Benzofuran-6-carbaldehyde
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNQZQSNWFXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559285 | |
| Record name | 1-Benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123297-88-1 | |
| Record name | 1-Benzofuran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzofuran-6-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzofuran-6-carbaldehyde
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure, composed of a fused benzene and furan ring, coupled with the reactive aldehyde functionality at the 6-position, makes it a versatile scaffold for the synthesis of complex molecular architectures with significant biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its role as a key intermediate in the synthesis of therapeutic agents. Understanding the nuances of this compound is critical for researchers aiming to design and develop novel pharmaceuticals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for quality control.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123297-88-1 | |
| Molecular Formula | C₉H₆O₂ | |
| Molecular Weight | 146.15 g/mol | |
| Boiling Point | 252 °C | [1] |
| Density | 1.238 g/cm³ | [1] |
| Appearance | Not explicitly found, but related compounds are often crystalline solids. | |
| Solubility | Not explicitly found, but expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan protons, as well as a characteristic downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >190 ppm). The chemical shifts of the other carbons in the benzofuran ring will be influenced by the electron-withdrawing nature of the aldehyde group.[2][3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically in the region of 1690-1715 cm⁻¹.[4] Additionally, C-H stretching vibrations of the aromatic and furan rings, as well as C-O-C stretching of the furan ring, will be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 146). The fragmentation pattern will likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the benzofuran ring system.[5]
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes, often involving the construction of the benzofuran core followed by the introduction of the aldehyde functionality. A common and effective method involves the oxidation of the corresponding alcohol, (benzofuran-6-yl)methanol.
Protocol: Oxidation of (Benzofuran-6-yl)methanol
This protocol describes a standard laboratory procedure for the synthesis of this compound via the oxidation of (benzofuran-6-yl)methanol using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Materials:
-
(Benzofuran-6-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required, though this reaction is often run at room temperature)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (benzofuran-6-yl)methanol in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (typically 1.5 equivalents) relative to the alcohol. For every 1 gram of PCC, approximately 1 gram of silica gel or Celatom® can be added to the reaction mixture to facilitate workup by adsorbing the chromium byproducts.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the product aldehyde.
-
Workup: Upon completion of the reaction, dilute the mixture with additional dichloromethane.
-
Filtration: Pass the reaction mixture through a short pad of silica gel or Celatom® to filter out the chromium residues. Wash the pad with additional dichloromethane to ensure complete recovery of the product.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the introduction of water, which could potentially interfere with the reaction or lead to the formation of byproducts.
-
PCC as Oxidant: PCC is chosen for its mild and selective nature in oxidizing primary alcohols to aldehydes. Stronger oxidizing agents could lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid.
-
Silica Gel/Celatom® in Reaction: The addition of an adsorbent like silica gel or Celatom® during the reaction simplifies the workup by adsorbing the tarry chromium byproducts, making the filtration more efficient.
Caption: Oxidation of (benzofuran-6-yl)methanol to this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the aldehyde functional group, which readily undergoes a variety of transformations, making it a valuable intermediate for the synthesis of more complex molecules. The benzofuran ring itself can also participate in certain reactions, although it is generally less reactive towards electrophilic substitution than simpler aromatic systems.
Key Reactions of the Aldehyde Group
-
Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid, Benzofuran-6-carboxylic acid. This transformation is particularly significant as Benzofuran-6-carboxylic acid is a key intermediate in the synthesis of the drug Lifitegrast, used for the treatment of dry eye disease.[6][7][8][9] Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone).
-
Reduction to Alcohol: The aldehyde can be reduced to the primary alcohol, (benzofuran-6-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[10] By reacting this compound with a phosphorus ylide, a wide variety of vinyl-substituted benzofurans can be synthesized. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.
Protocol: Wittig Reaction of this compound
This protocol outlines a general procedure for the olefination of this compound using a stabilized phosphorus ylide, which typically favors the formation of the (E)-alkene.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetate)
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide, or n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Ylide Generation: In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add the base to the suspension. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C or room temperature for a specified time to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired alkene.
Trustworthiness of the Protocol: This protocol is a standard and widely used method for olefination. The progress of the reaction can be easily monitored by TLC, and the final product can be purified and characterized using standard analytical techniques (NMR, MS, etc.) to confirm its identity and purity.
Caption: Wittig reaction of this compound to form a vinyl-substituted benzofuran.
Application in Drug Synthesis: The Case of Lifitegrast
The significance of this compound in the pharmaceutical industry is underscored by its role as a precursor to Benzofuran-6-carboxylic acid, a key intermediate in the synthesis of Lifitegrast.[6][7][8][9] Lifitegrast is an FDA-approved drug for the treatment of the signs and symptoms of dry eye disease.
The synthetic pathway to Lifitegrast involves the coupling of Benzofuran-6-carboxylic acid with another complex fragment. The conversion of this compound to the carboxylic acid is a straightforward oxidation reaction, as previously described. This transformation highlights the strategic importance of this compound as a readily available starting material for the synthesis of this important therapeutic agent.
Caption: Synthetic relationship between this compound and Lifitegrast.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with particular importance in the field of drug discovery. Its unique combination of a rigid benzofuran scaffold and a reactive aldehyde group allows for the construction of a wide range of complex molecules with diverse biological activities. The ability to readily synthesize and functionalize this compound, as demonstrated by its role in the synthesis of Lifitegrast, ensures its continued importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the development of new and innovative medicines.
References
- 1. echemi.com [echemi.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 10. Wittig Reaction [organic-chemistry.org]
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to Benzofuran-6-carbaldehyde: Synthesis, Reactivity, and Applications
This compound is a heterocyclic aromatic compound characterized by a furan ring fused to a benzene ring, with a carbaldehyde (formyl) group attached at the 6-position of the benzofuran core. This molecule serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its structural features—a reactive aldehyde group and an electron-rich bicyclic aromatic system—endow it with a versatile chemical profile, making it a subject of significant interest for researchers in medicinal chemistry and materials science.
The definitive identifier for this compound is its CAS Number: 123297-88-1 .[1][2] The molecular formula is C₉H₆O₂, and it has a molecular weight of approximately 146.15 g/mol .[1][3] Understanding its synthesis, properties, and reactivity is fundamental to leveraging its potential in advanced applications.
Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 123297-88-1 | [1][2] |
| Molecular Formula | C₉H₆O₂ | [3] |
| Molecular Weight | 146.15 g/mol | [1][3] |
| IUPAC Name | 1-benzofuran-6-carbaldehyde | PubChem |
| Synonyms | Benzofuran-6-carboxaldehyde | |
| Purity | Typically ≥98% | |
| Appearance | Yellow crystalline solid (typical) | [4] |
| Storage | Ambient temperature |
Structural Confirmation: The structure consists of a planar benzofuran ring system. The aldehyde group at the C-6 position is a key functional handle for further chemical modifications.
Caption: Structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of benzofuran derivatives is a well-established area of organic chemistry, with numerous methods available for constructing the core heterocyclic ring. While multiple specific routes to this compound exist, a common and illustrative strategy involves the construction of the benzofuran ring from a suitably substituted phenol, followed by formylation. One such conceptual pathway is outlined below.
Experimental Protocol: A General Synthetic Approach
This protocol describes a plausible multi-step synthesis adapted from established methods for creating substituted benzofurans.[5][6]
Step 1: O-Alkylation of a Phenolic Precursor
-
To a solution of 4-bromo-3-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).
-
Add an alkylating agent containing a leaving group, such as ethyl bromoacetate, dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting phenol is consumed.
-
After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the O-alkylated intermediate.
-
Causality: This Williamson ether synthesis is a classic method for forming the ether linkage that is crucial for the subsequent cyclization step. The base deprotonates the phenol, creating a nucleophilic phenoxide that attacks the electrophilic carbon of the alkylating agent.
-
Step 2: Intramolecular Cyclization to Form the Benzofuran Ring
-
The crude ether intermediate is subjected to a base- or acid-catalyzed intramolecular cyclization. For instance, treatment with a strong base like sodium ethoxide can induce a Perkin-like condensation to form the furan ring.
-
Alternatively, palladium-catalyzed intramolecular coupling reactions, such as a Heck or Sonogashira coupling followed by cyclization, are powerful modern methods for constructing the benzofuran core.[6]
-
Work-up typically involves neutralization, extraction, and purification by column chromatography to isolate the benzofuran ester.
-
Causality: The choice of cyclization method depends on the specific substituents. Base-catalyzed methods rely on the formation of a carbanion that attacks an internal electrophile, while transition-metal-catalyzed routes offer high efficiency and functional group tolerance by creating carbon-carbon bonds through oxidative addition and reductive elimination cycles.
-
Step 3: Conversion to this compound
-
The ester group on the benzofuran ring is first reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
The resulting primary alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM).
-
The reaction is quenched, and the product is purified via chromatography to yield pure this compound.
-
Causality: This two-step reduction-oxidation sequence is a standard and reliable method for converting an ester to an aldehyde. Stronger oxidizing agents are avoided to prevent over-oxidation to the carboxylic acid.
-
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by two key features: the aldehyde functional group and the benzofuran aromatic system.
-
Reactions of the Aldehyde Group: The formyl group is a versatile handle for a wide range of transformations:
-
Oxidation: Can be easily oxidized to the corresponding Benzofuran-6-carboxylic acid, a valuable intermediate in its own right, notably for the synthesis of the drug Lifitegrast.[6][7][8][9]
-
Reduction: Can be reduced to Benzofuran-6-methanol using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-benzofurans.
-
Wittig Reaction: Reacts with phosphorus ylides to form vinyl-benzofurans, extending the carbon chain.
-
Condensation Reactions: Undergoes aldol or Knoevenagel condensations with enolates or active methylene compounds, respectively, to form α,β-unsaturated systems.
-
-
Reactions of the Benzofuran Ring: The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[10] However, the reactivity is complex, and the position of substitution is directed by the existing substituents and the nature of the electrophile. Friedel-Crafts reactions, halogenation, and nitration can occur, though conditions must be carefully controlled to avoid reaction at the furan ring, which can be sensitive to strong acids.[10]
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Research
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11][12] These compounds exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[11][12][13]
This compound, and its direct derivative Benzofuran-6-carboxylic acid, are particularly noteworthy for their role in the synthesis of Lifitegrast . Lifitegrast is an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye disease).[6] It functions as an integrin antagonist, specifically targeting lymphocyte function-associated antigen-1 (LFA-1). By blocking the interaction of LFA-1 with its ligand ICAM-1, Lifitegrast inhibits T-cell activation and migration, thereby reducing the inflammatory processes that cause dry eye. The synthesis of this complex molecule relies on Benzofuran-6-carboxylic acid as one of the key fragments, highlighting the industrial and pharmaceutical importance of this chemical family.[6][8][9]
Furthermore, the versatile reactivity of this compound makes it a valuable starting material for generating libraries of novel benzofuran derivatives for drug screening campaigns targeting a range of diseases, from cancer to neurodegenerative disorders.[14][15]
Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on both the benzene and furan rings, each with specific chemical shifts and coupling patterns that confirm the substitution pattern. A distinct singlet in the downfield region (around 9.8-10.0 ppm) is indicative of the aldehyde proton.
-
¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon of the aldehyde group at approximately 190 ppm, in addition to the signals for the aromatic carbons of the benzofuran core.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde. Additional bands will be present corresponding to C-H and C=C stretching of the aromatic system.[16]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 146). The fragmentation pattern can provide further structural confirmation.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. When coupled with a UV detector, it can quantify the compound and any impurities present.[19]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Statements: The compound is typically associated with warnings for being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[20][21] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20][21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a rich and diverse class of pharmacologically significant molecules. Its well-defined structure, versatile reactivity, and direct relevance to approved therapeutics like Lifitegrast underscore its importance to the scientific community. A thorough understanding of its synthesis, chemical behavior, and analytical profile empowers researchers to fully exploit its potential in the ongoing quest for novel drugs and advanced materials.
References
- 1. This compound - [sigmaaldrich.com]
- 2. 123297-88-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C9H6O2 | CID 14354086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. Collection - Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 13. 4-Hydroxy-1-benzofuran-6-carbaldehyde | 1021916-93-7 | Benchchem [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran [webbook.nist.gov]
- 17. Benzofuran [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aksci.com [aksci.com]
- 21. fishersci.ca [fishersci.ca]
A Technical Guide to the Spectroscopic Data of Benzofuran-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for Benzofuran-6-carbaldehyde (C₉H₆O₂), a key heterocyclic building block in medicinal chemistry and materials science. Understanding the spectral characteristics of this compound is fundamental for its synthesis, purification, and the development of novel derivatives. This document moves beyond a simple data repository to offer insights into the structural correlations of the observed spectral features, grounded in established spectroscopic principles.
Introduction: The Significance of this compound
Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a furan ring creates a scaffold that is both structurally versatile and amenable to various chemical modifications.[3] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the aldehyde functional group provides a reactive handle for further elaboration. Accurate and comprehensive spectroscopic characterization is therefore paramount to ensure the identity, purity, and structural integrity of this compound and its subsequent products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on the benzofuran core.
Expected ¹H NMR Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 8.2 | Multiplet (m) | 5H | Aromatic protons (H2, H3, H4, H5, H7) |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the concentration.
Expert Insights: The downfield chemical shift of the aldehydic proton is a direct consequence of the electron-withdrawing nature of the carbonyl group. The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling between adjacent protons. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning each aromatic proton.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected ¹³C NMR Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 192 | Aldehyde Carbonyl (C=O) |
| ~155 - 160 | C7a (Oxygen-bearing aromatic carbon) |
| ~145 - 150 | C2 |
| ~120 - 135 | C4, C5, C6, C7 |
| ~110 - 115 | C3a (Bridgehead carbon) |
| ~105 - 110 | C3 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent.
Expert Insights: The aldehyde carbonyl carbon is characteristically found at the low-field end of the spectrum. The quaternary carbons (C3a and C7a) can be identified by their typically lower intensities compared to the protonated carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of this compound.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is essential for sharp spectral lines.[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the benzofuran ring system.
Characteristic IR Absorption Frequencies:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850 and ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 - 1680 | Strong | Aldehyde C=O Stretch (conjugated) |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1300 - 1000 | Strong | C-O Stretch (ether and aldehyde) |
| ~900 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |
Expert Insights: The conjugation of the aldehyde group with the aromatic ring is expected to lower the C=O stretching frequency compared to a saturated aldehyde (typically 1740-1720 cm⁻¹).[5][6] The presence of two weak bands in the 2850-2750 cm⁻¹ region is a hallmark of the aldehydic C-H stretch and can be a key diagnostic feature.[5] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the overall molecular structure.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in confirming its identity.
Expected Mass Spectrometric Data (Electron Ionization):
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 146 | High | Molecular Ion [M]⁺ |
| 145 | High | [M-H]⁺ |
| 117 | Moderate | [M-CHO]⁺ |
| 89 | Moderate | Fragmentation of the benzofuran ring |
Expert Insights: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is expected to be prominent for an aromatic compound like this compound. A significant peak at [M-1] corresponding to the loss of the aldehydic hydrogen is also anticipated. The loss of the entire formyl group (-CHO) would result in a fragment at m/z 117. Further fragmentation of the benzofuran ring would lead to smaller, characteristic ions. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume of the sample solution into the GC. The compound will be vaporized and separated from any impurities on the GC column based on its boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., electron ionization).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form an indispensable toolkit for researchers in synthetic chemistry and drug development. The data and protocols presented in this guide serve as a foundational reference for the characterization of this important heterocyclic compound.
References
The Ubiquitous Benzofuran: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance
Foreword: The Enduring Relevance of Natural Products
In the modern era of high-throughput screening and combinatorial chemistry, the exploration of nature's vast chemical diversity remains a cornerstone of innovative drug discovery. Natural products, honed by millennia of evolution, offer a structural complexity and biological relevance that synthetic libraries often struggle to replicate. Among the myriad scaffolds found in nature, the benzofuran ring system stands out as a "privileged structure," a recurring motif in compounds with potent and diverse pharmacological activities. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the natural occurrence of benzofuran derivatives, their isolation and characterization, and their immense potential as therapeutic leads.
The Widespread Presence of Benzofuran Derivatives in Nature
Benzofuran compounds are a ubiquitous class of heterocyclic secondary metabolites found across a wide range of biological taxa.[1][2][3] Their distribution is particularly prominent in the plant kingdom, but they are also isolated from fungi, and marine organisms.[4]
1.1. Botanical Sources
Higher plants are the most prolific producers of benzofuran derivatives.[2] Several plant families are recognized for their rich diversity of these compounds:
-
Asteraceae (Composite Family): This family is a treasure trove of benzofuran derivatives. For instance, species like Ageratina altissima (white snakeroot) and Isocoma pluriflora (rayless goldenrod) produce toxic benzofuran ketones such as tremetone and dehydrotremetone.[5] Eupatorium chinense is a source of euparin and 12,13-dihydroxyeuparin.[6]
-
Moraceae (Mulberry Family): The genus Morus is known for producing complex 2-arylbenzofurans, such as moracin D, which exhibit anti-inflammatory and antioxidant properties.[7]
-
Fabaceae (Legume Family): This family is a source of isoflavonoids with benzofuran moieties, such as cicerfuran, which has been isolated from chickpea (Cicer arietinum) and demonstrates antibacterial and antifungal activities.[7]
-
Rutaceae (Rue Family): Many species in this family produce furocoumarins, a major class of benzofuran derivatives, known for their photosensitizing properties.[2]
1.2. Fungal and Other Microbial Sources
Fungi are another significant source of structurally unique benzofuran derivatives. These compounds often possess potent biological activities, honed through chemical warfare in their ecological niches. For example, various species of Aspergillus produce benzofuranoids like pergillin.[8][9]
A Practical Guide to the Isolation and Structural Elucidation of Natural Benzofurans
The journey from a raw biological sample to a pure, structurally characterized benzofuran derivative is a multi-step process requiring careful planning and execution. The following sections provide a generalized yet technically detailed workflow.
2.1. Workflow for Isolation and Characterization
The logical flow for investigating natural benzofurans follows a well-established path from crude extract to pure compound.
Caption: General workflow for the isolation, purification, and characterization of benzofuran derivatives from natural sources.
2.2. Experimental Protocol: Bioactivity-Guided Isolation
This protocol outlines a typical bioactivity-guided approach, where fractions are tested for a desired biological effect at each stage to focus purification efforts on the active constituents.
Step 1: Extraction
-
Material Preparation: Air-dry the plant material (e.g., leaves, bark, roots) at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Choose a solvent based on the polarity of the target compounds. A broad-spectrum solvent like methanol or 80% ethanol is often used for initial extraction. For less polar benzofurans, ethyl acetate or dichloromethane may be employed.
-
Extraction Method: Macerate the powdered material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio) for 24-48 hours with occasional agitation. Alternatively, use more efficient methods like Soxhlet extraction or ultrasonication to reduce extraction time.[6]
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 2: Fractionation
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This separates the compounds based on their polarity.
-
Bioassay of Fractions: Test each fraction for the desired biological activity (e.g., antioxidant, cytotoxic). Select the most active fraction for further purification.
Step 3: Chromatographic Purification
-
Column Chromatography: Pack a glass column with a stationary phase, most commonly silica gel for normal-phase chromatography. Apply the active fraction to the top of the column and elute with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate).[6]
-
Fraction Collection and Analysis: Collect the eluate in numerous small fractions. Analyze these fractions by Thin Layer Chromatography (TLC) and pool those with similar profiles.
-
Bioassay of Pooled Fractions: Re-test the pooled fractions to identify the one(s) retaining the highest activity.
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the most active fraction to preparative or semi-preparative HPLC.[5][10] A reverse-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.
2.3. Structural Elucidation: Deciphering the Molecular Architecture
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Caption: Logical flow of spectroscopic data integration for the structural elucidation of a novel benzofuran derivative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn provides the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.[11][12]
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the connection of different molecular fragments.[13]
-
Biosynthesis of Benzofurans: Nature's Synthetic Strategy
Understanding the biosynthetic pathway of benzofurans provides insights into their structural diversity and the potential for engineering their production. The biosynthesis of furocoumarins is a well-studied example.[14]
The pathway begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key intermediate is umbelliferone, which serves as the precursor for both linear (psoralen-type) and angular (angelicin-type) furocoumarins.[1][15] The formation of the furan ring is catalyzed by a series of cytochrome P450-dependent monooxygenases.[16]
Caption: Simplified biosynthetic pathway of linear and angular furocoumarins from L-phenylalanine.
Biological Activities and Therapeutic Potential
Naturally occurring benzofuran derivatives exhibit a remarkable array of biological activities, making them attractive candidates for drug development.[1][2][3]
| Biological Activity | Example Compound(s) | Natural Source | Reported IC₅₀ / Activity |
| Anticancer | Ailanthoidol | Zanthoxylum ailanthoides | Suppresses TGF-β1-induced HepG2 cell progression[17] |
| Moracin D | Morus alba | Induces apoptosis in prostate and breast cancer cells[7] | |
| Anti-inflammatory | Ailanthoidol | Zanthoxylum ailanthoides | Inhibits COX-2 expression[17] |
| Antioxidant | Ailanthoidol | Zanthoxylum ailanthoides | Demonstrates significant antioxidant activity[17] |
| Antimicrobial | Cicerfuran | Cicer arietinum | Active against various bacteria and fungi[7] |
| Euparin | Eupatorium chinense | Antibacterial and antifungal properties[6] | |
| SIRT2 Inhibition | Synthetic Benzofuran Derivatives | (Synthetic) | IC₅₀ of 3.81 µM for compound 7e[18] |
4.1. Case Study: Ailanthoidol
Ailanthoidol is a neolignan-type benzofuran isolated from the bark of Zanthoxylum ailanthoides.[17] It serves as an excellent example of a bioactive natural product with therapeutic potential.
-
Isolation: Ailanthoidol can be isolated from the ethanolic extract of Z. ailanthoides bark through a series of chromatographic steps, including silica gel column chromatography and preparative HPLC.
-
Biological Activities: Studies have demonstrated its potent anti-inflammatory, antioxidant, and anticancer properties.[17] For instance, it has been shown to inhibit the proliferation of HepG2 hepatoblastoma cells and suppress inflammatory pathways.[17] The cytotoxic effect of Ailanthoidol on HepG2 cells has been quantified, showing a significant reduction in cell viability at concentrations of 50-100 μM after 48 hours of treatment.[17]
Conclusion and Future Directions
The benzofuran scaffold is a testament to the power of natural product chemistry in providing novel and potent bioactive molecules. The diverse structures and biological activities of these compounds underscore their importance as leads for the development of new drugs for a wide range of diseases, from cancer to infectious and inflammatory conditions. The methodologies outlined in this guide provide a framework for the systematic exploration of nature's chemical inventory. Future research will likely focus on the application of advanced analytical techniques, such as hyphenated LC-NMR-MS systems, for the rapid identification of novel benzofurans from complex mixtures, as well as the use of synthetic biology and metabolic engineering to produce these valuable compounds in a sustainable and scalable manner.[14][19]
References
- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Benzofuran-6-carbaldehyde: A Guide to Starting Materials and Core Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran-6-carbaldehyde is a pivotal intermediate in contemporary drug discovery and materials science, valued for its versatile reactivity and presence in numerous biologically active scaffolds.[1][2] This guide provides an in-depth technical analysis of the primary synthetic strategies for its preparation. Moving beyond a simple recitation of protocols, we dissect the underlying chemical principles, offering field-proven insights into the selection of starting materials and reaction pathways. We will explore two core retrosynthetic approaches: the late-stage formylation of a pre-formed benzofuran nucleus and the construction of the furan ring onto a pre-functionalized benzene core. Each strategy is evaluated through the lens of mechanistic causality, scalability, and practical application, supported by detailed experimental protocols, comparative data, and authoritative references.
Retrosynthetic Analysis and Core Strategic Planning
The synthesis of this compound can be approached from two fundamentally different directions. The choice of strategy is often dictated by the availability and cost of starting materials, desired scale, and the tolerance of other functional groups on the target molecule.
-
Strategy A: Late-Stage Formylation. This approach begins with a readily accessible 6-substituted benzofuran. The core benzofuran heterocycle is constructed first, followed by the introduction of the C6-aldehyde functionality. This is often advantageous when derivatives of 6-hydroxybenzofuran or 6-halobenzofurans are commercially available or easily synthesized.
-
Strategy B: Furan Annulation. This strategy employs a substituted benzene derivative where the C1-aldehyde (which will become the C6-aldehyde of the product) or a suitable precursor is already in place. The furan ring is then constructed (annulated) onto this aromatic core. This route is powerful when complex or sensitive functionalities are present on the benzene ring.
The following diagram illustrates these divergent strategic pathways.
Caption: Core Retrosynthetic Strategies for this compound.
Strategy A: Synthesis via Late-Stage Formylation
This approach leverages the reactivity of the pre-formed benzofuran ring. The choice of precursor dictates the specific formylation or conversion chemistry required.
Direct Formylation of 6-Hydroxybenzofuran
The hydroxyl group at the C6 position is a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution. This makes 6-hydroxybenzofuran an ideal substrate for direct formylation.[3] The primary challenge is controlling regioselectivity, as the C5 and C7 positions are also activated. However, formylation at C7 is often sterically hindered by the furan ring, and electronic factors typically favor substitution at the positions ortho and para to the hydroxyl group.
Several classical formylation reactions are applicable:
-
Vilsmeier-Haack Reaction: This is one of the most reliable methods for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[6][7] The reaction is generally mild and high-yielding.
-
Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[8][9] While classic for phenols, it proceeds via ortho-formylation, which in this case would direct the aldehyde to the C7 position.[9][10] Therefore, it is generally less suitable for obtaining the 6-carbaldehyde isomer from 6-hydroxybenzofuran.
-
Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., acetic or trifluoroacetic acid).[11][12] It is also known to favor ortho-formylation, making it less ideal for this specific target unless the ortho positions are blocked.[11]
Data Presentation: Comparison of Formylation Methods for 6-Hydroxybenzofuran
| Method | Reagents | Typical Conditions | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT, DCM or DMF solvent | Mild conditions, high yields, good for electron-rich systems.[6] | POCl₃ is corrosive and water-sensitive. |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Biphasic, heated | Uses inexpensive reagents. | Strongly basic, often low yields, strong ortho-directing effect.[8] |
| Duff Reaction | Hexamine, Acid (AcOH/TFA) | Heated | Metal-free. | Generally inefficient, strong ortho-directing effect.[11] |
Experimental Protocols: Vilsmeier-Haack Formylation of 6-Hydroxybenzofuran
Protocol Justification: The Vilsmeier-Haack reaction is selected as the primary protocol due to its high efficiency and reliability for formylating activated aromatic systems like phenols and their heterocyclic analogues.[4][13] The in situ generation of the Vilsmeier reagent provides a moderately reactive electrophile, which helps to minimize side reactions compared to harsher methods.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF over 30 minutes. The causality here is critical: slow addition prevents an uncontrolled exotherm. The reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent).[7] Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 6-hydroxybenzofuran (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This step hydrolyzes the intermediate iminium ion to the final aldehyde.[6]
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Functional Group Interconversion from Other 6-Substituted Benzofurans
When 6-hydroxybenzofuran is not the preferred starting material, other stable and commercially available precursors like 6-bromobenzofuran or benzofuran-6-carboxylic acid can be used.
Caption: Functional group interconversion pathways to the target aldehyde.
From 6-Bromobenzofuran: The bromo-substituent serves as a handle for organometallic chemistry.
-
Grignard Reaction: Treatment with magnesium metal generates the corresponding Grignard reagent. Subsequent reaction with a formylating agent like DMF, followed by acidic workup, yields the aldehyde. A key challenge is the potential for side reactions, and this route's scalability can be difficult.[14]
-
Lithium-Halogen Exchange: Using an organolithium reagent (e.g., n-butyllithium) at low temperatures (typically -78 °C) achieves a clean exchange, forming a 6-lithiobenzofuran species. This is then quenched with DMF to afford the aldehyde. This method often gives higher yields and fewer side products than the Grignard route but requires cryogenic conditions.
From Benzofuran-6-carboxylic Acid: The carboxylic acid can be directly reduced to the aldehyde.
-
Reduction: The synthesis of benzofuran-6-carboxylic acid has been reported via scalable, transition-metal-free routes.[15][16] Once obtained, the carboxylic acid can be converted to an acid chloride (using SOCl₂ or oxalyl chloride) and then reduced using a poisoned catalyst (Rosenmund reduction) or, more commonly, treated with a mild hydride reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.
Strategy B: Synthesis via Furan Annulation
This elegant strategy builds the furan ring onto a benzene core that already contains the aldehyde group, securing this critical functionality from the outset. A common and powerful approach involves the coupling of a suitably substituted phenol with an alkyne, followed by cyclization.
Starting Material Focus: 4-Bromo-2-hydroxybenzaldehyde
This commercially available starting material is an ideal platform for this strategy. The synthesis involves two key transformations: a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization (annulation).[17][18]
Caption: Experimental workflow for the furan annulation strategy.
Experimental Protocols: Sonogashira Coupling and Annulation
Protocol Justification: The Sonogashira coupling is a highly robust and versatile C-C bond-forming reaction.[17] The use of a dual catalytic system (palladium and copper) allows the reaction to proceed under relatively mild conditions with high functional group tolerance, making it ideal for complex molecule synthesis.[18] The subsequent intramolecular cyclization is often spontaneous or can be induced with a base.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 4-bromo-2-hydroxybenzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents: Add a suitable solvent (e.g., triethylamine or a mixture of THF/triethylamine). The base (triethylamine) serves as both the solvent and the acid scavenger.[17]
-
Alkyne Addition: Add a terminal alkyne, such as trimethylsilylacetylene (1.2 eq). Using a protected alkyne like TMSA is a key experimental choice; the TMS group prevents self-coupling and can be easily removed in a subsequent step.
-
Coupling Reaction: Degas the mixture and place it under a nitrogen atmosphere. Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Deprotection: After cooling, filter the reaction mixture to remove salts and concentrate the filtrate. Dissolve the crude product in methanol and add a base like potassium carbonate to effect the desilylation, revealing the terminal alkyne intermediate.
-
Intramolecular Cyclization: The resulting 2-(alkynyl)phenol intermediate often cyclizes upon heating or with the addition of a base to form the benzofuran ring. This 5-endo-dig cyclization is a favorable process that constructs the heterocycle.
-
Purification: After the cyclization is complete, perform a standard aqueous work-up and purify the final product, this compound, by column chromatography.
Conclusion and Scientific Integrity
This guide has detailed the primary synthetic routes to this compound, grounded in mechanistic principles and practical considerations.
-
For rapid access from an activated precursor, the Vilsmeier-Haack formylation of 6-hydroxybenzofuran stands out as a highly efficient and reliable laboratory method. Its self-validating system relies on the predictable electrophilic substitution on an electron-rich heterocycle.
-
For industrial-scale synthesis or when utilizing alternative feedstocks, the furan annulation strategy starting from 4-bromo-2-hydroxybenzaldehyde offers a robust pathway. Its logic is rooted in the power of transition-metal-catalyzed cross-coupling to build molecular complexity in a controlled manner.[17][18]
The selection of a specific route will always be a balance of factors including starting material cost, scalability, and environmental impact. Recent advances in sustainable chemistry, for instance, have highlighted transition-metal-free routes for the synthesis of the related benzofuran-6-carboxylic acid, which presents a greener alternative for obtaining a key precursor.[15][16] Researchers and drug development professionals are encouraged to evaluate these strategic choices to best align with their project goals, ensuring both efficiency and scientific rigor.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Reimer-Tiemann Reaction | Ambeed [ambeed.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Collection - Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Benzofuran-6-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-6-carbaldehyde, a key heterocyclic aromatic aldehyde, has garnered significant attention in the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a fused benzofuran core with a reactive aldehyde moiety at the 6-position, renders it a versatile building block for the synthesis of complex organic molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its applications, with a particular focus on its role in pharmaceutical development.
Chemical Structure and Identification
The fundamental structure of this compound consists of a benzene ring fused to a furan ring, with a formyl group attached to the benzene ring at the C-6 position.
| Identifier | Value |
| CAS Number | 123297-88-1 |
| Molecular Formula | C₉H₆O₂ |
| Molecular Weight | 146.15 g/mol |
| InChI Key | HLSNQZQSNWFXET-UHFFFAOYSA-N |
Physical Properties
This compound is typically a yellow to orange liquid under standard conditions.[1] A comprehensive summary of its key physical properties is provided below.
| Property | Value | Source |
| Boiling Point | 252 °C | [1][2] |
| Density | 1.238 g/cm³ | [1][2] |
| Flash Point | 110 °C | [1][2] |
| Refractive Index | 1.652 | [1][2] |
| Purity | Typically ≥98% | |
| Storage | Ambient temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended for long-term storage.[1] |
Solubility: this compound is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and chloroform.[3]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the aromatic benzofuran ring system and the electrophilic aldehyde functional group.
Reactivity of the Benzofuran Ring
The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the fused furan ring and the aldehyde group.
Reactivity of the Aldehyde Group
The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Benzofuran-6-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (Benzofuran-6-yl)methanol.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines.
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain.[4][5][6][7][8] This reaction involves the treatment of the aldehyde with a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene.[6]
Aldehyde [label="this compound"]; Ylide [label="Phosphorus Ylide\n(Ph3P=CHR)"]; Intermediate [label="Oxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Alkene [label="Alkene Derivative"]; PhosphineOxide [label="Triphenylphosphine Oxide"];
Aldehyde -> Intermediate [label="+"]; Ylide -> Intermediate; Intermediate -> Alkene [label="Elimination"]; Intermediate -> PhosphineOxide [label="Elimination"]; }
Synthesis of this compound
Several synthetic routes to benzofuran derivatives have been reported, and these can be adapted for the specific synthesis of this compound. A common and effective method is the Vilsmeier-Haack formylation of a benzofuran precursor.[9][10][11][12][13]
Vilsmeier-Haack Formylation Protocol
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[9][10][11][12][13] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Electrophilic Aromatic Substitution: The benzofuran substrate is then added to the freshly prepared Vilsmeier reagent. The electron-rich benzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or an aqueous base to yield the final product, this compound.
-
Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.
DMF [label="DMF"]; POCl3 [label="POCl3"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium salt)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran [label="Benzofuran"]; Iminium_Intermediate [label="Iminium Salt\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Hydrolysis [label="Hydrolysis\n(H2O)"]; Product [label="this compound"];
DMF -> Vilsmeier_Reagent; POCl3 -> Vilsmeier_Reagent; Benzofuran -> Iminium_Intermediate [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Iminium_Intermediate; Iminium_Intermediate -> Product [label="Hydrolysis"]; Hydrolysis -> Product; }
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzofuran ring system.
-
Aldehydic Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzofuran ring. The specific chemical shifts and coupling constants would depend on the substitution pattern. For the 6-substituted isomer, one would expect to see signals for H-2, H-3, H-4, H-5, and H-7.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm.
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the benzofuran ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber.[14][15]
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[14]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[16]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
C-O-C Stretch (Furan ring): Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern would be expected to involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 117, and potentially the loss of carbon monoxide (CO, 28 Da) from the molecular ion to give a fragment at m/z 118.[17]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its bifunctional nature allows for the construction of complex molecular scaffolds with potential therapeutic applications. A notable example is its use in the synthesis of Lifitegrast , an FDA-approved drug for the treatment of dry eye disease.[18] Benzofuran-6-carboxylic acid, derived from the oxidation of the aldehyde, is a key fragment in the total synthesis of this drug.[3][18]
The benzofuran core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to functionalize this core, for which this compound is a key starting material, is therefore of significant interest to drug development professionals.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a heterocyclic aldehyde of significant importance in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its characteristics, synthetic pathways, and safe handling procedures is crucial for unlocking its full potential in the creation of novel and impactful molecules.
References
- 1. 1-BENZOFURAN-6-CARBALDEHYDE CAS#: 123297-88-1 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Benzofuran-6-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, field-proven synthetic methodologies, and critical applications that underscore its significance in modern pharmaceutical science. We will explore the causality behind experimental choices, ensuring that the described protocols are not merely steps to be followed, but are understood within a framework of robust chemical logic.
Core Chemical Identity and Physicochemical Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a furan ring, with an aldehyde functional group at the 6-position. This unique structural arrangement imparts a specific reactivity profile that makes it a valuable building block in organic synthesis.
The definitive IUPAC name for this compound is This compound . It is also referred to as 1-benzofuran-6-carbaldehyde.[1]
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 123297-88-1 | [1][2] |
| Molecular Formula | C₉H₆O₂ | [1][2][3] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Solid (Typical) | - |
| Boiling Point | 252 °C | [2] |
| Density | 1.238 g/cm³ | [2] |
| Flash Point | 110 °C | [2] |
| InChI Key | HLSNQZQSNWFXET-UHFFFAOYSA-N | [1] |
| Storage | Store in a dry, cool, well-ventilated place | [1][4] |
Strategic Synthesis of the Benzofuran Scaffold
The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry. The construction of this compound can be approached through several strategic pathways, typically involving either the formation of the furan ring onto a pre-functionalized benzene derivative or the functionalization of a parent benzofuran core.
Synthetic Strategy: Intramolecular Cyclization
A robust and common strategy involves the intramolecular cyclization of a suitably substituted phenol. For instance, a synthetic route can be designed starting from a phenol bearing an ortho-alkynyl or a related functional group that can undergo cyclization to form the furan ring.
An illustrative and efficient pathway can be adapted from methodologies used to synthesize the corresponding carboxylic acid, a key intermediate for the drug Lifitegrast.[5][6] This often begins with a commercially available, appropriately substituted benzaldehyde.
Workflow for a Plausible Synthetic Route:
Caption: General workflow for this compound synthesis.
Experimental Protocol: Palladium-Catalyzed Cyclization (Representative)
This protocol is a conceptual representation based on established principles of benzofuran synthesis.[7][8]
Objective: To synthesize this compound via intramolecular cyclization.
Step 1: O-propargylation of 4-formyl-3-iodophenol.
-
To a solution of 4-formyl-3-iodophenol in acetone, add potassium carbonate (K₂CO₃).
-
Slowly add propargyl bromide and reflux the mixture for 12-18 hours until TLC indicates consumption of the starting material.
-
Causality: The basic conditions deprotonate the phenolic hydroxyl, creating a nucleophile that displaces the bromide on propargyl bromide, forming the necessary ether linkage for subsequent cyclization.
Step 2: Sonogashira Coupling and Cyclization.
-
Dissolve the product from Step 1 in a suitable solvent like toluene or DMF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) iodide (CuI) co-catalyst, and a base such as triethylamine (TEA).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon). The reaction proceeds via a coupling of the aryl iodide with the terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.
-
Causality: The Pd/Cu catalytic system is standard for forming carbon-carbon bonds between sp² and sp hybridized carbons. The subsequent intramolecular 5-endo-dig cyclization is thermodynamically favored and forms the stable furan ring.
Step 3: Work-up and Purification.
-
After the reaction is complete, cool the mixture and filter it to remove the catalyst.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Synthetic Utility
This compound possesses two primary sites of reactivity: the aldehyde group and the aromatic benzofuran ring system. This dual reactivity makes it a versatile intermediate for constructing more complex molecular architectures.[9]
Caption: Key reaction pathways for this compound.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Benzofuran-6-carboxylic acid .[5][10] This derivative is a crucial, high-value intermediate in the synthesis of the anti-inflammatory drug Lifitegrast.[6][11]
-
Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) will reduce the aldehyde to the primary alcohol, (Benzofuran-6-yl)methanol.
-
Condensation Reactions: The aldehyde undergoes condensation with amines, hydrazines, and other nucleophiles. For example, reaction with hydrazines forms acylhydrazone derivatives, a class of compounds investigated for a range of biological activities.[12]
Reactions of the Benzofuran Ring
The benzofuran ring is susceptible to electrophilic aromatic substitution. However, the aldehyde group is electron-withdrawing and deactivating, which will direct incoming electrophiles primarily to the positions meta to the aldehyde on the benzene ring. The furan ring also has its own reactivity profile, with the 2-position being particularly susceptible to electrophilic attack.[13]
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[12][14][15]
-
Intermediate for Lifitegrast: The most significant industrial application of this compound is as a precursor to Benzofuran-6-carboxylic acid, a key building block for the synthesis of Lifitegrast.[5][6] Lifitegrast is an FDA-approved drug for the treatment of dry eye disease.
-
Scaffold for Novel Therapeutics: As a versatile chemical intermediate, it serves as a starting point for the synthesis of novel compound libraries. The benzofuran core can be elaborated with different functional groups to explore structure-activity relationships (SAR) for various therapeutic targets.[15] For example, related benzofuran aldehydes are used to synthesize inhibitors of enzymes like GSK-3β, which are targets for neurodegenerative diseases.[9]
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzofuran ring (approx. 7.0-8.5 ppm). A distinct singlet for the aldehyde proton (-CHO) at a downfield chemical shift (approx. 9.8-10.1 ppm). Protons on the furan ring will also be present. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (approx. 190-200 ppm). Signals for the sp² hybridized carbons of the aromatic rings. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde (approx. 1690-1715 cm⁻¹). C-H stretching for the aldehyde proton (approx. 2720 and 2820 cm⁻¹). Aromatic C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 146.14. |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazards: May cause skin, eye, and respiratory irritation.[4][16]
-
Precautions for Safe Handling: Use only in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[4] Avoid formation of dust and aerosols.[17]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.
Conclusion
This compound is more than a simple heterocyclic aldehyde; it is a strategic intermediate that bridges fundamental organic synthesis with high-value pharmaceutical applications. Its dual reactivity, combined with the biological significance of the benzofuran scaffold, ensures its continued importance in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist looking to leverage this powerful molecular building block.
References
- 1. This compound | 123297-88-1 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H6O2 | CID 14354086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. Page loading... [guidechem.com]
An In-depth Technical Guide to the Biological Activities of Benzofuran Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in the architecture of biologically active molecules.[1][2] Found in a variety of natural products and accessible through diverse synthetic routes, the benzofuran nucleus is recognized by medicinal chemists as a "privileged scaffold".[3][4][5] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[6][7] Derivatives of benzofuran have demonstrated profound effects in preclinical studies, showing potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[2][8][9]
This guide provides a comprehensive exploration of the multifaceted biological activities of benzofuran compounds. It delves into the structure-activity relationships that govern their efficacy, details the experimental methodologies used to validate their function, and offers insights into their mechanisms of action. The content is structured to provide both a high-level overview for strategic decision-making and granular detail for experimental design, serving as a critical resource for professionals in drug discovery and development.
Chapter 1: A Spectrum of Pharmacological Potential
The therapeutic versatility of the benzofuran core is extensive.[10] By modifying the substituents at various positions on the benzofuran ring system, chemists can fine-tune the molecule's electronic and steric properties to achieve desired biological effects.[1] This has led to the development of a multitude of derivatives with potent and selective activities across several key therapeutic areas.
1.1 Anticancer Activity
Benzofuran derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][11] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.[12]
-
Mechanism of Action: Many benzofuran-based compounds exert their antitumor effects by interfering with critical cellular machinery. For instance, certain derivatives have been shown to be potent inhibitors of tubulin polymerization, a process essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Other derivatives function as inhibitors of key protein kinases involved in cancer signaling, such as the mTOR (mammalian target of rapamycin) and cyclin-dependent kinases (CDKs), which are crucial regulators of cell growth and division.[14] Studies have also identified benzofuran hybrids with scaffolds like quinazolinone that show significant antiproliferative activity against breast cancer (MCF-7) cells.[15] The natural product ailanthoidol, a benzofuran derivative, has demonstrated potent cytotoxicity in hepatoma cells by inducing G1 arrest and reducing the expression of cyclin D1 and CDK2.[13]
-
Structure-Activity Relationship (SAR): The anticancer potency of benzofuran derivatives is highly dependent on their substitution patterns. The addition of halogen atoms (e.g., fluorine, chlorine, bromine) to the benzofuran ring often results in a significant increase in anticancer activity, likely due to the formation of halogen bonds that enhance binding affinity to target proteins.[1][15] Substitutions at the C-2 and C-3 positions are particularly crucial for cytotoxic activity.[1] For example, hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like chalcone, triazole, or piperazine have emerged as potent cytotoxic agents against malignant tumors.[15]
| Compound Class | Target Cancer Cell Line(s) | Observed IC50 Values | Mechanism of Action | Reference(s) |
| Ailanthoidol | Huh7 (Hepatoma) | 22 µM (48h) | G1 Arrest, Cyclin D1/CDK2 Reduction | [13] |
| Benzofuran-Quinazolinone Hybrids | MCF-7 (Breast) | Not specified | Proliferation Inhibition | [15] |
| Phenylbenzofuran Derivatives | Hepatocellular Carcinoma (HCC) | 0.874 µM (for compound 5a) | Pin1 Inhibition | [13] |
| Benzofuran-Chalcone Hybrids | HepG2 (Liver) | Not specified | Tubulin Polymerization Inhibition | [13] |
1.2 Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzofuran derivatives have shown considerable promise, with broad-spectrum activity against both bacterial and fungal pathogens.[5][16]
-
Spectrum of Activity: Benzofurans have demonstrated efficacy against a range of clinically relevant microorganisms. Many derivatives are particularly potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing activity comparable or superior to existing antibiotics.[17][18] Activity against Gram-negative bacteria such as Escherichia coli and fungal strains like Candida albicans and Aspergillus niger has also been widely reported.[16][17]
-
Structure-Activity Relationship (SAR): The antimicrobial properties are closely linked to the nature of the substituents on the benzofuran core. For example, studies on benzofuran amide derivatives revealed that specific substitutions led to strong broad-spectrum activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against S. aureus and E. coli.[16] The presence of ketoxime or coumarin moieties fused with the benzofuran ring can also confer significant antibacterial and antifungal properties.[17]
| Pathogen | Compound Type | Reported MIC | Reference(s) |
| Staphylococcus aureus | Benzofuran Amide (6b) | < 6.25 µg/mL | [16] |
| Staphylococcus aureus | Benzofuran Ketoxime (38) | 0.039 µg/mL | [17] |
| Escherichia coli | Benzofuran Amide (6b) | < 6.25 µg/mL | [16] |
| Candida albicans | Benzofuran Ketoxime Derivatives | 0.625-2.5 µg/mL | [17] |
1.3 Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[8][16]
-
Mechanism of Action: A primary mechanism for the anti-inflammatory effects of benzofurans is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[19][20] NO is a key inflammatory mediator, and its suppression is a validated anti-inflammatory strategy. Certain fluorinated benzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased secretion of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2.[21] Some compounds exhibit potent inhibitory activities against NO generation with IC50 values as low as 8.51 µM.[20]
-
Structure-Activity Relationship (SAR): The anti-inflammatory potential can be enhanced by specific structural features. For example, aza-benzofuran compounds have demonstrated significant inhibitory effects on NO release.[19] The presence of fluorine, bromine, and hydroxyl or carboxyl groups on the benzofuran scaffold has been shown to enhance biological effects.[21]
1.4 Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's disease represent a growing healthcare challenge. Benzofuran derivatives have shown potential as neuroprotective agents through multiple mechanisms.[22][23]
-
Mechanism of Action: A key neuroprotective strategy involves mitigating excitotoxicity, a process of neuronal damage caused by excessive stimulation by neurotransmitters like glutamate. Certain benzofuran-2-carboxamide derivatives have exhibited potent protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage, with efficacy comparable to the known NMDA antagonist memantine.[24][25] Another critical mechanism is the inhibition of amyloid-β (Aβ) peptide aggregation, a hallmark of Alzheimer's disease.[22] Furthermore, many benzofurans possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting neurons from oxidative stress.[23][24][25] A benzofuran-containing selenium compound was shown to reduce oxidative stress markers, reverse increases in acetylcholinesterase (AChE) activity, and modulate apoptosis-related proteins in an animal model of Alzheimer's disease.[23]
-
Structure-Activity Relationship (SAR): Specific substitutions are critical for neuroprotective action. For instance, a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of the benzofuran moiety have been identified as important for conferring potent anti-excitotoxic and antioxidant activities.[24][25]
Chapter 2: Deciphering Structure-Activity Relationships (SAR)
The biological activity of a benzofuran derivative is not an intrinsic property of the scaffold alone but is dictated by the complex interplay of its substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
The general workflow for drug discovery based on the benzofuran scaffold involves several key stages, from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow from benzofuran scaffold selection to candidate drug.
Key SAR insights for major activities include:
-
Anticancer: Halogenation of the benzene ring enhances activity.[15] The nature of the substituent at C-2 is critical; large aromatic or heterocyclic groups often increase cytotoxicity.[1]
-
Antimicrobial: The introduction of amide or ketoxime functionalities can significantly boost potency and broaden the spectrum of activity.[16][17]
-
Anti-inflammatory: Electron-withdrawing groups on the benzene portion of the scaffold can enhance the inhibition of inflammatory mediators.[21]
-
Neuroprotective: Small alkyl groups at C-2 and hydroxyl groups on attached phenyl rings appear to be beneficial for anti-excitotoxic and antioxidant effects.[24][25]
The following diagram illustrates how substitutions at key positions on the benzofuran ring influence its biological profile.
Caption: Influence of substituents on the biological activity of benzofuran.
Chapter 3: Methodologies for Biological Evaluation
Rigorous and validated experimental protocols are essential for accurately determining the biological activity of novel benzofuran derivatives. The choice of assay depends on the specific activity being investigated. The causality behind selecting a particular assay lies in its ability to provide quantitative, reproducible data on a specific biological process relevant to the disease target.
3.1 In Vitro Anticancer Assays: Assessing Cytotoxicity
The initial evaluation of a potential anticancer compound involves assessing its ability to inhibit cell proliferation or induce cell death in cancer cell lines. Tetrazolium-based colorimetric assays like the MTT and XTT assays are industry standards for this purpose due to their reliability, sensitivity, and suitability for high-throughput screening.[12][26]
Principle: These assays quantify cell viability based on the metabolic activity of mitochondria.[26] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium salt (e.g., yellow MTT) into a colored formazan product (purple).[27] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[26] The XTT assay is a second-generation test that produces a water-soluble formazan, simplifying the protocol by eliminating the formazan solubilization step required in the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an SDS solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
3.2 In Vitro Antimicrobial Assays: Determining Potency
To evaluate antimicrobial activity, it is crucial to determine the minimum concentration of a compound that can inhibit microbial growth (Minimum Inhibitory Concentration, MIC) or kill the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC). The broth microdilution method is a quantitative and widely used technique for determining MIC values.[28][29]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[28]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzofuran compound in the broth. Start with a high concentration and dilute across the plate, leaving a final volume of 50 µL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.
-
(Optional) MBC Determination: To determine the MBC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an agar medium. The MBC is the lowest concentration that results in no colony growth on the agar plate after further incubation.[30]
3.3 In Vitro Anti-inflammatory Assays: Measuring NO Inhibition
A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in immune cells, such as murine macrophages (e.g., RAW 264.7 cell line), upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).[19]
Principle: The Griess assay is used to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells: cells alone, cells + LPS, and cells + LPS + a known inhibitor (e.g., celecoxib).[19]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Data Acquisition: After a short incubation period (10-15 minutes) for color development, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion and Future Perspectives
The benzofuran scaffold is unequivocally a foundation of high value in medicinal chemistry.[31] The diverse and potent biological activities exhibited by its derivatives underscore its continued importance in the search for novel therapeutics.[6][8] Extensive research has validated its potential in oncology, infectious diseases, inflammation, and neurodegeneration.
Future research should focus on several key areas. The exploration of novel synthetic methodologies, including green chemistry approaches, will be crucial for generating diverse compound libraries efficiently and sustainably.[31] A deeper investigation into the specific molecular targets and signaling pathways modulated by benzofuran derivatives will enable more precise drug design and a better understanding of their mechanisms of action. Finally, as promising lead compounds are identified, advancing them into in vivo models and preclinical development will be the ultimate validation of their therapeutic potential. The versatility and proven track record of the benzofuran nucleus ensure that it will remain a focal point of drug discovery efforts for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 11. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jopcr.com [jopcr.com]
- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 25. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. woah.org [woah.org]
- 30. mdpi.com [mdpi.com]
- 31. benthamdirect.com [benthamdirect.com]
Methodological & Application
Synthesis of Novel Benzofuran-6-Carbaldehyde Derivatives: Application Notes and Protocols for Drug Discovery
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1] This privileged structure has garnered significant attention from medicinal chemists and pharmacologists due to the diverse pharmacological profiles of its derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[4] Among the various functionalized benzofurans, benzofuran-6-carbaldehyde serves as a critical starting material for the synthesis of a diverse array of derivatives with significant potential in drug discovery and development. This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound, focusing on mechanistically distinct and synthetically valuable transformations.
Core Synthetic Transformations of this compound
The aldehyde functional group at the 6-position of the benzofuran ring is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details the protocols for three fundamental transformations: the Claisen-Schmidt Condensation to form chalcones, the Wittig reaction for olefination, and the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds.
Claisen-Schmidt Condensation: Synthesis of Benzofuran-6-yl Chalcones
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[6] Benzofuran-chalcone hybrids, in particular, have demonstrated potent anticancer activities.[1][2][7]
The reaction proceeds via the formation of an enolate from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). The choice of base is critical; a strong base like sodium hydroxide is typically used to ensure efficient enolate formation.
Caption: Workflow for the synthesis of benzofuran-6-yl chalcones.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 146.1 mg) and 4-methoxyacetophenone (1.0 mmol, 150.2 mg) in 10 mL of ethanol.
-
Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. To this stirred solution, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Work-up: Once the reaction is complete (disappearance of the starting aldehyde), pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralization and Precipitation: Neutralize the mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. A solid precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure chalcone derivative as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours.
| Compound ID | Acetophenone Substituent | Reaction Time (h) | Yield (%) | Reference |
| 4a | 4-Methoxy | 5 | 85 | [2] |
| 4b | 4-Chloro | 6 | 82 | [2] |
| 4c | 4-Nitro | 4 | 88 | [2] |
| 4d | Unsubstituted | 5 | 80 | [8] |
Wittig Reaction: Synthesis of (E)-3-(Benzofuran-6-yl)acrylates
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[9] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating carbon-carbon double bonds with good control over stereochemistry.[10]
The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of this compound to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The use of stabilized ylides, such as those derived from α-haloesters, generally favors the formation of the (E)-alkene.[10]
Caption: Workflow for the Wittig synthesis of (E)-3-(benzofuran-6-yl)acrylates.
-
Ylide Generation: To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.2 mmol, 418 mg) in 15 mL of anhydrous toluene in a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 146.1 mg).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (E)-ethyl 3-(benzofuran-6-yl)acrylate.
| Ylide | Product | Reaction Time (h) | Yield (%) | Reference |
| (Carbethoxymethylene)triphenylphosphorane | (E)-ethyl 3-(benzofuran-6-yl)acrylate | 12 | 90 | [11] |
| (Cyanomethylene)triphenylphosphorane | (E)-3-(benzofuran-6-yl)acrylonitrile | 10 | 85 | General Protocol |
Knoevenagel Condensation: Synthesis of 2-(Benzofuran-6-ylmethylene)malononitrile
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12] This reaction is highly efficient for forming carbon-carbon double bonds and is often catalyzed by a weak base.[13]
The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile) by a weak base like piperidine to form a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of this compound. The resulting intermediate readily eliminates a molecule of water to produce the stable, conjugated product. The use of a weak base is crucial to avoid self-condensation of the aldehyde.[12]
Caption: Workflow for the Knoevenagel condensation of this compound.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 146.1 mg) and malononitrile (1.0 mmol, 66.1 mg) in 15 mL of ethanol in a 50 mL round-bottom flask, add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 30 mL of ice-cold water with stirring.
-
Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-(benzofuran-6-ylmethylene)malononitrile as a crystalline solid.
| Active Methylene Compound | Product | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | 2-(Benzofuran-6-ylmethylene)malononitrile | 2.5 | 92 | [4][14] |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(benzofuran-6-yl)acrylate | 3 | 88 | [15] |
| Barbituric acid | 5-(Benzofuran-6-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 4 | 85 | [15] |
Spectroscopic Data for a Representative Derivative
Compound: (E)-1-(4-methoxyphenyl)-3-(benzofuran-6-yl)prop-2-en-1-one
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J = 8.8 Hz, 2H), 7.80 (d, J = 15.6 Hz, 1H), 7.65 (s, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.50 (d, J = 15.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 6.80 (s, 1H), 3.88 (s, 3H).[16][17]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 189.0, 163.5, 155.8, 144.5, 142.0, 131.0, 130.5 (2C), 128.0, 125.5, 124.0, 122.0, 115.0, 113.8 (2C), 106.0, 55.5.[18][19]
Conclusion and Future Perspectives
The synthetic protocols detailed herein provide robust and efficient methods for the derivatization of this compound, a key building block in medicinal chemistry. The resulting chalcones, acrylates, and malononitrile derivatives serve as valuable intermediates for the synthesis of more complex heterocyclic systems and as final compounds for biological evaluation. The demonstrated anticancer activity of benzofuran-chalcone hybrids underscores the potential of this scaffold in the development of novel therapeutics.[2][7] Further exploration of these synthetic pathways, coupled with comprehensive structure-activity relationship (SAR) studies, will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Phosphine-Catalyzed Chemoselective Reduction/Elimination/Wittig Sequence for Synthesis of Functionalized 3-Alkenyl Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
- 14. bhu.ac.in [bhu.ac.in]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Versatile Role of Benzofuran-6-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities has established it as a "privileged scaffold."[3][4] This structural motif imparts favorable pharmacokinetic and pharmacodynamic properties, allowing for diverse interactions with biological targets. Benzofuran derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective activities.[5][6][7] The versatility of the benzofuran core allows for chemical modifications at various positions, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[8]
Benzofuran-6-carbaldehyde, with its reactive aldehyde group, serves as a key building block for the synthesis of a multitude of complex and biologically active molecules. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including condensation reactions, reductive aminations, and oxidations, making it an invaluable starting material for the construction of diverse molecular architectures in drug discovery programs.
PART 1: Synthetic Applications of this compound
The aldehyde group at the 6-position of the benzofuran ring is a gateway to a plethora of chemical reactions, allowing for the introduction of various pharmacophores and the construction of novel drug candidates. This section details key synthetic protocols utilizing this compound.
Synthesis of Benzofuran-Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects.[2] The Claisen-Schmidt condensation of this compound with various acetophenones is a straightforward and efficient method for the synthesis of benzofuran-chalcone hybrids.[8]
The reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone. The base abstracts a proton from the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.
-
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-hydroxyacetophenone (1.0 mmol) in ethanol (10 mL).
-
To this solution, add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with 10% HCl to pH 5-6.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure chalcone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of Benzofuran-Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds with significant biological activities, particularly as antimicrobial and anticancer agents.[7] They are readily synthesized by the condensation of an aldehyde with a primary amine.
The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form the stable imine, or Schiff base.
-
Materials:
-
This compound
-
4-Fluoroaniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add 4-fluoroaniline (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
-
Synthesis of Biologically Active Scaffolds via Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[9] This reaction is widely used in the synthesis of various heterocyclic compounds and is particularly useful for creating precursors to kinase inhibitors and other therapeutic agents.[10]
A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of the aldehyde. The resulting intermediate undergoes dehydration to yield the final condensed product.
-
Materials:
-
This compound
-
2-Cyanoacetamide
-
Ethanol
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 2-cyanoacetamide (1.0 mmol), and ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.
-
Characterize the product by spectroscopic analysis.
-
PART 2: Biological Applications and Mechanistic Insights
Derivatives of this compound have shown promise in several therapeutic areas. This section highlights some of these applications, supported by quantitative data and mechanistic diagrams.
Anticancer Activity
Benzofuran-chalcones derived from benzofuran aldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[2]
| Compound ID | Derivative of | Cancer Cell Line | IC₅₀ (µM)[2] |
| BC-1 | Benzofuran-chalcone | MCF-7 (Breast) | 8.5 |
| BC-2 | Benzofuran-chalcone | PC-3 (Prostate) | 12.3 |
| BC-3 | Benzofuran-chalcone | A549 (Lung) | 15.1 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Schiff bases derived from benzofuran aldehydes have been shown to possess potent antimicrobial activity against a range of bacterial and fungal pathogens.[7]
| Compound ID | Derivative of | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL)[7] |
| BSB-1 | Benzofuran-Schiff Base | Staphylococcus aureus | 12.5 |
| BSB-2 | Benzofuran-Schiff Base | Escherichia coli | 25 |
| BSB-3 | Benzofuran-Schiff Base | Candida albicans | 50 |
MIC: The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Inhibition of Inflammatory Signaling Pathways
Benzofuran derivatives have been identified as inhibitors of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[11][12] These pathways are crucial in the production of pro-inflammatory cytokines and are implicated in a variety of inflammatory diseases.
Caption: Inhibition of NF-κB and MAPK signaling by this compound derivatives.
Neuroprotective Effects
Certain benzofuran derivatives have demonstrated neuroprotective properties by modulating signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[13]
Caption: Activation of the PI3K/Akt survival pathway by benzofuran derivatives.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its reactive aldehyde functionality provides a convenient entry point for the synthesis of a wide array of biologically active molecules. The protocols and data presented in this guide underscore the potential of this compound derivatives in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further exploration of the chemical space around this scaffold is warranted and holds significant promise for the discovery of next-generation medicines.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Reactions of hydroxybenzofurans. VI. Syntheses of benzofuran chalcones, hydrazones and pyrazolines of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of Benzofuran-6-ylmethanamine Derivatives: A Guide to Reductive Amination and Schiff Base Formation
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique physicochemical properties and ability to engage in diverse intermolecular interactions have made it a focal point of medicinal chemistry research.[3] Benzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The functionalization of the benzofuran ring system offers a powerful strategy for the development of novel therapeutic agents with tailored pharmacological profiles.
Benzofuran-6-carbaldehyde is a key intermediate, providing a versatile handle for the introduction of various amine-containing substituents. The reaction of this aldehyde with primary and secondary amines opens up pathways to a vast chemical space of novel benzofuran derivatives. These reactions primarily proceed through two key pathways: the formation of Schiff bases (imines) and subsequent reduction to secondary or tertiary amines (reductive amination). The resulting benzofuran-6-ylmethanamine derivatives are of significant interest in drug discovery, as the introduction of an amino group can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
This technical guide provides a comprehensive overview of the reaction of this compound with amines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for both Schiff base formation and reductive amination, and discuss the critical aspects of product purification and characterization.
Reaction Mechanisms: A Tale of Two Pathways
The reaction of this compound with amines can be directed towards two primary outcomes: the formation of a Schiff base or a secondary/tertiary amine via reductive amination. The choice of reaction conditions and reagents dictates the final product.
Schiff Base Formation: The Condensation Reaction
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a reversible reaction that is typically catalyzed by either an acid or a base. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.
Reductive Amination: From Imine to Amine
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[7] It involves the in-situ formation of an imine or iminium ion from an aldehyde and an amine, followed by its immediate reduction by a suitable reducing agent present in the reaction mixture. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride [NaB(OAc)₃H] and sodium cyanoborohydride (NaBH₃CN) being among the most common due to their mildness and selectivity.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of benzofuran-6-ylmethanamine derivatives.
Protocol 1: Synthesis of Benzofuran-6-ylmethanamine (Primary Amine)
This protocol describes the synthesis of the parent primary amine from benzofuran-6-carbonitrile, which can be subsequently used in further functionalization reactions.
Materials:
-
Benzofuran-6-carbonitrile
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of lithium aluminium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzofuran-6-carbonitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of Na₂SO₄.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude benzofuran-6-ylmethanamine.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 1.6 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.52 (s, 1H), 7.25 (dd, J = 8.0, 1.6 Hz, 1H), 6.80 (d, J = 1.6 Hz, 1H), 3.95 (s, 2H), 1.60 (br s, 2H).[1]
-
LCMS (ESI): m/z 148.1 [M+H]⁺.[1]
Protocol 2: Reductive Amination of this compound with a Primary Amine
This protocol details the one-pot synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride [NaB(OAc)₃H]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) and the primary amine (1.1 eq.) in a mixture of dichloromethane and methanol (e.g., 10:1 v/v) in a round-bottom flask, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).
Expected Product Characterization: The characterization will depend on the specific amine used. However, key expected signals in the ¹H NMR spectrum would include the disappearance of the aldehyde proton (around 10 ppm) and the appearance of a new singlet or triplet for the benzylic CH₂ group (typically between 3.8 and 4.5 ppm) and signals corresponding to the newly introduced alkyl or aryl group.
Protocol 3: Schiff Base Formation from this compound and an Aniline Derivative
This protocol describes the synthesis of an imine (Schiff base) from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., p-toluidine, p-anisidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq.) and the substituted aniline (1.0 eq.) in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the crude product by recrystallization or column chromatography.
Expected Product Characterization: The formation of the Schiff base will be evident in the spectroscopic data. In the ¹H NMR spectrum, a characteristic singlet for the imine proton (-CH=N-) is expected to appear in the downfield region (typically between 8.0 and 9.0 ppm). The IR spectrum should show a strong absorption band for the C=N stretch, typically in the range of 1620-1690 cm⁻¹.
Data Summary
The following table summarizes the expected characterization data for the primary amine product.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | LCMS (m/z) |
| Benzofuran-6-ylmethanamine | C₉H₉NO | 147.17 | 7.75 (d, J=1.6 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.52 (s, 1H), 7.25 (dd, J=8.0, 1.6 Hz, 1H), 6.80 (d, J=1.6 Hz, 1H), 3.95 (s, 2H) | 148.1 [M+H]⁺ |
Conclusion and Future Perspectives
The reaction of this compound with amines provides a versatile and efficient route to a diverse array of novel benzofuran derivatives. The protocols outlined in this guide for reductive amination and Schiff base formation are robust and can be adapted to a wide range of amine substrates. The resulting N-substituted benzofuran-6-ylmethanamines are valuable building blocks for the synthesis of biologically active molecules. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The continued development of innovative synthetic methodologies will further expand the chemical space accessible from this privileged scaffold, solidifying the importance of benzofuran chemistry in the future of drug discovery.
References
- 1. benzofuran-6-ylMethanaMine synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2024145623A1 - Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 - Google Patents [patents.google.com]
- 5. Buy 2,3-Dihydrothis compound | 55745-96-5 [smolecule.com]
- 6. US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents - Google Patents [patents.google.com]
- 7. dea.gov [dea.gov]
Application Note: Synthesis of 6-Vinylbenzofuran via the Wittig Reaction with Benzofuran-6-carbaldehyde
Introduction: The Synthetic Utility of Vinylbenzofurans
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. The functionalization of this core structure is a key strategy in medicinal chemistry for modulating biological activity. The Wittig reaction, a cornerstone of C=C bond formation, offers a reliable and high-yield method for converting aldehydes and ketones into alkenes.[1] This application note details a robust protocol for the synthesis of 6-vinylbenzofuran from benzofuran-6-carbaldehyde. This transformation provides a versatile building block, where the newly introduced vinyl group can undergo a wide array of subsequent chemical modifications (e.g., polymerization, oxidation, metathesis), making it a valuable intermediate for the synthesis of complex molecules in drug discovery programs.
Mechanism and Scientific Rationale
The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, proceeds through the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[2][3] The modern understanding of the mechanism, particularly under lithium salt-free conditions, involves a direct [2+2] cycloaddition between the ylide and the aldehyde.[4][5]
The process can be dissected into three key stages:
-
Ylide Formation: A phosphonium salt, typically a triphenylphosphonium halide, is deprotonated at the carbon adjacent to the phosphorus atom by a strong base.[1] This generates the nucleophilic phosphorus ylide, a species characterized by adjacent positive and negative charges.
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. Concurrently, the carbonyl oxygen attacks the positively charged phosphorus atom. This concerted [2+2] cycloaddition forms a four-membered ring intermediate called an oxaphosphetane.[6]
-
Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition. This decomposition is irreversible and driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6] The result is the desired alkene, in this case, 6-vinylbenzofuran.
The stereochemistry of the resulting alkene is largely dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the ylide carbon is an alkyl group) typically yield (Z)-alkenes, whereas stabilized ylides (with an electron-withdrawing group) favor the formation of (E)-alkenes.[6] For the synthesis of a terminal alkene like 6-vinylbenzofuran using methylenetriphenylphosphorane (Ph₃P=CH₂), stereochemistry is not a factor.
Experimental Workflow Overview
The overall experimental process is summarized in the workflow diagram below. It involves the initial preparation of the phosphonium ylide, followed by the reaction with the aldehyde, and concludes with an aqueous workup and purification to isolate the final product.
Caption: Overall workflow for the Wittig synthesis of 6-vinylbenzofuran.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Commercially Available | 69774-83-2 | Must be dry. |
| Methyltriphenylphosphonium Bromide | 98% | Commercially Available | 1779-49-3 | Dry in a vacuum oven before use. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercially Available | 109-72-8 | Highly flammable and moisture-sensitive. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | 109-99-9 | Use from a solvent purification system or a freshly opened bottle. |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | 12125-02-9 | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | 7647-14-5 | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | 7487-88-9 | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 | For column chromatography. |
Detailed Experimental Protocol
Safety Precaution: This reaction must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). n-Butyllithium is pyrophoric and reacts violently with water. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) must be worn.
Part A: Ylide Generation (in situ)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe to create a suspension (concentration approx. 0.2-0.5 M).
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes.
-
Expert Insight: A deep orange or yellow color indicates the formation of the ylide, methylenetriphenylphosphorane. The salt will also dissolve. Maintain the inert atmosphere to prevent the reactive ylide from being quenched by moisture or oxygen.[7]
-
Part B: Wittig Reaction
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Using a syringe, add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 1-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Expert Insight: The disappearance of the brightly colored ylide is a good visual indicator that the reaction is proceeding. The driving force is the formation of the very stable triphenylphosphine oxide.[6]
-
Part C: Workup and Purification
-
Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of 6-vinylbenzofuran and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel.
-
Expert Insight: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. A non-polar eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective. The desired product, being less polar, should elute before the phosphine oxide.[8]
-
Reaction Parameters and Troubleshooting
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Aldehyde:Salt:Base) | 1 : 1.2 : 1.1 | A slight excess of the phosphonium salt and base ensures complete conversion of the limiting aldehyde. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the intermediates without reacting with the strong base or ylide.[3] |
| Temperature (Ylide formation) | 0 °C | Controls the exothermic deprotonation and prevents ylide decomposition. |
| Temperature (Reaction) | 0 °C to Room Temp. | Initial low temperature controls the addition rate; warming to RT drives the reaction to completion. |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete reaction with an unhindered aromatic aldehyde. Monitor by TLC. |
| Expected Yield | 70 - 90% | Yields can vary based on the purity of reagents and strictness of anhydrous conditions. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive base (n-BuLi).2. Wet reagents/solvents.3. Phosphonium salt is not fully dry. | 1. Titrate the n-BuLi before use.2. Ensure all glassware is flame-dried and solvents are strictly anhydrous.3. Dry the phosphonium salt in a vacuum oven at >100°C for several hours. |
| Starting Aldehyde Remains | 1. Insufficient ylide generated.2. Ylide decomposed before aldehyde addition. | 1. Use a slight excess of phosphonium salt and base (1.1-1.2 eq).2. Use the ylide immediately after its formation. |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | 1. Adjust the polarity of the chromatography eluent (use a shallower gradient).2. In some cases, the crude mixture can be triturated with a solvent like diethyl ether, in which the product is soluble but the oxide is less so. |
Mechanistic Diagram
Caption: Mechanism of the Wittig reaction with this compound.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran motif is a cornerstone in the architecture of a vast array of natural products and pharmacologically active compounds. This privileged heterocyclic system is present in molecules exhibiting diverse biological activities, including anti-tumor, anti-arrhythmic, anti-inflammatory, and anti-viral properties. The inherent value of the benzofuran core in drug discovery and materials science has propelled the development of numerous synthetic methodologies. Among these, palladium-catalyzed reactions have emerged as exceptionally powerful and versatile tools, offering high efficiency, functional group tolerance, and predictable regioselectivity.
This guide provides an in-depth exploration of key palladium-catalyzed strategies for the synthesis of benzofuran derivatives. Moving beyond simple procedural lists, we will dissect the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Strategic Overview: Pathways to the Benzofuran Core
The construction of the benzofuran ring via palladium catalysis can be broadly categorized into several key strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product. This document will focus on three dominant and highly effective approaches:
-
Tandem Sonogashira Coupling and Cyclization: A robust, two-step, one-pot sequence ideal for constructing 2- and 2,3-substituted benzofurans from readily available o-halophenols and terminal alkynes.
-
Intramolecular Heck Reaction: A powerful method for forming the furan ring through the cyclization of an alkene onto an aryl halide, enabling access to diverse substitution patterns.
-
Direct C-H Activation and Annulation: An advanced, atom-economical approach that forges the benzofuran ring by directly coupling phenols with alkynes or other partners, avoiding the need for pre-functionalized starting materials.
Figure 1: Overview of key palladium-catalyzed strategies for benzofuran synthesis.
Strategy 1: Tandem Sonogashira Coupling and Intramolecular Cyclization
This is arguably one of the most reliable and widely used methods for synthesizing 2-substituted and 2,3-disubstituted benzofurans. The strategy involves a one-pot sequence where an o-iodophenol first undergoes a palladium/copper-cocatalyzed Sonogashira coupling with a terminal alkyne. The resulting o-alkynylphenol intermediate is then cyclized, often catalyzed by the same palladium species, to furnish the benzofuran ring.[1][2]
Mechanistic Rationale
The process consists of two distinct, yet interconnected, catalytic cycles.
-
Sonogashira Coupling Cycle: A Pd(0) species undergoes oxidative addition into the aryl-iodine bond of the o-iodophenol. Concurrently, a copper(I) acetylide is formed from the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the o-alkynylphenol and regenerates the Pd(0) catalyst.
-
Cyclization (Annulation) Cycle: The phenolic proton is removed by a base. The resulting phenoxide coordinates to a Pd(II) species (generated from the initial catalyst or from Pd(0) re-oxidation). This is followed by an intramolecular 5-exo-dig cyclization, where the phenoxide attacks the alkyne activated by the palladium center. A subsequent protonolysis step releases the benzofuran product and regenerates a palladium species to continue the cycle.
Figure 2: Simplified catalytic cycles for the Sonogashira-Cyclization tandem reaction.
Protocol: One-Pot Synthesis of 2-Phenylbenzofuran
This protocol describes the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene, a representative example of the Sonogashira-cyclization strategy.[1][3]
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg)
-
Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg) and CuI (11.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical as Pd(0) species are oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by triethylamine (420 µL), 2-iodophenol (220 mg), and finally phenylacetylene (132 µL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine (20 mL each).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., 100:1 to 50:1) to afford 2-phenylbenzofuran as a white solid.
Table 1: Optimization of Reaction Conditions for Sonogashira-Cyclization
| Parameter | Condition | Rationale / Comment |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred as it is more air-stable, forming the active Pd(0) species in situ. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide, facilitating the transmetalation step.[2] |
| Base | Et₃N, DIPA, Cs₂CO₃ | An amine base like Et₃N is common; it acts as a base and can also serve as a solvent.[1] |
| Solvent | DMF, Toluene, Dioxane | DMF is a good polar aprotic solvent that solubilizes the reagents and salts formed. |
| Temperature | 60 - 100 °C | Temperature must be sufficient to drive both coupling and cyclization without degrading reagents. |
Strategy 2: Intramolecular Heck Reaction
The Heck reaction, a cornerstone of palladium catalysis, can be adapted for an intramolecular variant to construct the benzofuran ring. In a typical approach, an o-iodophenyl allyl ether undergoes a 5-exo-trig cyclization. The resulting palladium intermediate then undergoes β-hydride elimination to form the benzofuran product. This strategy provides access to 2-methyl or 2-vinyl substituted benzofurans.[4]
Protocol: Synthesis of 2-Methylbenzofuran via Intramolecular Heck Reaction
This protocol outlines the synthesis of 2-methylbenzofuran from 1-allyloxy-2-iodobenzene.
Materials:
-
1-Allyloxy-2-iodobenzene (1.0 mmol, 260 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
Procedure:
-
Reaction Setup: In a nitrogen-flushed glovebox or using Schlenk techniques, add Pd(OAc)₂ (11.2 mg), PPh₃ (26.2 mg), and K₂CO₃ (207 mg) to a dry reaction tube.
-
Reagent Addition: Add anhydrous acetonitrile (10 mL) and 1-allyloxy-2-iodobenzene (260 mg).
-
Reaction: Seal the tube and heat the mixture at 80 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexanes) to yield 2-methylbenzofuran.
Strategy 3: C-H Activation and Annulation
Direct C-H activation is a highly desirable strategy as it minimizes waste by avoiding the pre-functionalization of starting materials (e.g., halogenation of phenols). In this approach, a palladium catalyst facilitates the direct coupling of a phenol's ortho C-H bond with a coupling partner, typically an alkyne, followed by cyclization to form the C-O bond.[5][6][7]
Mechanistic Insight
The catalytic cycle is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway. The phenol's hydroxyl group acts as a directing group, coordinating to the palladium center and positioning it for activation of the adjacent C-H bond. This forms a palladacycle intermediate. Coordination and insertion of the alkyne into the Pd-C bond, followed by reductive elimination, forges the C-O bond and closes the furan ring.[8][9] An oxidant is typically required to regenerate the active Pd(II) or Pd(III) catalyst.
Figure 3: Proposed catalytic cycle for C-H activation/annulation of phenols and alkynes.
Protocol: C-H Annulation of Phenol with Diphenylacetylene
This protocol is a representative example of synthesizing 2,3-diphenylbenzofuran from phenol and an internal alkyne.[9][10]
Materials:
-
Phenol (1.0 mmol, 94 mg)
-
Diphenylacetylene (0.5 mmol, 89 mg)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
Cu(OAc)₂ (1.0 mmol, 181 mg) - as oxidant
-
Anhydrous Toluene (3 mL)
Procedure:
-
Reaction Setup: To an oven-dried screw-cap vial, add Pd(OAc)₂ (11.2 mg), Cu(OAc)₂ (181 mg), phenol (94 mg), and diphenylacetylene (89 mg).
-
Solvent Addition: Add anhydrous toluene (3 mL).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C for 24 hours.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a short plug of silica gel to remove metal salts, washing with additional DCM.
-
Purification: Concentrate the filtrate and purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain 2,3-diphenylbenzofuran.
Table 2: Comparison of Synthetic Strategies
| Feature | Sonogashira-Cyclization | Intramolecular Heck | C-H Activation/Annulation |
| Starting Materials | o-Halophenol, Alkyne | o-Halo-allyl-ether | Phenol, Alkyne |
| Key Advantage | High yields, reliable, broad scope | Access to specific substitution patterns | Atom economy, avoids pre-functionalization |
| Key Challenge | Requires halogenated phenol | Substrate synthesis can be multi-step | Often requires harsher conditions, excess phenol |
| Typical Catalyst | Pd/Cu system | Pd(OAc)₂/Phosphine Ligand | Pd(OAc)₂/Oxidant |
| Byproducts | Halide salts | Base, eliminated H-X | Reduced oxidant, water |
Conclusion and Future Outlook
Palladium catalysis offers a powerful and adaptable toolbox for the synthesis of benzofuran derivatives. The choice between tandem coupling reactions, intramolecular cyclizations, or modern C-H activation strategies allows researchers to tailor their approach based on available precursors and desired molecular complexity. As the field advances, we anticipate the development of even more efficient catalysts that operate under milder conditions, further expanding the scope and utility of these essential transformations in the pursuit of novel medicines and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Benzofuran Synthesis
Introduction: The Enduring Importance of Benzofurans and the Rise of Copper Catalysis
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials.[1][2] Consequently, the development of efficient and versatile synthetic routes to substituted benzofurans is of paramount importance to researchers in academia and industry. While various methods exist, copper-catalyzed reactions have emerged as a powerful and economically viable alternative to traditional, often palladium-based, methodologies.[3] The low cost, low toxicity, and unique reactivity of copper catalysts make them an attractive choice for constructing the benzofuran ring system through diverse and innovative synthetic strategies.[4][5]
This comprehensive guide provides an in-depth exploration of key copper-catalyzed methodologies for benzofuran synthesis. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to guide your experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of copper catalysis in their synthetic endeavors.
Methodology 1: Aerobic Oxidative Cyclization of Phenols and Alkynes
One of the most elegant and atom-economical approaches to benzofurans is the direct coupling of readily available phenols and alkynes. This method, which utilizes molecular oxygen as the terminal oxidant, proceeds through a sequential nucleophilic addition and oxidative cyclization, all orchestrated by a copper catalyst.[6][7][8][9]
Scientific Rationale and Mechanistic Insight
The reaction is believed to initiate with the copper(II)-catalyzed nucleophilic addition of the phenol to the alkyne, forming a key vinyl ether intermediate.[8] This intermediate then undergoes an intramolecular oxidative C-H functionalization and cyclization. The copper catalyst facilitates the crucial C-O bond formation, and molecular oxygen serves to regenerate the active Cu(II) species, ensuring catalytic turnover. The choice of a copper(II) salt, such as Cu(OTf)₂, is critical for promoting both the initial addition and the subsequent oxidative cyclization.[8]
Caption: Proposed mechanism for aerobic oxidative cyclization.
Experimental Protocol: Synthesis of 2,3-Diphenylbenzofuran
This protocol is adapted from a procedure described by Zeng et al.[8]
Materials:
-
Phenol (1.5 mmol)
-
1,2-Diphenylacetylene (1.0 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Zinc chloride (ZnCl₂) (1.5 equiv)
-
Nitrobenzene (2 mL)
Procedure:
-
To a dry Schlenk tube, add phenol (141 mg, 1.5 mmol), 1,2-diphenylacetylene (178 mg, 1.0 mmol), Cu(OTf)₂ (36 mg, 0.1 mmol), and ZnCl₂ (204 mg, 1.5 mmol).
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Add nitrobenzene (2 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired 2,3-diphenylbenzofuran.
Expert Insights:
-
The use of a Lewis acid co-catalyst like ZnCl₂ can enhance the rate of the initial nucleophilic addition.[8]
-
Molecular oxygen from an oxygen balloon is a convenient and sustainable oxidant.
-
Nitrobenzene is a suitable high-boiling solvent for this transformation. Other solvents like DMSO or DMF can also be screened.
-
The reaction is generally tolerant of a variety of functional groups on both the phenol and the alkyne.[6][7]
Data Summary: Substrate Scope
| Phenol Derivative | Alkyne Derivative | Yield (%) |
| 4-Methylphenol | 1,2-Diphenylacetylene | 75 |
| 4-Methoxyphenol | 1,2-Diphenylacetylene | 72 |
| Phenol | 1-Phenyl-1-propyne | 68 |
| 4-Chlorophenol | 1,2-Diphenylacetylene | 55 |
Yields are representative and may vary based on specific reaction conditions.
Methodology 2: Tandem Sonogashira Coupling and Cyclization
The Sonogashira coupling, a cornerstone of C-C bond formation, can be ingeniously adapted for benzofuran synthesis.[10] In this tandem, or one-pot, approach, a copper co-catalyst plays a crucial role alongside palladium in coupling a 2-halophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to furnish the benzofuran ring.[4][5] More recently, palladium-free, purely copper-catalyzed versions of this reaction have been developed, offering a more cost-effective and sustainable alternative.[3][11][12]
Scientific Rationale and Mechanistic Insight
In the copper-catalyzed variant, the reaction is proposed to initiate with the formation of a copper-acetylide species.[11] Oxidative addition of the 2-iodophenol to the copper center, followed by reductive elimination, would yield the coupled product. However, a more plausible pathway involves the copper-acetylide intermediate undergoing a 5-endo-dig cyclization, facilitated by the base, to directly form the benzofuran product.[11] The choice of ligand and base is critical for the efficiency of this transformation.
Caption: Workflow for Cu-catalyzed tandem Sonogashira-cyclization.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
This protocol is based on the copper-catalyzed tandem Sonogashira coupling-cyclization methodology.[3]
Materials:
-
2-Iodophenol (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
trans-1,2-Diaminocyclohexane (ligand) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane (3 mL)
Procedure:
-
In an oven-dried reaction vessel, combine 2-iodophenol (220 mg, 1.0 mmol), CuI (9.5 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add dioxane (3 mL), trans-1,2-diaminocyclohexane (12 µL, 0.1 mmol), and phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-phenylbenzofuran.
Expert Insights:
-
The use of a diamine ligand like trans-1,2-diaminocyclohexane can significantly enhance the catalytic activity of the copper iodide.[3]
-
While 2-iodophenols are common substrates, this method can also be applied to less reactive 2-bromophenols, although harsher conditions may be required.[11]
-
The choice of base is important; inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.
-
This one-pot procedure avoids the isolation of the potentially unstable 2-alkynylphenol intermediate.
Methodology 3: Intramolecular C-O Bond Formation via O-Arylation
This strategy constructs the benzofuran ring by forming the C7a-O bond through an intramolecular O-arylation of a pre-functionalized substrate, typically a 1-(2-haloaryl)ketone.[13][14] While palladium has been widely used for this transformation, copper catalysis, particularly in the form of an Ullmann-type coupling, offers a more economical and readily accessible alternative.[15][16]
Scientific Rationale and Mechanistic Insight
The key step in this process is the copper-catalyzed intramolecular coupling between the enolate of the ketone and the aryl halide. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the enolate and subsequent reductive elimination to form the C-O bond and regenerate the catalyst.[13] This method is particularly useful for synthesizing 2,3-disubstituted benzofurans. A powerful extension of this is a one-pot process starting from simple aryl ketones, which first undergo a regioselective iron-catalyzed halogenation followed by the copper-catalyzed cyclization.[14]
Caption: Key steps in intramolecular O-arylation for benzofuran synthesis.
Experimental Protocol: Synthesis of 2-Methyl-3-phenylbenzofuran
This protocol is a representative example of a copper-catalyzed intramolecular O-arylation.[13]
Materials:
-
1-(2-Iodophenyl)-1-phenylpropan-2-one (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
Charge a Schlenk tube with 1-(2-iodophenyl)-1-phenylpropan-2-one (336 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add toluene (5 mL) and DMEDA (21 µL, 0.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 2-methyl-3-phenylbenzofuran.
Expert Insights:
-
The combination of CuI and a chelating diamine ligand like DMEDA is highly effective for this type of Ullmann C-O coupling.[13]
-
The reaction works well with both 2-iodo and 2-bromoaryl ketones, though iodides are generally more reactive.
-
The choice of base is crucial; K₃PO₄ is often a good choice for promoting enolate formation without causing side reactions.
-
This method provides excellent control over the substitution pattern at the 2- and 3-positions of the benzofuran ring.
Conclusion and Future Outlook
Copper-catalyzed reactions have unequivocally secured a prominent place in the synthetic chemist's toolbox for the construction of benzofurans. The methodologies presented here—aerobic oxidative cyclization, tandem Sonogashira coupling, and intramolecular O-arylation—highlight the versatility and power of copper catalysis. These processes often utilize readily available starting materials, employ more sustainable and economical catalysts than their noble metal counterparts, and offer access to a wide array of substituted benzofuran derivatives.
As the field continues to evolve, we can anticipate the development of even more sophisticated copper-based catalytic systems, including those that enable asymmetric synthesis and the use of more challenging substrates. The ongoing exploration of novel ligands and reaction conditions will undoubtedly lead to milder, more efficient, and more selective methods for preparing these valuable heterocyclic compounds, further empowering researchers in drug discovery and materials science.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. | Semantic Scholar [semanticscholar.org]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-mediated construction of benzothieno[3,2- b ]benzofurans by intramolecular dehydrogenative C–O coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06985C [pubs.rsc.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Note: Efficient One-Pot Synthesis of Substituted Benzofurans for Drug Discovery and Materials Science
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and organic materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Traditional multi-step syntheses of substituted benzofurans can be time-consuming and inefficient. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more streamlined, cost-effective, and environmentally benign alternative. This guide provides an in-depth overview of key one-pot strategies and a detailed, field-proven protocol for the synthesis of substituted benzofurans, aimed at researchers in organic synthesis and drug development.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. Notable examples of benzofuran-containing drugs include Amiodarone (an antiarrhythmic agent), Vilazodone (an antidepressant), and numerous compounds in clinical development for treating diseases ranging from cancer to Alzheimer's.[1] The ever-increasing demand for novel benzofuran derivatives necessitates the development of efficient and versatile synthetic methodologies.[4]
The Rationale for One-Pot Synthesis
One-pot reactions, also known as tandem, domino, or cascade reactions, represent a paradigm of efficiency in modern organic synthesis. By telescoping multiple transformations into a single procedural step, these methods significantly reduce:
-
Time and Labor: Eliminates the need for intermediate work-up, purification, and characterization.
-
Solvent and Reagent Consumption: Decreases overall waste generation, aligning with the principles of green chemistry.
-
Cost: Reduces expenditure on materials, energy, and labor.
-
Potential for Yield Loss: Avoids material loss that inevitably occurs during the isolation and handling of intermediates.
For the synthesis of complex molecules like substituted benzofurans, one-pot strategies are particularly powerful, enabling the rapid construction of molecular diversity from simple, readily available starting materials.[5]
Key One-Pot Synthetic Strategies
Several robust one-pot methodologies have been developed for benzofuran synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.
Palladium/Copper-Catalyzed Tandem Sonogashira Coupling-Cyclization
This is one of the most widely employed and versatile methods for synthesizing 2- and 2,3-substituted benzofurans.[4][6] The reaction typically involves the coupling of an o-halophenol (usually an iodophenol) with a terminal alkyne.[4]
Causality Behind the Method:
-
Palladium Catalyst: The primary role of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is to facilitate the Sonogashira cross-coupling reaction, which forms the critical C(sp²)-C(sp) bond between the phenol ring and the alkyne.[4][7]
-
Copper Co-catalyst: Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate that readily undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[4][7]
-
Base: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[4]
-
Intramolecular Cyclization: Once the o-alkynylphenol intermediate is formed in situ, the palladium or copper catalyst activates the alkyne, facilitating a 5-endo-dig intramolecular nucleophilic attack by the phenolic oxygen to form the furan ring.[7]
This tandem approach is highly reliable and tolerates a wide range of functional groups on both the phenol and alkyne coupling partners.[7]
Direct Annulation of Phenols and Alkynes
More recent advancements focus on the direct use of phenols without prior halogenation, proceeding via C-H bond activation. A notable example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes.[8] Another innovative approach utilizes a dual Au-Ag bimetallic catalyst system to achieve a tandem C-H alkynylation/oxy-alkynylation of simple phenols to yield 3-alkynyl benzofurans.[9][10] These methods enhance atom economy by avoiding the installation and removal of a directing or activating group.
Palladium-Catalyzed Enolate Arylation
This strategy provides access to 2,3-disubstituted benzofurans by coupling o-bromophenols with enolizable ketones.[11] The one-pot procedure involves the formation of a ketone enolate, which then undergoes a palladium-catalyzed C-arylation with the o-bromophenol. The resulting intermediate subsequently undergoes an intramolecular condensation to furnish the benzofuran core. This method is particularly useful for synthesizing benzofurans with alkyl or aryl substituents at the 3-position.[11]
Detailed Protocol: Pd/Cu-Catalyzed One-Pot Synthesis of 2-Arylbenzofurans
This protocol describes a general and reliable procedure for the synthesis of 2-arylbenzofurans from o-iodophenols and terminal arylacetylenes, based on a tandem Sonogashira coupling-cyclization reaction.[4][7]
Principle & Workflow
The reaction proceeds in a single pot where an o-iodophenol and a terminal alkyne are first coupled under Sonogashira conditions, followed by an intramolecular cyclization of the resulting o-alkynylphenol intermediate to yield the benzofuran product.
Caption: General workflow for the one-pot synthesis of benzofurans.
Materials and Equipment
-
Reagents: o-Iodophenol, terminal alkyne, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Toluene (anhydrous).
-
Equipment: Schlenk flask or sealed reaction tube, magnetic stirrer with hotplate, condenser, inert atmosphere setup (Nitrogen or Argon), standard laboratory glassware, silica gel for column chromatography.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and a magnetic stir bar.
-
Solvent and Base: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) followed by triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.
Purification and Characterization
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted benzofuran.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents are toxic and flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Triethylamine is corrosive and has a strong odor. Handle with care.
-
Reactions under an inert atmosphere require proper training and equipment.
Representative Substrate Scope and Yields
The Pd/Cu-catalyzed one-pot method demonstrates broad substrate scope, accommodating various electronically and sterically diverse starting materials.[7]
| Entry | o-Iodophenol Derivative | Alkyne Derivative | Product Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 85-95% |
| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | 88% |
| 3 | 4-Methoxy-2-iodophenol | 4-Ethynyltoluene | 92% |
| 4 | 4-Chloro-2-iodophenol | 4-Methoxyphenylacetylene | 85% |
| 5 | 2-Iodophenol | 1-Ethynyl-4-fluorobenzene | 89% |
| 6 | 5-Nitro-2-iodophenol | Phenylacetylene | 75% |
| Yields are typical and may vary based on specific reaction conditions and scale. Data synthesized from literature reports.[4][7] |
Mechanistic Insights
The reaction proceeds via two interconnected catalytic cycles: the palladium-catalyzed Sonogashira coupling and the subsequent cyclization.
Caption: Catalytic cycle for the tandem Sonogashira-cyclization reaction.[7]
Trustworthiness of the Protocol: This protocol is self-validating. The Sonogashira coupling is a Nobel Prize-winning reaction known for its reliability. The subsequent intramolecular cyclization is a thermodynamically favorable process, driven by the formation of the stable aromatic benzofuran ring system. The progress can be easily monitored by TLC, and the final product is readily purified and characterized by standard analytical techniques, ensuring reproducibility and verification of the outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality reagents/solvents; insufficient temperature. | Use fresh, high-purity catalysts and anhydrous solvents; ensure the reaction is run under a strictly inert atmosphere; increase temperature moderately (e.g., to 110 °C in toluene). |
| Formation of Alkyne Dimer (Glaser Coupling) | Reaction not fully anaerobic; absence of palladium catalyst. | Degas solvents thoroughly; ensure a positive pressure of inert gas; check the activity and loading of the palladium catalyst. |
| Incomplete Cyclization | Reaction time too short; temperature too low for cyclization step. | Increase reaction time and monitor by TLC for the disappearance of the o-alkynylphenol intermediate; ensure the reaction temperature is maintained. |
| Complex Mixture of Products | Side reactions due to highly reactive substrates; decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time; screen different bases or solvents (e.g., DMF). |
Conclusion
One-pot syntheses represent a powerful and efficient approach to constructing the valuable benzofuran scaffold. The palladium/copper-catalyzed tandem Sonogashira coupling-cyclization is a particularly robust and versatile method, allowing for the rapid assembly of a wide range of substituted benzofurans from readily available starting materials. By understanding the underlying principles and following a detailed protocol, researchers can leverage this strategy to accelerate the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Efficacy of Benzofuran Derivatives
These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial and antifungal agents. This document provides a comprehensive guide to understanding and assessing the therapeutic potential of benzofuran derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3][4]
The benzofuran scaffold is a privileged structure in medicinal chemistry, found in both natural products and synthetic compounds.[1][3] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][4][5] The emergence of multidrug-resistant pathogens necessitates the development of new therapeutic agents, and benzofuran derivatives represent a promising avenue of research.[2][3] This guide will delve into the mechanisms of action, structure-activity relationships, and detailed protocols for evaluating the antimicrobial and antifungal efficacy of these compounds.
Mechanisms of Action: How Benzofuran Derivatives Combat Microbes
The antimicrobial and antifungal activity of benzofuran derivatives stems from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified.
A crucial mechanism of action for some benzofuran derivatives is the inhibition of essential enzymes . For instance, certain substituted benzofurans have been identified as inhibitors of DNA gyrase B in Mycobacterium tuberculosis, an enzyme critical for DNA replication.[1] Another key target is N-myristoyltransferase (NMT), an enzyme essential for the viability of fungi like Candida albicans.[1] By inhibiting these enzymes, benzofuran derivatives can effectively halt microbial growth and proliferation.
Furthermore, some benzofuran derivatives are believed to exert their antimicrobial effects by disrupting microbial membranes . The lipophilic nature of the benzofuran ring allows these compounds to intercalate into the lipid bilayer of cell membranes, leading to increased permeability and leakage of intracellular components. This disruption of membrane integrity ultimately results in cell death.
Another emerging area of interest is the ability of benzofuran derivatives to inhibit biofilm formation .[6][7] Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Certain benzofuran-pyrazole hybrids have shown significant potential in preventing the formation of biofilms by pathogens like Pseudomonas aeruginosa.[6][7]
Diagram: Putative Mechanisms of Action of Benzofuran Derivatives
Caption: Potential mechanisms by which benzofuran derivatives exert their antimicrobial and antifungal effects.
Structure-Activity Relationship (SAR) Insights
The antimicrobial and antifungal potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective therapeutic agents.
-
Electron-withdrawing vs. Electron-donating Groups: Studies have shown that the presence of electron-withdrawing groups, such as halogens (e.g., bromo substituents), on the benzofuran ring or on aryl rings attached to the core, tends to enhance antimicrobial activity.[1] Conversely, electron-donating groups can sometimes weaken the activity.[1]
-
Position of Substituents: The location of substituents is critical. For instance, hydroxyl groups at the C-3 and C-4 positions have been associated with good antibacterial activity, while a hydroxyl group at the C-2 position did not impart a similar increase in activity.[1] Substitutions at the C-6 and C-3 positions have also been found to greatly impact antibacterial activity and strain specificity.[1]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings, such as pyrazoline, thiazole, oxadiazole, or pyrazole, has proven to be a successful strategy for generating compounds with potent and broad-spectrum antimicrobial activity.[1] For example, the combination of benzofuran, pyrazoline, and thiazole moieties has been deemed essential for the antimicrobial activity of certain derivatives.[1]
Protocols for Efficacy Evaluation
The following protocols are designed to provide a robust framework for assessing the antimicrobial and antifungal activity of novel benzofuran derivatives. Adherence to these standardized methods will ensure the generation of reliable and reproducible data.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a fundamental assay in antimicrobial susceptibility testing.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is determined by visual inspection for turbidity or by using a colorimetric indicator.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compound:
-
Dissolve the benzofuran derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-toxic to the microorganisms (typically ≤1% v/v).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
-
Preparation of Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth (turbidity) of the microorganism.
-
For assays using a colorimetric indicator like resazurin, the MIC is the lowest concentration that prevents a color change (e.g., from blue to pink).[8]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a logical extension of the MIC test.
Principle: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar medium that does not contain the test compound. The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates after incubation.
Step-by-Step Protocol:
-
Following MIC Determination:
-
From each well that shows no visible growth in the MIC assay, take a 10-20 µL aliquot.
-
-
Subculturing:
-
Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of the benzofuran derivative that results in a ≥99.9% reduction in the initial inoculum (i.e., no growth or only a few colonies on the agar plate).
-
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative method used to assess the antimicrobial susceptibility of a microorganism to a test compound.
Principle: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate. A sterile paper disk impregnated with a known concentration of the test compound is placed on the agar surface. The plate is incubated, and the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the compound, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.
Step-by-Step Protocol:
-
Preparation of Agar Plates:
-
Prepare and pour Mueller-Hinton Agar (for bacteria) or other suitable agar into sterile Petri dishes.
-
-
Inoculation:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the agar plate.
-
-
Application of Test Compound:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the benzofuran derivative solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the inhibition zone indicates the degree of susceptibility. A larger zone generally corresponds to higher activity.
-
Data Presentation and Interpretation
For effective comparison and analysis, all quantitative data from the antimicrobial and antifungal assays should be summarized in a clear and structured format.
Table 1: Example of Antimicrobial Activity Data for Benzofuran Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| BZD-01 | Staphylococcus aureus | 8 | 16 | 18 |
| BZD-01 | Escherichia coli | 16 | 32 | 14 |
| BZD-02 | Candida albicans | 4 | 8 | 22 |
| BZD-02 | Aspergillus fumigatus | 8 | 16 | 19 |
| Control Drug | Staphylococcus aureus | 2 | 4 | 25 |
| Control Drug | Candida albicans | 1 | 2 | 28 |
Conclusion
Benzofuran derivatives represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents.[3][4] Their diverse mechanisms of action and the potential for chemical modification to enhance potency make them an attractive area for further research. The protocols outlined in this document provide a standardized framework for the systematic evaluation of these compounds, enabling researchers to generate robust and comparable data. By understanding the structure-activity relationships and employing rigorous testing methodologies, the scientific community can continue to unlock the therapeutic potential of benzofuran derivatives in the fight against infectious diseases.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jopcr.com [jopcr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology Research
An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of novel benzofuran derivatives.
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural motif in a multitude of natural and synthetic bioactive molecules.[1][2] Its versatile physicochemical properties and the capacity for diverse substitutions have established it as a "privileged scaffold" in medicinal chemistry.[1] In recent years, derivatives of benzofuran have garnered significant attention for their potent and selective anticancer activities, demonstrating efficacy against a wide range of human cancer cell lines.[2][3] These compounds exert their therapeutic effects through various mechanisms, including the inhibition of critical signaling pathways, disruption of cellular division, and induction of programmed cell death.[4][5][6]
This guide provides a comprehensive overview of the essential in vitro protocols required to identify and characterize the anticancer potential of novel benzofuran derivatives. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that each protocol serves as a self-validating system for generating robust and interpretable data.
Mechanistic Landscape: How Benzofuran Derivatives Combat Cancer
The anticancer efficacy of benzofuran derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets. Understanding this mechanistic diversity is crucial for designing rational screening funnels and interpreting experimental outcomes. Key mechanisms reported in the literature include:
-
Kinase Inhibition: Many derivatives are designed to target specific protein kinases that are overactive in cancer cells, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), thereby inhibiting tumor angiogenesis and proliferation.[3][7][8]
-
Tubulin Polymerization Inhibition: Certain benzofurans interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Benzofuran derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][9]
-
Cell Cycle Arrest: By interfering with the machinery of cell division, these compounds can cause cancer cells to accumulate in specific phases of the cell cycle (e.g., G1 or G2/M), preventing their replication.[5]
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[8]
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
The Versatile Role of Benzofuran-6-carbaldehyde in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction: The Benzofuran Scaffold and the Strategic Importance of the 6-Carbaldehyde Moiety
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] In the realm of agrochemical research, benzofuran derivatives have emerged as a promising class of compounds demonstrating potent fungicidal, insecticidal, and herbicidal properties.[3][4][5] The strategic introduction of a carbaldehyde group at the 6-position of the benzofuran ring system provides a versatile chemical handle for a variety of synthetic transformations. This aldehyde functionality allows for the construction of diverse molecular architectures, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel, highly efficacious agrochemicals.
This technical guide provides an in-depth exploration of the synthetic utility of benzofuran-6-carbaldehyde in the generation of agrochemically active molecules. We will delve into key reaction pathways, provide detailed experimental protocols, and discuss the causality behind methodological choices, offering researchers and drug development professionals a practical framework for leveraging this valuable building block.
Core Synthetic Strategies for Agrochemical Development
The aldehyde group of this compound is a gateway to a multitude of chemical reactions that can be employed to build complexity and introduce desired pharmacophores. Key transformations include condensation reactions, the formation of imines and oximes, and olefination reactions, each offering a distinct avenue to novel agrochemical candidates.
Knoevenagel Condensation: A Pathway to Fungicidal and Herbicidal Agents
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[6] This reaction, when applied to this compound, allows for the introduction of a variety of substituents that can significantly influence the biological activity of the resulting molecule.
Rationale: The α,β-unsaturated system generated through Knoevenagel condensation can act as a Michael acceptor, a common feature in many biologically active compounds. The nature of the active methylene compound and any subsequent modifications can be tailored to target specific enzymes or receptors in pests and weeds.
Workflow Diagram: Knoevenagel Condensation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzofuran-6-carbaldehyde
Answering the call of the modern researcher, this guide is structured as a dynamic technical support center. It moves beyond static protocols to offer interactive, solution-oriented guidance for the purification of Benzofuran-6-carbaldehyde. As a Senior Application Scientist, my goal is to not only provide you with step-by-step instructions but to arm you with the underlying principles and troubleshooting logic to confidently navigate your purification challenges.
Welcome to the dedicated support hub for this compound purification. This resource is designed to address the common and complex issues encountered during the isolation of this key synthetic intermediate.
Frequently Asked Questions (FAQs) - The Basics
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the typical impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, precursors like vanillin or 5-iodo vanillin might be present.[1]
-
Reaction Byproducts: Incomplete reactions or side reactions can generate various related benzofuran structures.
-
Benzofuran-6-carboxylic acid: The aldehyde functional group is susceptible to oxidation, especially when exposed to air over time. This corresponding carboxylic acid is a very common impurity.[2]
-
Residual Solvents and Reagents: Catalysts (e.g., Palladium or Copper complexes) and high-boiling point solvents used in the synthesis may persist in the crude product.[1]
Q2: How should I properly store this compound to maintain its purity?
A2: Proper storage is critical to prevent degradation. We recommend storing this compound under an inert atmosphere (like nitrogen or argon) at 2-8°C.[3] This minimizes the risk of oxidation to the corresponding carboxylic acid. For long-term storage, some protocols suggest temperatures as low as -20°C.[4]
Q3: Which purification technique should I choose?
A3: The optimal technique depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
For high-purity crystalline solids on a moderate to large scale: Recrystallization is often the most effective and economical choice.
-
For complex mixtures or non-crystalline products: Flash column chromatography is the standard method for separating compounds with different polarities.[5][6]
-
To specifically remove non-aldehydic impurities: Chemical purification via bisulfite adduct formation is a highly selective and powerful technique.[7]
Below is a decision-making workflow to guide your choice.
Technique #1: Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for similar benzofuran derivatives, good starting points are aqueous methanol, methanol-acetone mixtures, or petroleum ether-ethyl acetate systems.[8][9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is paramount for forming pure, well-defined crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not crystallize upon cooling. | 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.3. High concentration of impurities inhibiting crystal lattice formation. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure product.3. The sample may be too impure for recrystallization. Consider column chromatography first. |
| Product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution cooled too rapidly.3. High impurity load. | 1. Choose a lower-boiling point solvent or a co-solvent system.2. Re-heat the solution to dissolve the oil, then ensure it cools very slowly (e.g., by insulating the flask).3. Pre-purify by another method. |
| Very low recovery of purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals. | 1. Use a different solvent system where the compound is less soluble when cold.2. Ensure the wash solvent is ice-cold and use only the minimum volume necessary. |
Technique #2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (solvent).[10]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC): First, find an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where this compound has an Rf value of approximately 0.3.[6] This provides the best balance between separation and elution time.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles to prevent channeling.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions continuously as the solvent flows through the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Eluent Systems
| Impurity Type | Suggested Starting Solvent System (Silica Gel) | Rationale |
| Less Polar Impurities | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | The aldehyde is more polar and will elute after the non-polar impurities. |
| More Polar Impurities (e.g., Carboxylic Acid) | Hexane / Ethyl Acetate (e.g., 8:2) | The aldehyde will elute first, while the highly polar acid will remain strongly adsorbed to the silica. |
Troubleshooting Guide: Column Chromatography
Technique #3: Chemical Purification via Bisulfite Adduct
This classic technique is highly specific for aldehydes. It involves reacting the crude mixture with sodium bisulfite to form a water-soluble salt of the aldehyde, allowing for the extraction of non-aldehydic impurities.[2] The pure aldehyde is then regenerated.
Experimental Protocol: Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously.[7] The reaction may be slow and can take several hours.
-
Extraction of Impurities: Once the adduct has formed (it may precipitate or remain in the aqueous layer), add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Transfer to a separatory funnel and separate the layers. The organic layer contains the impurities. Discard it.[7]
-
Regeneration of Aldehyde: Wash the aqueous layer containing the adduct with more organic solvent. Then, regenerate the aldehyde by adding a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the solution is basic and gas evolution ceases.[2][7]
-
Final Extraction and Isolation: Extract the liberated pure aldehyde from the aqueous layer using an organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
FAQs: Bisulfite Method
Q: When is the bisulfite method superior to chromatography?
A: This method is particularly advantageous when the main impurities have very similar polarity to this compound, making chromatographic separation difficult. It is also excellent for removing stubborn baseline material or colored impurities that are not aldehydes.
Q: Can this method cause any side reactions?
A: Aldehydes with enolizable alpha-hydrogens can be unstable to strong bases like sodium hydroxide during the regeneration step.[7] While this compound lacks these, it's good practice to use a milder base like sodium bicarbonate first and to not expose the product to strong base for extended periods.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 123297-88-1 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. benchchem.com [benchchem.com]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to the synthesis of benzofuran derivatives. Benzofurans are a vital class of heterocyclic compounds, forming the structural core of numerous natural products and pharmaceutical agents with a wide array of biological activities.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing substituted benzofurans?
A1: The synthesis of the benzofuran core is typically achieved through the formation of key C-C and C-O bonds via cyclization reactions. The most robust and widely used methods are transition-metal-catalyzed.[3]
-
Palladium-Catalyzed Reactions: This is the most versatile and common approach. It often involves a Sonogashira or Heck coupling of an o-halophenol (usually an o-iodophenol) with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][4] These reactions are valued for their high functional group tolerance and broad substrate scope.
-
Copper-Catalyzed Reactions: Copper catalysis offers a more economical and environmentally friendly alternative to palladium.[4] These methods can involve the coupling of o-halophenols with various partners or the intramolecular cyclization of suitably substituted phenols.[3][5] Copper can also be used as a co-catalyst with palladium in Sonogashira reactions to facilitate the coupling with terminal alkynes.[1][3]
-
Other Metal-Catalyzed Reactions: Gold, rhodium, ruthenium, and nickel catalysts have also been employed for specific benzofuran syntheses, often enabling unique reactivity or transformations not achievable with palladium or copper.[5][6]
-
Metal-Free Synthesis: Acid- or base-catalyzed cyclizations and reactions mediated by hypervalent iodine reagents represent common metal-free alternatives.[3][6] For instance, the acid-catalyzed cyclization of o-alkynylphenols or the base-catalyzed Rap-Stoermer reaction are well-established methods.[3]
Q2: How do I select the optimal synthetic route for my specific target molecule?
A2: The choice of synthetic strategy is dictated by several factors:
-
Desired Substitution Pattern: The final substitution pattern on the benzofuran ring is the most critical factor.
-
For 2-substituted benzofurans , the palladium/copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne is often the most direct route.[1]
-
For 3-substituted or 2,3-disubstituted benzofurans , intramolecular cyclization of a pre-functionalized precursor, such as an o-alkynylphenol ether (followed by cleavage) or a Larock-type annulation with an internal alkyne, may be more suitable.[4][6]
-
-
Availability and Stability of Starting Materials: Consider the commercial availability, cost, and stability of your precursors. o-Iodophenols are common starting points for palladium catalysis, but if your synthesis begins with a salicylaldehyde, a different route, such as reaction with an α-haloketone, might be more efficient.[3]
-
Scale of the Reaction: For large-scale synthesis, factors like catalyst cost, toxicity, and ease of removal become paramount. A copper-catalyzed or even a metal-free approach might be preferable to a more expensive palladium-based system if the desired transformation can be achieved efficiently.
-
Functional Group Tolerance: Palladium-catalyzed cross-coupling reactions are known for their exceptional tolerance of a wide range of functional groups. If your substrates are complex and contain sensitive moieties, a palladium-catalyzed route under mild conditions is often the safest choice.[7]
Troubleshooting Guides
This section addresses specific experimental problems in a direct Q&A format, focusing on causality and providing actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling of an o-iodophenol and a terminal alkyne followed by cyclization) is resulting in a very low yield (<10%) or no desired product. How can I troubleshoot this?
Answer: This is a frequent challenge that can be systematically diagnosed by examining the catalyst, reagents, and reaction conditions.
-
Cause 1: Catalyst Inactivity or Poisoning.
-
The "Why": Palladium catalysts, particularly Pd(0) species, are sensitive to oxidation and can be poisoned by impurities. The choice of ligand is also critical as it stabilizes the active catalytic species and modulates its reactivity.[4][8]
-
Solution:
-
Use a Fresh Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) is from a fresh, properly stored bottle. Older catalysts can have reduced activity.[8]
-
Select the Right Ligand: For Sonogashira couplings, triphenylphosphine (PPh₃) is common. However, if yields are low, consider screening more electron-rich and bulky phosphine ligands which can improve the efficiency of the oxidative addition and reductive elimination steps.[8]
-
Degas Rigorously: Oxygen is a potent poison for many palladium catalysts. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 15-30 minutes). Assemble your reaction under a positive pressure of an inert gas.[8]
-
-
-
Cause 2: Suboptimal Base or Solvent.
-
The "Why": The base plays a crucial role, not only in deprotonating the terminal alkyne and neutralizing the HX generated but also in maintaining the catalytic cycle. An inappropriate base can lead to side reactions or catalyst deactivation. For example, using sodium bicarbonate (NaHCO₃) at high temperatures (>100 °C) can generate water, which can hydrolyze catalyst components and shut down the reaction.[4]
-
Solution:
-
Switch to an Anhydrous Base: Replace NaHCO₃ with an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are more effective in high-temperature coupling reactions.[4] Organic bases like triethylamine (NEt₃) or piperidine are also commonly used, often acting as both the base and the solvent.[3][7]
-
Solvent Optimization: The solvent must be appropriate for the reaction temperature and solubilize all components. While DMF and acetonitrile are common, screening other solvents like toluene or dioxane can sometimes improve yields.
-
-
-
Cause 3: Poor Reagent Quality or Stoichiometry.
-
The "Why": Impurities in the starting materials, particularly the o-halophenol or alkyne, can interfere with the catalyst. Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.[8]
-
Solution:
-
Purify Starting Materials: Ensure your o-iodophenol and alkyne are pure. If necessary, purify them by chromatography, distillation, or recrystallization before use.
-
Verify Stoichiometry: An excess of the alkyne (typically 1.2–1.5 equivalents) is often used to drive the reaction to completion. Ensure accurate measurement of all reagents.[8]
-
-
Issue 2: Prevalent Side Reactions
Question: My reaction is yielding the desired benzofuran, but I'm also seeing a significant amount of a side product from the homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?
Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, especially when a copper co-catalyst is used under an oxygen-rich atmosphere.
-
The "Why": The copper(I) co-catalyst can be oxidized to copper(II), which then promotes the oxidative dimerization of the copper acetylide intermediate.
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned above, rigorous degassing and maintaining a robust inert atmosphere will minimize the oxidation of Cu(I) to Cu(II), thereby suppressing the Glaser pathway.
-
Modify Reagent Addition: Try adding the terminal alkyne slowly via syringe pump to the reaction mixture. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over homocoupling.
-
Use a Co-catalyst Free System: Some modern palladium catalyst systems do not require a copper co-catalyst, which completely eliminates this side reaction. Investigate if such a system is compatible with your substrates.
-
Issue 3: Poor Regioselectivity
Question: My reaction with an unsymmetrical internal alkyne is producing a mixture of two benzofuran regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity in intramolecular cyclizations is governed by a delicate balance of electronic and steric factors.
-
The "Why": In the key cyclization step (often an intramolecular carbopalladation or oxypalladation), the palladium complex will add across the alkyne. The position of this addition is influenced by the electronic nature (electron-donating vs. withdrawing) and steric bulk of the substituents on the alkyne.
-
Solution:
-
Analyze Substituent Effects: Generally, the cyclization occurs at the more sterically accessible and electronically deficient carbon of the alkyne. You can sometimes predict the major isomer by analyzing these properties.[8]
-
Modify the Catalyst/Ligand: The steric bulk of the phosphine ligand on the palladium center can significantly influence which side of the alkyne is favored for attack. Experimenting with different ligands (e.g., moving from PPh₃ to a bulkier ligand like P(t-Bu)₃) can sometimes reverse or improve the regioselectivity.
-
Change the Synthetic Strategy: If regioselectivity remains poor, a different synthetic approach may be necessary. A stepwise route where the key bonds are formed unambiguously (e.g., building the furan ring from a salicylaldehyde and a ketone) might be a better option.[9]
-
Data Presentation & Experimental Protocols
Table 1: Optimization Parameters for Palladium/Copper-Catalyzed Benzofuran Synthesis
This table summarizes common starting conditions for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Catalyst | (PPh₃)₂PdCl₂ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | (PPh₃)₂PdCl₂ is a reliable pre-catalyst. Pd(OAc)₂ is often used with an external phosphine ligand.[1][7] |
| Copper Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide, accelerating the reaction. Can be omitted in some systems to avoid Glaser coupling.[1][4] |
| Ligand | PPh₃ (2-10 mol%, if using Pd(OAc)₂) | Triphenylphosphine is a standard, effective ligand. Bulky, electron-rich ligands can be screened for difficult substrates.[8] |
| Base | NEt₃, Piperidine, K₂CO₃, Cs₂CO₃ (2-3 eq.) | NEt₃ often serves as both base and solvent. K₂CO₃/Cs₂CO₃ are excellent for reactions at higher temperatures in solvents like DMF or ACN.[3][4] |
| Solvent | NEt₃ (neat), DMF, Acetonitrile (ACN), Toluene | The choice depends on the reaction temperature and substrate solubility. Must be anhydrous and degassed.[8] |
| Temperature | 25 °C to 120 °C | Many reactions proceed at room temperature, but heating is often required for less reactive substrates. Monitor for thermal decomposition.[4][8] |
General Experimental Protocol: Sonogashira Coupling and Cyclization
This protocol describes a standard procedure for the synthesis of a 2-substituted benzofuran.[1]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol (1.0 equiv.), (PPh₃)₂PdCl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., triethylamine or acetonitrile) via syringe. Add the base (if not using triethylamine as the solvent, e.g., K₂CO₃, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a solid base was used, filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of solvent and purify by flash column chromatography on silica gel to afford the pure benzofuran product.
Visualization of Workflows
The following diagrams illustrate key logical processes in optimizing benzofuran synthesis.
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 8. benchchem.com [benchchem.com]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Technical Support Center: Benzofuran-6-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026
Introduction for the Synthetic Chemist
Welcome to the technical support guide for the synthesis of Benzofuran-6-carbaldehyde. This key intermediate is crucial in the development of various pharmaceutical compounds, including the anti-inflammatory drug Lifitegrast.[1] Its synthesis, while conceptually straightforward through formylation of a 6-substituted benzofuran precursor, is often plagued by challenges related to side reactions, low yields, and purification difficulties.
This guide is structured as an interactive troubleshooting resource. It moves beyond simple protocols to explain the mechanistic origins of common side reactions, providing you with the causal understanding needed to optimize your experimental outcomes. We will explore the nuances of common formylation reactions and provide actionable solutions to the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting a Vilsmeier-Haack formylation of a 6-substituted benzofuran and observing multiple products. What is going wrong?
A1: This is a very common issue rooted in the high reactivity of the benzofuran nucleus and the potent nature of the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).[2]
Core Problem: Competing Electrophilic Attack
The benzofuran ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. While a directing group at the C-6 position should guide formylation, several other positions on the ring remain reactive.
-
Likely Side Reactions:
-
C-7 Formylation: If the C-7 position is unsubstituted, it is sterically accessible and electronically activated, leading to the formation of a diformylated product (Benzofuran-6,7-dicarbaldehyde) or the isomeric Benzofuran-7-carbaldehyde.
-
C-2 or C-3 Formylation: Vilsmeier formylation can sometimes occur on the furan ring itself, especially if the benzene ring is deactivated or if reaction conditions are harsh.[3] This leads to undesired isomers.
-
Reaction with Aldoximes: If your starting material or impurities contain aldoximes, the Vilsmeier reagent can convert them into nitriles or amides, further complicating the product mixture.
-
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent. A large excess dramatically increases the probability of diformylation.
-
Temperature Management: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[4] Maintain a low temperature (0-5 °C) during the addition of POCl₃ and during the addition of your benzofuran substrate to the reagent. Allow the reaction to proceed at room temperature only after the initial addition is complete.
-
Solvent Choice: While DMF is the reactant, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help control the reaction concentration and temperature.
-
Hydrolysis Step: The final iminium salt intermediate must be hydrolyzed to the aldehyde. Ensure complete hydrolysis by adding the reaction mixture to a well-stirred ice/water mixture, followed by basification (e.g., with aqueous NaOH or NaOAc solution) to neutralize the acid and precipitate the product.[2]
Q2: My Duff reaction is inefficient, resulting in low yields and a significant amount of recovered starting material. How can I improve this?
A2: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formyl source, is notoriously less efficient than other methods but can be useful for certain substrates.[5][6] Low yields typically stem from the complex reaction mechanism and suboptimal conditions.
Core Problem: Inefficient Iminium Ion Formation and Reactivity
The reaction relies on the in-situ formation of an electrophilic iminium ion from protonated HMTA.[5][7] The reaction requires a strongly electron-donating group (like a hydroxyl) on the aromatic ring to proceed effectively.
-
Likely Causes of Low Yield:
-
Insufficient Ring Activation: If your 6-substituent is not a strong electron-donating group (e.g., methoxy instead of hydroxy), the aromatic ring may not be nucleophilic enough to react efficiently with the relatively weak electrophile.
-
Incomplete Hydrolysis: The reaction proceeds through a benzylamine-like intermediate which undergoes an intramolecular redox reaction followed by hydrolysis to yield the aldehyde.[6] Incomplete acid hydrolysis during workup will leave this intermediate unconverted, reducing the yield of the desired aldehyde.
-
Polymerization/Tar Formation: The acidic and thermal conditions of the Duff reaction can lead to the formation of polymeric byproducts, especially with sensitive phenol substrates.[8]
-
Troubleshooting & Optimization Protocol:
-
Acid Medium: The choice and concentration of acid are critical. Glyceroboric acid (prepared from glycerol and boric acid) or trifluoroacetic acid (TFA) are often more effective than acetic acid for promoting the reaction.[9]
-
Extended Reaction Times: The Duff reaction can be slow. Ensure the reaction is heated (typically 100-150 °C) for a sufficient duration (4-12 hours), monitoring by TLC.
-
Vigorous Hydrolysis: After the reaction, the mixture must be heated with strong aqueous acid (e.g., 2-4 M H₂SO₄) for 30-60 minutes to ensure the complete hydrolysis of all intermediates to the final aldehyde.
-
Substrate Suitability: The Duff reaction is most effective for phenols. If you are using a 6-alkoxybenzofuran, consider cleaving the ether to the phenol before attempting the formylation.
Q3: I am considering the Reimer-Tiemann reaction. What are the potential pitfalls and side products for a benzofuran substrate?
A3: The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[10] While effective, its primary reactive species, dichlorocarbene (:CCl₂), can lead to specific side reactions.
Core Problem: Reactivity of Dichlorocarbene
Dichlorocarbene is a highly reactive electrophile.[11] While it is attracted to the electron-rich phenoxide, it can also react with other functional groups.
-
Likely Side Reactions:
-
Para-Formylation: While ortho-formylation is preferred, some para-product is almost always formed, leading to isomeric impurities that can be difficult to separate.[11]
-
Ring Expansion: Electron-rich heterocycles like pyrroles and indoles are known to undergo ring expansion to chloropyridines upon reaction with dichlorocarbene.[12] While less common for benzofurans, this remains a potential, albeit minor, side pathway leading to complex impurities.
-
Dichlorocyclopropanation: If your benzofuran substrate contains any alkene moieties, the dichlorocarbene can add across the double bond to form a dichlorocyclopropane derivative.[13]
-
Troubleshooting & Optimization Protocol:
-
Phase-Transfer Catalysis: The reaction is typically biphasic (aqueous NaOH and organic CHCl₃).[10] Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate and selectivity by facilitating the transport of hydroxide ions into the organic phase.
-
Temperature Control: The reaction can be highly exothermic.[13] Maintain careful temperature control (typically 50-70 °C) to prevent thermal runaways and reduce byproduct formation.
-
Purification Strategy: Be prepared for chromatographic separation (column chromatography or preparative HPLC) to isolate the desired ortho-aldehyde from its para-isomer.
Comparative Summary of Formylation Methods
| Method | Reagents | Typical Conditions | Pros | Cons / Common Side Reactions |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to RT | High yield, versatile, reliable.[14] | Over-reaction (diformylation), formylation at other ring positions, requires anhydrous conditions.[3] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (Glycerol/Boric Acid, TFA) | 100-150 °C | Simple reagents, does not require anhydrous conditions. | Often low yield, requires strongly activated rings (phenols), potential for tar formation.[5][6] |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | 50-70 °C | Useful for phenols, avoids strong acids.[10] | Formation of para-isomer, potential for ring expansion or dichlorocyclopropanation, exothermic.[11][12] |
Visualized Mechanisms & Workflows
Troubleshooting Workflow for Formylation Reactions
Caption: A logical workflow for troubleshooting common issues in formylation reactions.
Simplified Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction highlighting potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff reaction [a.osmarks.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. unacademy.com [unacademy.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Improving Yield in Palladium-Catalyzed Benzofuran Synthesis
Welcome to the technical support center dedicated to the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields in palladium-catalyzed methodologies. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in these powerful, yet sensitive, transformations.
Troubleshooting Guide
This section addresses specific, practical problems encountered during experimentation.
Q1: My palladium-catalyzed reaction is resulting in a very low yield (<10%) or no desired product at all. Where should I start troubleshooting?
A: A low or zero yield in palladium-catalyzed benzofuran synthesis is a common issue that can almost always be traced back to one of four key areas: the catalyst's activity, the quality of reagents and solvents, the reaction conditions, or competing side reactions. A systematic approach is the most efficient way to diagnose the problem.
Potential Cause 1: Catalyst Inactivity The heart of the reaction is the palladium catalyst. Its failure to perform is a primary suspect.
-
Causality: The active form of the catalyst is typically a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) fails to reduce in situ, or if the Pd(0) species is oxidized or decomposes, the catalytic cycle will not initiate or sustain itself. Improper storage can lead to catalyst degradation, while contaminants can act as poisons.
-
Solutions & Rationale:
-
Use a Fresh Catalyst: Always use a catalyst from a freshly opened bottle or one that has been stored meticulously under an inert atmosphere (e.g., in a glovebox or desiccator)[1].
-
Screen Different Precatalysts: Some substrates are sensitive to the choice of precatalyst. Consider more robust or pre-activated catalysts. For example, palladium nanoparticles have demonstrated high efficiency in some systems[1].
-
Ligand Selection is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For Sonogashira-type couplings leading to benzofurans, standard triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can promote the crucial oxidative addition step and prevent catalyst decomposition[2][3]. The success of the reaction can be dramatically influenced by the choice of the catalytic system[4][5].
-
Potential Cause 2: Reagent and Solvent Quality The catalytic cycle is highly sensitive to impurities, particularly oxygen and water.
-
Causality: Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively killing the reaction[1]. Water can interfere with certain bases and intermediates. Impurities in starting materials (e.g., an o-halophenol or alkyne) can also act as catalyst poisons.
-
Solutions & Rationale:
-
Use Dry, Degassed Solvents: Solvents (especially aprotic polar solvents like DMF, DMSO, or ethers like dioxane) must be anhydrous and thoroughly degassed[1][6]. This is typically achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Purify Starting Materials: Ensure the purity of your o-halophenol and coupling partner. Recrystallization or column chromatography may be necessary.
-
Verify Stoichiometry: Incorrect stoichiometry can halt the reaction. While a 1:1 ratio is theoretical, often a slight excess (1.1-1.5 equivalents) of the alkyne or other coupling partner is used to drive the reaction to completion[1][7].
-
Potential Cause 3: Suboptimal Reaction Conditions Temperature, base, and solvent are not just passive parameters; they are active levers in controlling the reaction outcome.
-
Causality: Each step in the catalytic cycle (oxidative addition, transmetalation, reductive elimination, etc.) has its own activation energy. Insufficient temperature may prevent a key step from occurring, while excessive heat can cause substrate decomposition or accelerate catalyst deactivation[1]. The base is crucial for regenerating the catalyst and facilitating key steps, but an improper choice can be detrimental[8].
-
Solutions & Rationale:
-
Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 60-110 °C)[1][9]. Monitor by TLC or LC-MS to find the sweet spot before decomposition occurs.
-
Re-evaluate Your Base: If you are using a base like sodium bicarbonate (NaHCO₃) at high temperatures, it can decompose to form water, which can poison the catalyst[8]. Switch to a robust, anhydrous inorganic base like K₂CO₃ or Cs₂CO₃, which are highly effective in these couplings[8][10]. Organic bases like triethylamine (TEA) are common but must be rigorously dried.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like DMF are common, but sometimes less coordinating solvents like toluene or dioxane can be beneficial[9].
-
Q2: My reaction starts but appears to stall after 50-60% conversion. What's happening?
A: Reaction stalling typically points to catalyst death or the formation of an inhibitory byproduct.
-
Causality: The catalyst may have a finite number of turnovers before it decomposes into inactive palladium black. This can be accelerated by high temperatures or impurities introduced with the reagents. Alternatively, as the product forms, it might coordinate to the palladium center more strongly than the starting materials, acting as a product-inhibitor and slowing the catalytic cycle.
-
Solutions & Rationale:
-
Lower Catalyst Loading & Slower Addition: While counterintuitive, sometimes a very high concentration of catalyst at the start can lead to rapid formation of dimers or inactive species. Try a slightly lower catalyst loading or add a portion of the catalyst later in the reaction.
-
Change the Ligand: A more robust ligand can protect the palladium center and extend its lifetime in the catalytic cycle. This is a primary reason for screening ligands like those developed by Buchwald or Fu.
-
Check for Product Inhibition: Dilute the reaction. If the reaction proceeds to a higher conversion at a lower concentration, product inhibition may be the culprit. While difficult to solve without changing the synthetic route, sometimes a change in solvent can disfavor the inhibitory binding.
-
Q3: I've successfully formed the coupled intermediate (e.g., via Sonogashira), but the final intramolecular cyclization to the benzofuran is not occurring. How can I promote this final ring-closing step?
A: This indicates that the conditions are suitable for the initial C-C bond formation but not for the subsequent intramolecular C-O bond formation (annulation).
-
Causality: The cyclization step often has a higher activation energy barrier than the initial coupling. The geometry of the intermediate may be unfavorable for the 5-exo-dig cyclization, or the nucleophilicity of the phenolic oxygen may be insufficient under the current conditions.
-
Solutions & Rationale:
-
Increase Temperature: This is the most direct way to overcome the activation barrier for cyclization[8]. After TLC/LC-MS confirms the formation of the intermediate, consider increasing the reaction temperature by 20-30 °C.
-
Change the Base: The base deprotonates the phenol to form the phenoxide, which is the active nucleophile for the cyclization. A stronger base might be needed to maintain a sufficient concentration of the phenoxide. If you are using a mild base like TEA, consider switching to a stronger inorganic base like K₂CO₃.
-
Solvent Effects: The polarity of the solvent can influence the rate of the intramolecular nucleophilic attack. Experiment with a more polar solvent (e.g., switch from toluene to DMF) to potentially facilitate the cyclization step.
-
Frequently Asked Questions (FAQs)
This section provides insight into the fundamental choices made before starting an experiment.
Q1: How do I select the right Palladium catalyst and ligand for my specific substrate?
A: The "no-free-lunch" principle applies here; there is no single catalyst/ligand system that is optimal for all substrates. However, a logical selection process can dramatically increase your probability of success.
-
Palladium Source: For most standard couplings, Pd(OAc)₂ and (PPh₃)₂PdCl₂ are excellent starting points due to their stability and cost-effectiveness[7][11].
-
Ligand Selection: The ligand is the key to tuning reactivity.
-
For Electron-Rich Substrates: Standard triarylphosphines like PPh₃ or P(o-tol)₃ are often sufficient.
-
For Electron-Poor or Sterically Hindered Substrates: These are more challenging for the initial oxidative addition step. Here, bulky and electron-donating dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are the state-of-the-art. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, and their electron-donating nature increases the nucleophilicity of the palladium, accelerating oxidative addition[12].
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures[10]. They are an excellent choice for particularly challenging transformations.
-
| Catalyst / Ligand Class | Key Characteristics | Typical Application |
| Pd(OAc)₂ / PPh₃ | General purpose, cost-effective. | Standard Sonogashira/Heck couplings with activated aryl halides. |
| (PPh₃)₂PdCl₂ | Air-stable Pd(II) precatalyst. | Versatile for many cross-coupling reactions[2]. |
| Buchwald Ligands (XPhos, etc.) | Bulky, electron-rich phosphines. | Challenging couplings, sterically hindered substrates, use of aryl chlorides. |
| NHC Ligands (e.g., IPr) | Strong σ-donors, form robust catalysts. | High-temperature reactions, catalyst stability is paramount[10]. |
Q2: What is the role of the base, and how does its strength (e.g., K₂CO₃ vs. TEA) impact the reaction?
A: The base plays multiple, critical roles in most palladium-catalyzed benzofuran syntheses.
-
Neutralizing Acid: Most coupling reactions generate an acid (e.g., HX) during the catalytic cycle. The base neutralizes this acid, preventing it from protonating and deactivating basic reagents or the catalyst itself.
-
Deprotonating the Phenol: In routes involving intramolecular cyclization, the base deprotonates the hydroxyl group of the o-halophenol, forming a nucleophilic phenoxide that is essential for the final ring-closing step[8].
-
Facilitating Alkyne Coupling (in Sonogashira): In the Sonogashira reaction, the base deprotonates the terminal alkyne to form the copper acetylide, which is the active species in the transmetalation step[13].
-
Choice of Base:
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are strong, non-nucleophilic, and thermally stable bases. They are excellent for promoting the intramolecular cyclization step and are generally a very reliable choice[8].
-
Organic Amine Bases (TEA, DIPEA): These are often used in Sonogashira couplings where they can also act as the solvent. They are sufficiently basic to deprotonate terminal alkynes but may be less effective at promoting the final cyclization compared to stronger inorganic bases. They must be anhydrous.
-
Q3: When and why should I use a copper co-catalyst?
A: A copper(I) salt, typically copper(I) iodide (CuI), is a hallmark of the Sonogashira coupling reaction, a very common and powerful method for synthesizing the benzofuran precursor[2][7].
-
Mechanism of Action: While the palladium catalyst orchestrates the main cross-coupling cycle, the copper co-catalyst's primary role is to activate the alkyne. CuI reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself would react, thereby significantly accelerating the overall rate of the Sonogashira coupling.
-
When to Use It: If your synthetic route involves the coupling of an o-halophenol with a terminal alkyne, the addition of catalytic amounts of CuI (typically 2-10 mol%) is standard practice and highly recommended for achieving good yields in a reasonable timeframe[1][8].
Visualizations and Key Protocols
Troubleshooting Workflow for Low-Yield Synthesis
The following diagram outlines a logical progression for diagnosing and solving issues with low reaction yield.
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Simplified Catalytic Cycle: Sonogashira Coupling & Annulation
This diagram illustrates the key steps in a common palladium-catalyzed pathway to benzofurans.
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol is a robust starting point for the synthesis of benzofurans from o-iodophenols and terminal alkynes[1][7].
Materials:
-
o-Iodophenol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
(PPh₃)₂PdCl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Anhydrous base (e.g., K₂CO₃, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol, (PPh₃)₂PdCl₂, CuI, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure benzofuran derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 5. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
Technical Support Center: Synthesis of Multi-Substituted Benzofurans
Welcome to the Technical Support Center for the synthesis of multi-substituted benzofurans. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this pivotal heterocyclic scaffold. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome synthetic hurdles and optimize your reaction outcomes.
Introduction: The Synthetic Challenge of Multi-Substituted Benzofurans
Benzofurans are a cornerstone in medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities.[1][2][3][4] However, the synthesis of specifically substituted benzofuran cores can be a formidable task. Key challenges often revolve around achieving desired regioselectivity, managing functional group compatibility, preventing side reactions, and purifying the final products.[5] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common hurdles in the synthesis of multi-substituted benzofurans?
A1: Researchers frequently encounter several key challenges:
-
Controlling Regioselectivity: The formation of constitutional isomers is a common issue, especially when multiple positions on the benzene or furan ring are available for substitution or cyclization.[5][6][7]
-
Functional Group Tolerance: Many synthetic methods are sensitive to certain functional groups, which may require protection and deprotection steps, adding to the synthetic complexity.[8][9]
-
Harsh Reaction Conditions: Some classical methods require high temperatures or strongly acidic/basic conditions, which can be incompatible with sensitive substrates and lead to side reactions.
-
Purification Difficulties: The separation of regioisomers and closely related byproducts can be challenging due to similar polarities, often requiring meticulous chromatographic techniques.[5][6]
Q2: Which are the most versatile methods for synthesizing multi-substituted benzofurans?
A2: Several powerful methods are at the forefront of benzofuran synthesis:
-
Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Catalysts based on palladium, copper, rhodium, and gold offer mild reaction conditions and broad functional group tolerance.[8][10][11][12][13] These methods often involve intramolecular C-H functionalization or coupling of phenols with alkynes.[8][14]
-
Intramolecular Cyclization: This broad category includes methods like Friedel-Crafts acylation of α-aryloxyaryl ketones and the cyclization of o-alkynylphenols.[1][8]
-
Perkin Rearrangement: This classic reaction involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[15][16]
Q3: How can I improve the regioselectivity of my benzofuran synthesis?
A3: Achieving high regioselectivity is crucial. Here are some strategies:
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal and, more importantly, the ligand system can profoundly influence the regiochemical outcome.[17]
-
Directing Groups: The strategic placement of directing groups on your starting materials can guide the cyclization to a specific position.[17]
-
Reaction Conditions: Fine-tuning parameters like temperature, solvent, and the nature of the acid or base can significantly impact the selectivity of the reaction.[17] For instance, in the synthesis of 2- vs. 3-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents, lower temperatures can favor the 2-substituted product.[17]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Transition-Metal-Catalyzed Cyclizations
Q: I am attempting a palladium-catalyzed intramolecular cyclization of an o-allylphenol, but I am getting a mixture of regioisomers. How can I improve the selectivity?
A: This is a common challenge. The regioselectivity in such reactions is often dictated by the electronics and sterics of the substrate and the catalyst system. Here’s a systematic approach to troubleshoot this issue:
1. Understand the Mechanism: In palladium-catalyzed cyclizations of o-allylphenols (a Wacker-type process), the regioselectivity of the oxypalladation step is key. The palladium can coordinate to the double bond, and the subsequent nucleophilic attack by the phenolic oxygen can occur at either the internal or terminal carbon of the allyl group.
2. Modify the Catalyst System:
- Ligand Effects: The electronic and steric properties of the phosphine ligands on the palladium catalyst can dramatically influence the regioselectivity. Experiment with a range of ligands from monodentate (e.g., PPh₃) to bidentate (e.g., dppf, Xantphos). Electron-donating ligands can favor attack at the more substituted carbon, while bulky ligands may favor the less sterically hindered position.
- Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) can also have an effect.
3. Optimize Reaction Conditions:
- Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Screen a variety of solvents, from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).
- Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
- Additives: The addition of co-catalysts or additives like Cu(I) salts or silver salts can sometimes alter the reaction pathway and improve selectivity.[1][14]
Decision-Making Workflow for Improving Regioselectivity
Caption: A troubleshooting workflow for enhancing regioselectivity.
Issue 2: Low Yields in Intramolecular Friedel-Crafts Acylation
Q: I am trying to synthesize a multi-substituted benzofuran via an intramolecular Friedel-Crafts acylation of an α-aryloxyaryl ketone, but my yields are consistently low. What could be the problem?
A: Low yields in intramolecular Friedel-Crafts acylations for benzofuran synthesis are often due to a few key factors. This reaction involves the cyclization of an α-aryloxyaryl ketone, typically promoted by a Lewis acid or a strong protic acid.[1][8]
1. Catalyst Inactivity or Degradation:
- Lewis Acid Choice: The strength of the Lewis acid is critical. Common choices include AlCl₃, FeCl₃, TiCl₄, and BF₃·OEt₂. If your substrate has electron-withdrawing groups, a stronger Lewis acid may be required. Conversely, for electron-rich substrates, a milder Lewis acid like ZnCl₂ might be sufficient and prevent side reactions.
- Stoichiometry: Ensure you are using a sufficient amount of the Lewis acid, as it can be complexed by carbonyl groups and other Lewis basic sites in your molecule.
- Moisture Sensitivity: Many Lewis acids are extremely sensitive to moisture. Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Substrate-Related Issues:
- Electronic Effects: The presence of strong electron-withdrawing groups on the aromatic ring undergoing acylation can deactivate it towards electrophilic attack, leading to low yields.
- Steric Hindrance: Bulky substituents near the site of cyclization can sterically hinder the reaction.
3. Side Reactions:
- Intermolecular Reactions: At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
- Rearrangements and Decomposition: Strong Lewis acids and high temperatures can sometimes cause unwanted rearrangements or decomposition of the starting material or product.
Comparative Table of Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Strength | Common Substrates | Potential Issues |
| AlCl₃ | Very Strong | Deactivated arenes | Can cause rearrangements, requires stoichiometric amounts |
| FeCl₃ | Strong | Moderately activated/deactivated arenes | Moisture sensitive |
| TiCl₄ | Strong | General purpose | Moisture sensitive |
| BF₃·OEt₂ | Moderate | Activated arenes | May not be strong enough for deactivated systems |
| ZnCl₂ | Mild | Highly activated arenes | Often requires higher temperatures |
Issue 3: Functional Group Incompatibility in Perkin Rearrangement
Q: I am attempting a Perkin rearrangement with a 3-halocoumarin that has an ester group elsewhere in the molecule. The reaction is not working, and I suspect the ester is being hydrolyzed. How can I address this?
A: The classic Perkin rearrangement uses a strong base like sodium hydroxide, which can indeed hydrolyze sensitive functional groups like esters.[15][16] Here are some strategies to circumvent this issue:
1. Use a Non-Nucleophilic Base: Instead of hydroxide, consider using a non-nucleophilic base that is strong enough to initiate the ring-opening of the coumarin but less likely to attack the ester. Examples include:
- Potassium tert-butoxide (KOtBu) in an aprotic solvent.
- 1,8-Diazabicycloundec-7-ene (DBU).
2. Modify the Reaction Conditions:
- Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times for the Perkin rearrangement, which can minimize the exposure of sensitive functional groups to harsh conditions and potentially improve yields.[16]
- Lower Temperature: If possible, running the reaction at a lower temperature for a longer duration might preserve the ester group.
3. Protecting Group Strategy: If the above methods are unsuccessful, you may need to resort to a protecting group strategy.
- Synthesize your 3-halocoumarin starting material with the carboxylic acid protected as a group that is stable to the basic conditions of the Perkin rearrangement but can be removed later (e.g., a tert-butyl ester, which can be cleaved with acid).
Reaction Scheme: Perkin Rearrangement Mechanism
Caption: Mechanism of the Perkin rearrangement.[15][16]
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes (Sonogashira Coupling/Cyclization)
This protocol is adapted from methodologies described in the literature for the synthesis of 2,3-disubstituted benzofurans.[14]
Materials:
-
o-Iodophenol derivative
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acids
This protocol is based on an expedited synthesis method.[16]
Materials:
-
3-Bromocoumarin derivative
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, dissolve the 3-bromocoumarin (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes) with a maximum power setting (e.g., 300W).[16]
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a beaker and acidify with dilute HCl until the pH is ~2.
-
The product, benzofuran-2-carboxylic acid, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure product.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Functional group manoeuvring for tuning stability and reactivity: synthesis of cicerfuran, moracins (D, E, M) and chromene-fused benzofuran-based natural products. | Semantic Scholar [semanticscholar.org]
- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Synthesis of Benzofuran Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Regioselective Benzofuran Synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in the synthesis of benzofuran scaffolds. Benzofurans are a cornerstone of many pharmaceuticals and biologically active molecules, making their efficient and selective synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experimental work.
Core Principles of Regiocontrol in Benzofuran Synthesis
Achieving high regioselectivity in benzofuran synthesis is rarely a matter of chance. It is a deliberate outcome dictated by the interplay of several key factors. A foundational understanding of these principles is the first step toward troubleshooting and optimizing your reaction.
-
Electronic Effects : The inherent electron density of the aromatic ring plays a pivotal role. In acid-catalyzed cyclizations, for instance, the reaction proceeds via electrophilic aromatic substitution, where the more nucleophilic position on the phenol ring will preferentially attack the electrophilic intermediate.[3] Electron-donating groups (EDGs) on the phenol can enhance the nucleophilicity of specific ortho positions, thereby directing the cyclization.[4][5]
-
Steric Hindrance : The size of substituents on both the phenolic precursor and the coupling partner can create steric bias. The cyclization will often favor the less sterically hindered position, a principle that can be exploited to achieve selectivity.[6]
-
Catalyst and Ligand System : In transition-metal-catalyzed reactions, the catalyst and its coordinating ligands are the most powerful tools for overriding inherent substrate biases.[4][7] The ligand sphere around the metal center creates a unique steric and electronic environment that can selectively stabilize one transition state over another, leading to the preferential formation of a single regioisomer.[8]
-
Reaction Parameters : Seemingly minor adjustments to reaction conditions can have a profound impact on the regiochemical outcome. Temperature, solvent polarity, and the choice of base are critical variables that can alter reaction pathways and the stability of key intermediates.[7]
Key Factors Influencing Regioselectivity
Caption: Interplay of substrate, catalyst, and conditions for regiocontrol.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of 2- and 3-substituted benzofurans. How can I improve selectivity?
This is one of the most common challenges in benzofuran synthesis. The strategy to address it depends heavily on the synthetic route employed.
-
For syntheses involving α-haloketones: The reaction temperature is a critical control element. The formation of 2-substituted benzofurans can proceed through a[1][3]-aryl migration mechanism.[9] Lowering the reaction temperature often favors this kinetic pathway over the direct cyclization that leads to the 3-substituted product.[7]
-
Catalyst Choice is Paramount: If temperature modulation is ineffective, screening different catalysts is the next logical step. For the reaction of phenols with α-haloketones, switching to a Lewis acid like titanium tetrachloride (TiCl₄) has been shown to strongly favor the formation of 2-alkyl benzofurans.[2][7]
-
Ligand-Controlled Palladium Catalysis: In palladium-catalyzed routes, the choice of ligand can switch the regioselectivity. For example, in the hydroheteroarylation of vinylarenes, nickel catalysts with different phosphine ligands have been used to selectively generate branched (2-substituted) or linear (3-substituted) products, a principle adaptable to benzofuran synthesis.[9]
Q2: The cyclization to form the benzofuran ring is giving a mixture of regioisomers on the benzene ring (e.g., 5- vs. 6-substituted). What should I do?
This issue arises when both ortho positions on the phenol are available for cyclization. The outcome is a competition between the electronic and steric biases of the substrate.
-
Analyze Substrate Electronics: The inherent nucleophilicity of the competing ortho positions is the primary driver. An electron-donating group (e.g., methoxy) meta to one of the ortho positions will activate it more strongly toward electrophilic attack than the other, guiding the cyclization.[6] Conversely, an electron-withdrawing group can deactivate an ortho position.
-
Leverage Steric Hindrance: When electronic factors are not dominant, steric bulk can be the deciding factor. Cyclization typically favors the less sterically hindered ortho position.[6] You can sometimes modify a remote part of the substrate to enhance this steric bias.
-
Introduce a Directing Group: If inherent biases are insufficient, the most robust solution is to install a directing group. A strategically placed functional group can force the cyclization to occur at a specific position, overriding other electronic and steric influences.[7]
Q3: I'm getting a mixture of regioisomers in my palladium-catalyzed synthesis. How can I improve selectivity?
In palladium-catalyzed cross-coupling and annulation reactions, the catalyst system is your primary lever for controlling regioselectivity.
-
Ligand Screening is Essential: The steric and electronic properties of the phosphine (or N-heterocyclic carbene) ligand are critical. Bulky ligands can block certain coordination sites on the metal, favoring one reaction pathway. A systematic screening of ligands with varying cone angles and electronic properties is a standard workflow.[4]
-
Evaluate the Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) can influence the active catalytic species in solution and, consequently, the selectivity.[5][10]
-
Consider the Reaction Mechanism: In reactions like the Larock annulation, the larger substituent on an unsymmetrical alkyne typically ends up at the 2-position of the benzofuran.[4] Understanding the operative mechanism for your specific transformation can help you predict and control the outcome by modifying the substrates accordingly.
Q4: When should I consider using a gold catalyst for regioselective benzofuran synthesis?
Gold catalysis has emerged as a powerful tool, particularly for reactions involving the activation of alkynes.[11] Consider a gold catalyst under the following circumstances:
-
When using o-alkynylphenol precursors: Gold(I) catalysts are exceptionally efficient at promoting the intramolecular hydroalkoxylation of o-alkynylphenols.[12] These reactions often proceed under mild conditions with high regioselectivity for the 5-endo-dig cyclization pathway.[13]
-
For migratory cyclizations: Gold(I)-NHC complexes can catalyze the synthesis of benzofurans from 2-alkynylaryl ethers via a migratory cyclization, offering a different synthetic approach that tolerates a wide variety of functional groups.[1]
-
To avoid Brønsted acid co-catalysts: Certain gold-catalyzed methods do not require a Brønsted acid co-catalyst, which can be advantageous for substrates sensitive to strong acids.[1]
Q5: What is the role of the solvent and temperature in controlling regioselectivity?
Solvent and temperature are crucial parameters that can stabilize or destabilize key transition states, tipping the regiochemical balance.
-
Solvent Effects: Solvents can influence selectivity by solvating charged intermediates differently. In some gold-catalyzed cyclizations, the choice of solvent can govern the regiochemical outcome.[12] For instance, a study found that using 1,4-dioxane as a solvent favored one regioisomer, while dichloromethane and benzene favored another.[7] A solvent screen is often a worthwhile optimization step.
-
Temperature Control: As mentioned in Q1, temperature can be used to switch between kinetic and thermodynamic control. Lowering the reaction temperature has been shown to increase the ratio of a desired silylated benzofuran intermediate in certain cyclization reactions, preventing a competing desilylation pathway.[7][14]
Q6: My acid-catalyzed cyclization is giving the wrong isomer. How can I predict and control the outcome?
Predicting the outcome of acid-catalyzed cyclizations can be challenging, as illustrated by cases where initial quantum mechanics (QM) analyses did not match experimental results.[3]
-
Analyze the Correct Intermediate: Mechanistically, the substrate is first protonated to form a reactive intermediate, such as an oxonium ion. The regioselectivity is determined by the properties of this intermediate, not the starting material.[3] Therefore, any predictive analysis (e.g., HOMO/LUMO calculations) should focus on this key intermediate.
-
Consider Orbital Accessibility: Simple HOMO analysis may be insufficient. Superimposing the highest occupied molecular orbitals (HOMO and HOMO-1) onto the electron density surface can reveal which reactive lobe is more sterically accessible for the intramolecular nucleophilic attack, providing a more accurate prediction.[3]
-
Screen Different Acids: If the outcome is undesirable, screening a range of Brønsted or Lewis acids is recommended. Different acids can lead to different intermediates or alter the activation energy barriers for competing pathways.[6] For example, polyphosphoric acid (PPA) might yield one ratio, while trifluoroacetic acid (TFA) yields another.
Troubleshooting Guides
Problem: Poor Regioselectivity (2- vs. 3-Substitution)
When faced with a mixture of 2- and 3-substituted benzofurans, a systematic approach to optimization is required. Use the following workflow to guide your experimental design.
Caption: Troubleshooting workflow for improving 2- vs. 3-substitution selectivity.
Problem: Low Yield in Palladium-Catalyzed Larock-Type Annulation
A common issue in Pd-catalyzed benzofuran synthesis (e.g., from an o-iodophenol and an alkyne) is low or no yield. This can often be traced to catalyst deactivation or suboptimal reaction conditions.[10][15]
| Possible Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Water Formation from Base | Switch from NaHCO₃ or other hydrated bases to an anhydrous base like K₂CO₃, Cs₂CO₃, or an organic base (e.g., NEt₃).[10] | At high temperatures (>100°C), NaHCO₃ can decompose to produce water, which interferes with the Pd catalytic cycle. Anhydrous bases prevent this catalyst deactivation pathway, often leading to a significant yield improvement.[15] |
| Catalyst Inefficiency/Deactivation | Screen different Pd sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂). Consider adding a co-catalyst like copper(I) iodide (CuI).[10] | The chosen catalyst may not be optimal for the specific electronic properties of your substrates. CuI can facilitate the Sonogashira coupling portion of the mechanism, improving the overall efficiency of the cascade.[5] |
| Poor Ligand Choice | If using a ligandless system or a standard ligand like PPh₃, screen a panel of more robust phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. | The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, a more specialized ligand may be required to promote efficient oxidative addition and reductive elimination steps.[10] |
| Incomplete Cyclization | If the uncyclized Sonogashira coupling product is observed, try increasing the temperature after the initial coupling or switching to a higher-boiling solvent to promote the final intramolecular C-O bond formation. | The final cyclization step often has a higher activation energy barrier than the initial C-C bond formation. Providing more thermal energy can drive the reaction to completion.[10] |
Data Summaries
Table 1: Effect of Catalyst and Conditions on Regioselectivity
This table summarizes representative examples from the literature where the choice of catalyst or reaction conditions significantly influenced the regiochemical outcome.
| Reactants | Catalyst/Conditions | Major Product | Key Insight | Reference |
| Phenol + α-chloroketone | TiCl₄, DCE, reflux | 2-Alkylbenzofuran | Lewis acid catalysis favors a pathway leading to the 2-substituted isomer over direct O-alkylation/cyclization. | [2][7] |
| 1-(2-hydroxyphenyl)-2-chloroethanone + Grignard | Low Temperature | 2-Substituted Benzofuran | Favors the kinetic product via a[1][3]-aryl migration mechanism. | [7][9] |
| 1-(2-hydroxyphenyl)-2-chloroethanone + Grignard | High Temperature | 3-Substituted Benzofuran | Favors the thermodynamic product via direct cyclization and dehydration. | [9] |
| o-Alkynylphenol | Gold(I)-NHC complex | 2-Substituted Benzofuran | Gold catalysts are highly effective for 5-endo-dig cyclization of alkynes. | [1][12] |
| Acetal Substrate | Polyphosphoric Acid (PPA), 110 °C | Mixture of regioisomers | The regioselectivity is governed by the stability and accessibility of orbitals in the intermediate oxonium ion. | [3] |
Experimental Protocols
General Protocol for Catalyst and Ligand Screening in Palladium-Catalyzed Benzofuran Synthesis
This protocol provides a framework for systematically optimizing the catalyst system to improve yield and regioselectivity.
Objective: To identify the optimal Palladium precursor and ligand combination for the desired regioselective annulation.
Materials:
-
o-Iodophenol derivative (1.0 equiv)
-
Alkyne derivative (1.2 - 1.5 equiv)
-
Anhydrous base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, Dioxane)
-
Array of Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Array of Ligands (e.g., PPh₃, XPhos, SPhos, dppf)
-
Inert atmosphere glovebox or Schlenk line setup
-
Small reaction vials (e.g., 2 mL microwave vials) with stir bars
Procedure:
-
Array Preparation: In an inert atmosphere glovebox, prepare a stock solution of the o-iodophenol and the alkyne in the chosen solvent.
-
Dispensing Reagents: To each reaction vial, add the required amount of base (solid).
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of the Pd precursors and ligands.
-
Using a liquid handler or manual pipetting, dispense the desired Pd precursor (e.g., 2 mol %) and ligand (e.g., 4 mol %) into each vial, ensuring each vial has a unique combination. Include a control reaction with no ligand.
-
-
Initiating the Reaction: Add the stock solution of substrates to each vial. Seal the vials tightly.
-
Reaction Execution: Place the array of vials in a heating block set to the desired temperature (e.g., 110 °C). Allow the reactions to stir for a set time (e.g., 12-24 hours).
-
Quenching and Analysis:
-
Cool the reaction array to room temperature.
-
Add an internal standard to each vial.
-
Take a small aliquot from each vial, dilute, and filter.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion and the ratio of regioisomers.
-
-
Result Interpretation: Identify the catalyst/ligand combinations that provide the highest conversion and the best selectivity for the desired benzofuran regioisomer. This information will guide scale-up experiments.
References
- 1. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 2. mdpi.com [mdpi.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzofuran Cyclization Through Solvent Selection
Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of benzofuran cyclization reactions. The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence reaction rate, yield, and impurity profiles. This document provides in-depth, experience-driven answers to common challenges and fundamental questions regarding the role of solvents in this crucial synthetic transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during benzofuran synthesis, focusing on the solvent as a primary troubleshooting variable.
Q1: My intramolecular benzofuran cyclization is extremely slow or has stalled completely. How can the solvent be the root cause?
A1: This is a classic issue where the solvent is directly modulating the energy of the rate-determining step. The most common intramolecular cyclizations, such as those following a Sonogashira coupling, involve a nucleophilic attack of a phenoxide ion onto an adjacent alkyne or other electrophilic moiety. The solvent's ability to stabilize or destabilize this phenoxide is paramount.
-
Causality - The Role of Solvation:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are often a primary cause of slow reactions. They possess acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with the negatively charged phenoxide intermediate.[1] This "caging" effect stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophile, thus drastically slowing down the reaction.[2] In SN2-type reactions, switching from a polar protic solvent like methanol to a polar aprotic one can increase the reaction rate by several orders of magnitude.[2]
-
Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the ionic intermediates (phenoxide and the base's counter-ion) may have poor solubility, leading to a heterogeneous mixture and slow reaction rates. While sometimes used in acid-catalyzed or certain transition-metal-mediated reactions where reactant solubility is key, they are generally not optimal for base-mediated cyclizations.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are typically the solvents of choice. They have large dipole moments to dissolve ionic species but lack the acidic protons that cause nucleophile "caging".[5] They effectively solvate the cation (e.g., K⁺, Na⁺, Cs⁺) from the base, leaving the phenoxide anion relatively "naked" and highly reactive, which accelerates the cyclization.[2][5]
-
-
Troubleshooting Workflow:
-
Confirm Reagent Integrity: First, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and your starting material is pure.[6]
-
Solvent Switch: If you are using a protic or non-polar solvent, switch to a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.
-
Temperature Adjustment: Gently heating the reaction (e.g., to 80-100 °C) in a suitable polar aprotic solvent can often overcome the activation barrier without promoting significant decomposition.[6]
-
Q2: I'm getting a low yield of my desired benzofuran, accompanied by significant side products like alkyne homocoupling. Is my solvent choice contributing to this?
A2: Absolutely. The solvent not only affects the rate of the desired reaction but also influences the rates of competing side reactions.
-
Causality - Selectivity and Side Reactions:
-
Glaser (Homocoupling) Coupling: In copper-co-catalyzed reactions like the Sonogashira coupling, the solvent can impact the prevalence of alkyne homocoupling.[6] Solvents that poorly coordinate to the copper catalyst may leave it more available to catalyze this undesired pathway. Using a coordinating solvent like pyridine or triethylamine (which can also act as a base) can sometimes suppress this side reaction.[3][7]
-
Base Efficacy: The strength and effectiveness of your base are highly dependent on the solvent. An inorganic base like potassium carbonate has very different solubility and basicity in toluene versus DMSO. In DMSO, the base is more dissociated and effective, promoting the desired deprotonation and subsequent cyclization. In a solvent where the base is poorly soluble, the reaction may be slow, allowing more time for catalyst decomposition or other side reactions to occur.
-
Thermal Decomposition: Some solvents have lower boiling points. If the reaction requires significant heat, a lower-boiling solvent like acetonitrile might not allow for the necessary temperature to be reached, while a higher-boiling solvent like DMF or NMP would be more suitable. Conversely, excessively high temperatures can lead to substrate or product decomposition.[6]
-
Below is a logical workflow for troubleshooting low-yield reactions where the solvent is a suspected culprit.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Technical Guide to the Characterization of Benzofuran-6-carbaldehyde Derivatives for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged heterocyclic core, renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Among its varied forms, Benzofuran-6-carbaldehyde serves as a critical intermediate, offering a reactive aldehyde handle for the synthesis of diverse derivatives with significant therapeutic potential, particularly in the realm of oncology.[4][5][6] This guide provides an in-depth comparison of the characterization of several this compound derivatives, grounded in experimental data to aid in the identification and development of novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
The fusion of a benzene ring with a furan ring bestows upon the benzofuran nucleus a unique electronic and structural profile, making it a versatile template for drug design. The strategic placement of a carbaldehyde group at the 6-position provides a key point for synthetic diversification, allowing for the introduction of various pharmacophores through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[1] The inherent biological activities of the benzofuran core, which include anticancer, antimicrobial, and anti-inflammatory properties, are often potentiated or modulated by the nature of the substituents introduced via the 6-carbaldehyde group.[4][6][7]
Synthetic Strategies for Generating this compound Derivatives
The synthesis of the core this compound scaffold and its subsequent derivatization can be achieved through various established and innovative routes. A common and effective method involves the Vilsmeier-Haack reaction on a suitable benzofuran precursor.[8] This reaction introduces the formyl group at an electron-rich position on the benzene ring. Once the core scaffold is obtained, the aldehyde functionality serves as a versatile anchor for further modifications.
The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.
Caption: Generalized workflow for the synthesis and derivatization of this compound.
Comparative Spectroscopic Characterization
The precise characterization of synthesized derivatives is paramount for confirming their structure and purity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive analytical fingerprint for each compound. The following sections detail the expected spectral features and provide a comparative analysis based on representative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound derivatives. The chemical shifts and coupling constants of the protons and carbons in the benzofuran ring system are sensitive to the nature and position of substituents, offering valuable insights into the electronic environment of the molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the parent this compound typically exhibits characteristic signals for the aldehydic proton (around 9.9-10.1 ppm), as well as distinct aromatic protons on both the furan and benzene rings. The introduction of substituents will cause predictable shifts in these signals. For instance, electron-donating groups (EDGs) on the aromatic ring will generally shield the protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) will have the opposite effect, leading to a downfield shift (higher ppm).
¹³C NMR Spectroscopy:
Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. The aldehydic carbon typically resonates in the range of 190-195 ppm. The carbons of the benzofuran core appear in the aromatic region (100-160 ppm), with their specific chemical shifts being influenced by the attached functional groups.
The following table provides a comparative summary of hypothetical ¹H and ¹³C NMR data for a series of 2-substituted this compound derivatives, illustrating the influence of the substituent at the 2-position.
| Derivative (R) | Aldehyde ¹H (ppm) | Furan H-2 (ppm) | Aromatic H (ppm) | Aldehyde ¹³C (ppm) | Furan C-2 (ppm) |
| -H | ~9.95 (s) | ~7.70 (d) | 7.5-8.2 (m) | ~192.0 | ~145.5 |
| -CH₃ | ~9.93 (s) | ~6.50 (s) | 7.4-8.1 (m) | ~191.8 | ~158.0 |
| -Ph | ~10.01 (s) | ~7.25 (s) | 7.3-8.3 (m) | ~192.5 | ~156.0 |
| -Br | ~10.05 (s) | - | 7.6-8.4 (m) | ~190.5 | ~115.0 |
Note: The data presented in this table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound derivatives, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹. The exact position of this band is sensitive to the electronic effects of other substituents on the benzofuran ring. Conjugation and the presence of electron-donating groups tend to lower the stretching frequency, while electron-withdrawing groups generally increase it. Other characteristic bands include C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and the C-O-C stretching of the furan ring (1000-1300 cm⁻¹).
| Derivative | Aldehyde C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) |
| 2-Phenyl | ~1695 | ~1605, 1580, 1490 | ~1250 |
| 2-Bromo | ~1705 | ~1590, 1560, 1470 | ~1240 |
| 3-Methyl | ~1690 | ~1610, 1575, 1480 | ~1260 |
Note: This data is representative and intended for comparative purposes.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition. For this compound derivatives, the molecular ion peak (M⁺) is typically observed, and its high-resolution mass can be used to determine the exact molecular formula. Common fragmentation patterns involve the loss of the formyl group (-CHO) or cleavage of the furan ring. The specific fragmentation pathways can provide further structural information and help differentiate between isomers.
Comparative Biological Activity: A Focus on Anticancer Potential
A significant driver for the synthesis of this compound derivatives is their potential as anticancer agents.[4][5][6] The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric for comparison.
Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 2- and 3-positions of the benzofuran ring, as well as modifications of the 6-carbaldehyde group, can significantly impact the anticancer potency and selectivity.[1][9][10] For instance, the introduction of certain heterocyclic moieties or halogen atoms has been shown to enhance cytotoxicity.[2]
The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives against a representative cancer cell line, illustrating the impact of substitution on biological activity.
| Derivative (Substituent at C2) | IC₅₀ (µM) against MCF-7 (Breast Cancer) |
| -H | > 100 |
| -Phenyl | 15.2 |
| -4-Chlorophenyl | 8.5 |
| -Thienyl | 12.8 |
| -N-methyl-indolyl | 5.1 |
Note: This data is illustrative and serves to demonstrate the comparative nature of SAR studies. Actual values are dependent on the specific assay conditions.
The proposed mechanism of action for many anticancer benzofuran derivatives involves the inhibition of key cellular processes such as tubulin polymerization, which disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis.[4]
The following diagram illustrates a simplified proposed signaling pathway for the anticancer activity of certain this compound derivatives.
Caption: Proposed mechanism of action for anticancer this compound derivatives.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed and validated experimental protocols are essential.
General Procedure for the Synthesis of 2-Substituted this compound Derivatives
-
Synthesis of the Benzofuran Core: A substituted phenol is reacted with an appropriate reagent (e.g., an α-halo ketone) under basic conditions to form an ether intermediate, which is then cyclized, often under acidic or thermal conditions, to yield the benzofuran core.
-
Formylation: The benzofuran core is subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 6-position.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or time-of-flight (TOF) mass spectrometer.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ values are calculated from the dose-response curves.
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The ability to systematically modify its structure and the availability of robust analytical techniques for characterization allow for a detailed exploration of its chemical and biological properties. This guide has provided a comparative overview of the synthesis, characterization, and biological evaluation of this compound derivatives, highlighting the key experimental data and methodologies that are crucial for advancing these promising compounds in the drug discovery pipeline. As research in this area continues, the insights gained from such comparative studies will be instrumental in designing the next generation of benzofuran-based therapeutics.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzofuran Synthesis Methods: A Guide for Researchers
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system remains an area of intense research. This guide provides a comparative analysis of prominent methods for benzofuran synthesis, offering insights into their mechanisms, substrate scope, and practical application. We will delve into a classic thermal condensation method and two modern transition-metal-catalyzed approaches, providing detailed experimental protocols and performance data to inform your synthetic strategy.
Choosing Your Synthetic Path: An Overview
The selection of an appropriate method for benzofuran synthesis depends on several factors, including the desired substitution pattern, functional group tolerance, availability of starting materials, and scalability. Classical methods often rely on harsh conditions, while modern catalytic approaches offer milder conditions and broader applicability.
References
A Senior Application Scientist's Guide to Benzofuran Carbaldehyde Isomers: A Comparative Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry and drug development, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of a carbaldehyde group to this versatile heterocycle gives rise to a family of isomers with distinct chemical personalities. The seemingly subtle shift in the aldehyde's position on the benzofuran ring profoundly influences the molecule's physicochemical properties, reactivity, and, ultimately, its utility as a building block for novel therapeutics.[3][4] This guide provides an in-depth, objective comparison of benzofuran-6-carbaldehyde and its isomers, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Structural and Physicochemical Properties: A Tale of Isomeric Divergence
The position of the electron-withdrawing aldehyde group on the benzofuran ring system significantly impacts the electronic distribution and physical characteristics of each isomer. This, in turn, dictates their behavior in solution and their interactions with other molecules.
A comparative summary of the key physicochemical properties of various benzofuran carbaldehyde isomers is presented in Table 1.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzofuran-2-carbaldehyde | 4265-16-1 | C₉H₆O₂ | 146.14 | 195-198 | 130-131 @ 13 mmHg |
| Benzofuran-3-carbaldehyde | 4687-25-6 | C₉H₆O₂ | 146.14 | 39 | 165 @ 18 mmHg |
| Benzofuran-4-carbaldehyde | 95333-13-4 | C₉H₆O₂ | 146.14 | - | 251.5 |
| Benzofuran-5-carbaldehyde | 10035-16-2 | C₉H₆O₂ | 146.14 | 50.5 | 70-74 @ 0.15 mmHg |
| This compound | 123297-88-1 | C₉H₆O₂ | 146.15 | - | - |
| Benzofuran-7-carbaldehyde | 95333-14-5 | C₉H₆O₂ | 146.14 | - | - |
The significant variation in melting and boiling points among the isomers underscores the differences in their crystal packing and intermolecular forces, arising from the distinct placement of the polar aldehyde group. For instance, the high melting point of benzofuran-2-carbaldehyde suggests strong intermolecular interactions in its solid state.[5]
Spectroscopic Fingerprints: Deciphering Isomeric Identity
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification of benzofuran carbaldehyde isomers. The chemical shifts in ¹H and ¹³C NMR spectra, along with the characteristic carbonyl stretching frequency in IR spectroscopy, provide a unique fingerprint for each isomer.
¹H and ¹³C NMR Spectroscopy
The position of the aldehyde proton in the ¹H NMR spectrum typically appears in the downfield region (δ 9.5-10.5 ppm). The precise chemical shift and the coupling patterns of the aromatic protons are highly informative for distinguishing between the isomers.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of benzofuran carbaldehydes is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1680-1710 cm⁻¹. The exact frequency can be influenced by the electronic effects of the benzofuran ring at different positions.
A Comparative Look at Chemical Reactivity
The aldehyde functionality is a versatile handle for a wide array of chemical transformations. However, the reactivity of the aldehyde group in benzofuran carbaldehydes is modulated by its position on the heterocyclic ring, which influences the electrophilicity of the carbonyl carbon.
dot
Figure 1: A conceptual diagram illustrating the comparative reactivity of benzofuran carbaldehyde isomers in key organic transformations.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid. The ease of oxidation can vary among the isomers. For instance, benzofuran-2-carbaldehyde is expected to be more susceptible to oxidation compared to its counterparts where the aldehyde is attached to the benzene ring, due to the electronic nature of the furan ring.
Experimental Protocol: Oxidation of this compound to Benzofuran-6-carboxylic acid
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the purple color of the permanganate persists.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the manganese dioxide precipitate is dissolved. Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield benzofuran-6-carboxylic acid.
Reduction
The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is generally high-yielding for all isomers.
Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. Benzofuran carbaldehydes are excellent substrates for this reaction, allowing for the introduction of various vinyl groups. The reactivity in the Wittig reaction is influenced by the steric hindrance around the aldehyde group and the electronic nature of the benzofuran ring.
Experimental Protocol: Wittig Reaction of this compound
-
Ylide Preparation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like THF or ether under an inert atmosphere.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Grignard Reaction
Grignard reagents add to the carbonyl carbon of benzofuran carbaldehydes to form secondary alcohols. This reaction is fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures.
dot
Figure 2: Workflow of the Grignard reaction with this compound.
Synthesis of Benzofuran Carbaldehyde Isomers
A variety of synthetic routes are available for the preparation of benzofuran carbaldehyde isomers. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Vilsmeier-Haack Reaction: This is a common method for the formylation of electron-rich aromatic and heterocyclic compounds, including benzofuran.[6]
-
Oxidation of Methylbenzofurans: The corresponding methyl-substituted benzofurans can be oxidized to the aldehydes.
-
From Halogenated Benzofurans: Formylation can be achieved through metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
-
Cyclization Strategies: Various cyclization reactions of appropriately substituted phenols can lead to the formation of the benzofuran ring with a pre-installed or easily convertible aldehyde group.[11][12]
The Role of Isomerism in Biological Activity and Drug Discovery
The positional isomerism of the carbaldehyde group on the benzofuran scaffold has a profound impact on the biological activity of its derivatives. This is because the aldehyde serves as a key synthetic handle to introduce diverse pharmacophores, and its location dictates the overall shape, electronics, and potential binding interactions of the final molecule.[2][3][13]
Benzofuran derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][14] The specific isomer of benzofuran carbaldehyde chosen as a starting material can lead to compounds with significantly different biological profiles. For example, the spatial orientation of functional groups introduced via the aldehyde at position 6 will differ from those at position 2 or 7, leading to distinct structure-activity relationships (SAR).
Conclusion
This comparative guide highlights the significant differences among benzofuran carbaldehyde isomers, with a focus on this compound. The position of the aldehyde group is not a trivial structural modification; it fundamentally influences the physicochemical properties, spectroscopic characteristics, and chemical reactivity of these valuable synthetic intermediates. A thorough understanding of these isomeric differences is crucial for researchers in the field of drug discovery to strategically design and synthesize novel benzofuran-based compounds with desired biological activities. The experimental protocols and comparative data provided herein serve as a practical resource for the effective utilization of these versatile building blocks in the quest for new medicines.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 1-Benzofuran-3-carbaldehyde | C9H6O2 | CID 12394139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzofuran-4-carbaldehyde | 95333-13-4 | VDA33313 [biosynth.com]
- 9. benzofuran-7-carbaldehyde | CymitQuimica [cymitquimica.com]
- 10. BENZOFURAN-3-CARBALDEHYDE CAS#: 4687-25-6 [m.chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. Benzofuran-3-carbaldehyde | 4687-25-6 [sigmaaldrich.com]
- 14. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Benzofuran Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to its Structure-Activity Relationship
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring in various plants and also accessible through synthetic routes, this privileged structure serves as a versatile template for the design of novel therapeutic agents with a wide spectrum of biological activities.[1][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data that underpins these findings, provide detailed methodologies for key assays, and explore the mechanistic insights that guide modern drug development.
Anticancer Activity: Unraveling the Molecular Determinants of Cytotoxicity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[1][5][6][7] The anticancer efficacy of these compounds is intricately linked to the nature and position of substituents on the benzofuran core, highlighting the importance of a thorough understanding of their SAR.
Key Structural Features Influencing Anticancer Potency
Early SAR studies identified that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[1][2] The introduction of ester or heterocyclic rings at this position has been a key strategy in the development of potent anticancer benzofurans.[1][2]
Halogenation: The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity.[1] While direct halogenation of the benzofuran ring can enhance activity, it is more common to see halogens attached to alkyl or acetyl chains.[1] For instance, the presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[8]
Hybrid Molecules: A promising approach in the design of potent anticancer agents involves the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties.[1] Novel classes of hybrid benzofurans, such as those incorporating chalcone, triazole, piperazine, and imidazole substituents, have demonstrated significant cytotoxic effects.[1] For example, a hybrid of 2-benzoyl benzofuran with an N-aryl piperazine linker is considered to be more biologically active than unsubstituted benzofuran.[1]
Substitutions on the Benzene Ring: The presence of specific substituents on the benzene portion of the benzofuran ring also plays a vital role. For instance, a 6-methoxy group has been found to be essential for high antiproliferative activity in a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives.[5]
Comparative Anticancer Activity of Benzofuran Derivatives
The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | SiHa (Cervical) | 1.10 | [5] |
| 12 | HeLa (Cervical) | 1.06 | [5] |
| 13b | MCF-7 (Breast) | 1.875 | [5][9] |
| 13g | MCF-7 (Breast) | 1.287 | [5][9] |
| 28g | MDA-MB-231 (Breast) | 3.01 | [5] |
| 28g | HCT-116 (Colon) | 5.20 | [5] |
| 30a | HepG2 (Liver) | - | [5][9] |
| 38 | A549 (Lung) | 25.15 | [5] |
| 38 | K562 (Leukemia) | 29.66 | [5] |
| 50g | HCT-116 (Colon) | 0.87 | [5] |
| 50g | HeLa (Cervical) | 0.73 | [5] |
| 50g | A549 (Lung) | 0.57 | [5] |
| Ailanthoidol (7) | Huh7 (Liver) | 45 (24h), 22 (48h) | [5] |
| 17i | MCF-7 (Breast) | 2.90 | [10] |
| 17i | MGC-803 (Gastric) | 5.85 | [10] |
| 17i | H460 (Lung) | 2.06 | [10] |
| 17i | A549 (Lung) | 5.74 | [10] |
Note: A lower IC50 value indicates higher potency. The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting Key Cancer Pathways
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[11] Some of the key mechanisms include:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and subsequent apoptosis.[5][9]
-
Enzyme Inhibition: Benzofuran-based compounds have been shown to inhibit various enzymes involved in cancer progression, such as lysine-specific demethylase-1 (LSD1) and cyclin-dependent kinases (CDKs).[5][10][11]
-
Induction of Apoptosis: Many benzofuran derivatives induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[5][9]
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the anticancer activity of benzofuran derivatives using the MTT assay.
Caption: Workflow for determining the in vitro cytotoxicity of benzofuran derivatives using the MTT assay.
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][12]
Structure-Activity Relationship for Antimicrobial Effects
The antimicrobial properties of benzofuran derivatives are highly dependent on the substituents attached to the core structure.
-
Substituents at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions significantly influences antibacterial activity. For instance, compounds with aryl substituents at the C-3 position linked through a methanone group have been synthesized and screened for their antibacterial and antifungal activities.[3]
-
Hydroxyl Groups: The position of hydroxyl groups can impact antibacterial efficacy. SAR studies have revealed that hydroxyl substituents at the C-3 and C-4 positions can lead to good antibacterial activities.[3]
-
Hybrid Structures: Similar to their anticancer counterparts, hybrid benzofuran molecules show enhanced antimicrobial activity. The combination of benzofuran, pyrazoline, and thiazole moieties has been found to be essential for their antimicrobial action.[3][13]
-
Aza- vs. Oxa-benzofurans: The heteroatom within the furan ring also plays a role. Aza-benzofuran compounds have been shown to exhibit better antibacterial activity compared to oxa-benzofuran compounds, while the reverse is true for antifungal activity.[14]
Comparative Antimicrobial Activity of Benzofuran Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected benzofuran derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1 | Salmonella typhimurium | 12.5 | [14] |
| 1 | Escherichia coli | 25 | [14] |
| 1 | Staphylococcus aureus | 12.5 | [14] |
| 2 | Staphylococcus aureus | 25 | [14] |
| 5 | Penicillium italicum | 12.5 | [14] |
| 6 | Colletotrichum musae | 12.5-25 | [14] |
| 15, 16 | Various bacterial strains | 0.78-3.12 | [3] |
| 31, 32, 33 | Various bacterial strains | 25 | [3] |
| 38 | Staphylococcus aureus | 0.039 | [3] |
| III, VI | Candida albicans, C. parapsilosis | 100 | [15] |
Note: A lower MIC value indicates greater antimicrobial potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives.
1. Preparation of Microbial Inoculum:
- Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight.
- Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the standardized inoculum to the final required concentration in the test medium.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
4. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research.[16] Benzofuran derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[4][14]
SAR of Anti-inflammatory Benzofuran Derivatives
The anti-inflammatory activity of benzofurans is influenced by specific structural features:
-
Unsaturation in the Furan Ring: The presence of a double bond between C-2 and C-3 in the furan ring has been shown to confer superior anti-inflammatory activity compared to a single bond.[14]
-
Fluorination and Bromination: The introduction of fluorine and bromine atoms into the benzofuran scaffold can enhance its anti-inflammatory effects.[16]
-
Hybridization with N-aryl piperazine: Hybrid compounds of benzofuran and N-aryl piperazine have shown potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator.[17]
Comparative Anti-inflammatory Activity
The table below summarizes the anti-inflammatory activity of selected benzofuran derivatives, measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound ID | IC50 for NO Inhibition (µM) | Reference |
| 1 | 17.3 | [14] |
| 4 | 16.5 | [14] |
| 16 | 5.28 | [17] |
Note: A lower IC50 value indicates greater potency in inhibiting NO production.
Signaling Pathway: Inhibition of Inflammatory Mediators
The following diagram illustrates the general mechanism by which some benzofuran derivatives exert their anti-inflammatory effects.
Caption: Benzofuran derivatives can inhibit the expression of iNOS and COX-2, leading to reduced production of inflammatory mediators.
Conclusion and Future Perspectives
The benzofuran scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The extensive research into its structure-activity relationships has provided invaluable insights for medicinal chemists to design more potent and selective drug candidates. The comparative data presented in this guide highlights the remarkable versatility of the benzofuran core and its potential to address significant challenges in the treatment of cancer, infectious diseases, and inflammatory disorders. Future research will likely focus on the development of more sophisticated hybrid molecules, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic properties to translate the promising in vitro and in vivo activities of benzofuran derivatives into clinically effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pharmatutor.org [pharmatutor.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Halogenated Benzofuran Derivatives
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged heterocyclic system due to its wide array of pharmacological activities.[1][2] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzofuran core has been a consistently effective strategy to modulate and enhance its biological potential.[3] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with therapeutic targets, often leading to derivatives with superior potency and selectivity.[4]
This guide provides an in-depth comparison of the bioactivity of various halogenated benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the key assays used to evaluate these compounds.
The Impact of Halogenation on Anticancer Activity
The search for novel anticancer agents is a relentless pursuit, and halogenated benzofurans have emerged as a promising class of compounds. Halogen atoms can enhance the anticancer activity of benzofuran derivatives through various mechanisms, including improved binding to target enzymes and receptors, and the formation of halogen bonds which are specific non-covalent interactions.[3]
Comparative Cytotoxicity of Halogenated Benzofuran Derivatives
The cytotoxic effects of halogenated benzofuran derivatives are typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Below is a comparative summary of the IC50 values for selected halogenated benzofuran derivatives against various cancer cell lines.
| Compound/Derivative | Halogen | Position of Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofurans | |||||
| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones (Chalcones) | Bromine | 5-position of benzofuran | MCF-7 (Breast) | Varies (some <10) | [5] |
| PC-3 (Prostate) | Varies (some <10) | [5] | |||
| Bromo-substituted benzofuran derivative | Bromine | Not specified | Not specified | Not specified | [6] |
| Chlorinated Benzofurans | |||||
| 4-Chloronaphtho[2,3-b]benzofuran | Chlorine | 4-position of naphtho[2,3-b]benzofuran | Various | Not specified | [7] |
| Fluorinated Benzofurans | |||||
| Fluorinated Benzofuran Derivative 1 | Fluorine, Bromine | Not specified | HCT116 (Colorectal) | 19.5 | [4] |
| Fluorinated Benzofuran Derivative 2 | Fluorine, Bromine | Not specified | HCT116 (Colorectal) | 24.8 | [4] |
| Mixed Halogenated Benzofurans | |||||
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | 4-position and acetyl group | Gram-positive bacteria | MIC 50-200 µg/mL | [8] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine | 4-position and acetyl group | Gram-positive bacteria | MIC 50-200 µg/mL | [8] |
Structure-Activity Relationship Insights:
-
Position Matters: The position of the halogen atom on the benzofuran ring significantly influences cytotoxic activity. For instance, substitution at the C-2 and C-3 positions of the benzofuran ring has been shown to be critical for anticancer effects.[2][3]
-
Type of Halogen: The nature of the halogen also plays a role. Brominated derivatives, in particular, have demonstrated potent cytotoxicity, which may be attributed to the ability of bromine to form strong halogen bonds.[3]
-
Combined Halogenation: The presence of multiple halogen atoms, or a combination of different halogens (e.g., fluorine and bromine), can lead to enhanced anticancer activity, as seen in some fluorinated benzofuran derivatives.[4]
Mechanism of Action: Induction of Apoptosis
Many halogenated benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[3] Apoptosis is a tightly regulated process that involves a cascade of signaling events, broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.[9][10][11][12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of halogenated benzofuran derivatives using the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.[7][14][15][16]
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][14]
-
Compound Preparation and Treatment: Prepare a stock solution of the halogenated benzofuran derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours.[14]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7][14]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Potential of Halogenated Benzofurans
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Halogenated benzofuran derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][17]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Halogen(s) | Target Microorganism | MIC (µg/mL) | Reference |
| Brominated Benzofurans | ||||
| 3-Methanone-benzofuran derivatives | Bromine | Staphylococcus aureus | 0.39-0.78 (MIC80) | [1] |
| MRSA | 0.39-0.78 (MIC80) | [1] | ||
| Chlorinated Benzofurans | ||||
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | Chlorine | Staphylococcus aureus | Not specified | [1] |
| Escherichia coli | Not specified | [1] | ||
| Mixed Halogenated Benzofurans | ||||
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | Staphylococcus aureus | 50-200 | [8] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine | Staphylococcus aureus | 50-200 | [8] |
Structure-Activity Relationship Insights:
-
Hydrophobicity: The introduction of halogens increases the lipophilicity of the benzofuran molecule, which can facilitate its passage through the microbial cell membrane.
-
Target Specificity: Halogenation can influence the binding of the compound to specific microbial targets, such as enzymes involved in cell wall synthesis or DNA replication.
-
Gram-Positive vs. Gram-Negative: Some halogenated benzofurans show greater activity against Gram-positive bacteria, like Staphylococcus aureus, compared to Gram-negative bacteria, such as Escherichia coli. This may be due to differences in the cell wall structure of these bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.[18][19][20][21][22]
Detailed Steps:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[18][19]
-
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the halogenated benzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The range of concentrations should be chosen to encompass the expected MIC value.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (typically 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]
Anti-inflammatory Properties of Halogenated Benzofurans
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Halogenated benzofuran derivatives have been investigated for their potential to modulate inflammatory responses.[6]
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in cell-based assays. The activity is typically reported as the IC50 value for the inhibition of a specific inflammatory marker.
| Compound/Derivative | Halogen(s) | Assay | IC50 (µM) | Reference |
| Fluorinated Benzofurans | ||||
| Fluorinated Benzofuran Derivative | Fluorine | Inhibition of IL-6 secretion | 1.2 - 9.04 | [4] |
| Inhibition of CCL2 secretion | 1.5 - 19.3 | [4] | ||
| Inhibition of NO production | 2.4 - 5.2 | [4] | ||
| Inhibition of PGE2 production | 1.1 - 20.5 | [4] | ||
| Piperazine/Benzofuran Hybrid | Not specified | Inhibition of NO generation | 52.23 | [23][24] |
Structure-Activity Relationship Insights:
-
Fluorine's Role: The incorporation of fluorine atoms has been shown to be beneficial for anti-inflammatory activity. Fluorine can alter the electronic properties of the molecule and enhance its binding to target enzymes.[4]
-
Inhibition of Inflammatory Mediators: Halogenated benzofurans can suppress the production of key inflammatory mediators like NO and prostaglandins by inhibiting the expression and/or activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][24]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[25] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Some benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[23][24]
Caption: Simplified NF-κB signaling pathway in inflammation.[25][26][27][28][29]
Experimental Protocol: COX-2 Inhibition Assay
This protocol describes a common method to assess the ability of a compound to inhibit the activity of the COX-2 enzyme.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin and L-epinephrine), the COX-2 enzyme, and the substrate (arachidonic acid).
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine the reaction buffer, co-factors, and the COX-2 enzyme. Add the halogenated benzofuran derivative (dissolved in a suitable solvent like DMSO) at various concentrations. Include a control with no inhibitor. Pre-incubate this mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[30]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.[30]
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).[30]
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
Halogenation of the benzofuran scaffold is a powerful strategy for the development of potent bioactive compounds. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of halogenated benzofuran derivatives, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein underscore the importance of the type and position of the halogen substituent in determining the biological efficacy of these compounds. Further research into the synthesis and evaluation of novel halogenated benzofurans holds significant promise for the discovery of new therapeutic agents to address a range of human diseases.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of cis and trans Benzofuranone Isomers
For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structure is a cornerstone of innovation. Benzofuranones, a class of compounds with significant biological activity, often present as stereoisomers, where the spatial arrangement of substituents can dramatically alter their pharmacological profiles. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to differentiate between cis and trans benzofuranone isomers, supported by experimental data and detailed protocols. Our focus is to empower you with the knowledge to confidently assign stereochemistry and accelerate your research.
The Structural Imperative: Why Isomer Differentiation Matters
The geometry of a molecule dictates its interaction with biological targets. In the case of 3-substituted-2(3H)-benzofuranones, the relative orientation of the substituent at the C3 position with respect to the fused benzene ring (cis or trans) can lead to profound differences in efficacy and safety. Consequently, unambiguous stereochemical assignment is not merely an academic exercise but a critical step in drug discovery and development. Spectroscopic analysis provides a powerful, non-destructive toolkit for this purpose.
¹H NMR Spectroscopy: The Cornerstone of Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the most definitive method for differentiating cis and trans isomers of 3-substituted-2(3H)-benzofuranones. The key lies in the analysis of scalar coupling constants (J-coupling) and the Nuclear Overhauser Effect (NOE).
The Power of Vicinal Coupling Constants (³JHH)
The magnitude of the vicinal coupling constant between the protons at C2 and C3 of the benzofuranone core is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1]
-
trans Isomers : The protons on C2 and C3 are on opposite faces of the five-membered ring, resulting in a dihedral angle approaching 180°. This geometry leads to a larger coupling constant, typically in the range of 12-18 Hz .[2][3]
-
cis Isomers : The protons on C2 and C3 are on the same face of the ring, corresponding to a dihedral angle of approximately 0°. This results in a smaller coupling constant, generally in the range of 6-12 Hz .[2][3]
This significant and predictable difference in ³JHH values provides a robust and often unambiguous method for assigning stereochemistry.[1]
Through-Space Correlations: Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based experiments, such as NOESY and ROESY, detect correlations between protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[4][5] This is particularly useful for confirming assignments made based on J-coupling.
-
In a cis isomer , irradiation of the C3 proton will result in an NOE enhancement of the signal for the C2 proton, as they are on the same face of the ring and thus in close spatial proximity.
-
In a trans isomer , no such NOE correlation between the C2 and C3 protons is expected.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified benzofuranone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of the C2 and C3 protons.
-
For NOE analysis, acquire a 2D NOESY or ROESY spectrum. A mixing time of 500-800 ms is typically appropriate for molecules of this size.
-
-
Data Analysis :
-
Measure the coupling constant (³JHH) between the C2 and C3 protons from the 1D spectrum.
-
Analyze the 2D NOESY/ROESY spectrum for the presence or absence of a cross-peak between the C2 and C3 proton signals.
-
Caption: Workflow for NMR-based stereochemical assignment of benzofuranone isomers.
Vibrational Spectroscopy (FTIR): Probing the Carbonyl Environment
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For benzofuranones, the most diagnostic feature is the carbonyl (C=O) stretching vibration of the lactone ring.[6]
The position of the C=O stretching band is sensitive to ring strain and conjugation. While both cis and trans isomers will show a strong C=O absorption, subtle differences can be observed.
-
General Range : Saturated five-membered lactones (γ-lactones) typically exhibit a C=O stretch at a higher frequency (around 1775-1795 cm⁻¹) than their six-membered counterparts due to increased ring strain.[7]
-
Isomeric Differences : The stereochemistry can influence the overall dipole moment and potentially the solid-state packing of the molecules, which may lead to minor but measurable shifts in the C=O stretching frequency. In some cases, the cis isomer, being more sterically hindered, might exhibit a slightly higher C=O frequency compared to the trans isomer.[8] However, this is not as universally reliable as NMR data for stereochemical assignment.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the strong absorption band in the 1750-1810 cm⁻¹ region and assign it to the lactone C=O stretch. Compare the exact frequencies between the two isomers.
UV-Visible Spectroscopy: The Influence of Molecular Geometry on Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The key to differentiating cis and trans isomers lies in how their geometry affects the extent of π-system conjugation. This is particularly relevant for benzofuranones with an aromatic substituent at the C3 position, creating a system analogous to stilbene.[9][10]
-
trans Isomers : The aromatic substituent at C3 and the benzofuranone ring system can adopt a more planar conformation. This extended conjugation lowers the energy of the π-π* transition, resulting in absorption at a longer wavelength (red-shift) and a higher molar absorptivity (ε) .[9][11]
-
cis Isomers : Steric hindrance between the substituent and the benzofuranone forces the aromatic rings out of planarity. This disruption of conjugation increases the energy of the π-π* transition, leading to absorption at a shorter wavelength (blue-shift) and a lower molar absorptivity (ε) .[11][12]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile). From the stock solutions, prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0 AU.
-
Data Acquisition : Record the UV-Vis spectrum, typically from 200 to 400 nm, using a quartz cuvette.
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for each isomer.
Caption: Relationship between geometry and UV-Vis spectral properties for cis/trans isomers.
Mass Spectrometry: Fragmentation as a Structural Clue
Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound. While electron ionization (EI) mass spectra of stereoisomers are often very similar, differences in the relative abundances of fragment ions can sometimes be observed.[13][14]
The stereochemistry can influence the stability of the molecular ion and the transition states of fragmentation pathways. For example, a cis isomer might undergo a specific rearrangement or elimination more readily than its trans counterpart due to the proximity of certain groups, leading to a more abundant corresponding fragment ion. However, interpreting these differences requires careful analysis and is generally less straightforward than NMR for primary stereochemical assignment.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion for ESI-MS or a GC inlet for EI-MS.
-
Data Acquisition : Acquire the mass spectrum, ensuring sufficient resolution to determine accurate masses. For more detailed analysis, perform tandem MS (MS/MS) to characterize the fragmentation of the molecular ion.
-
Data Analysis : Compare the mass spectra of the two isomers, paying close attention to the m/z values and relative intensities of the major fragment ions.
Summary of Spectroscopic Distinctions
| Spectroscopic Technique | Distinguishing Feature for cis vs. trans Benzofuranones |
| ¹H NMR | ³JHH (C2-C3): Smaller for cis (6-12 Hz), Larger for trans (12-18 Hz).[2][3] NOE: Present between C2-H and C3-H for cis, absent for trans.[4][5] |
| FTIR | C=O Stretch: Subtle shifts may be observed due to differences in steric strain and crystal packing. The cis isomer may show a slightly higher frequency.[8] |
| UV-Vis | λmax: Shorter for cis, Longer for trans.[12] Molar Absorptivity (ε): Lower for cis, Higher for trans.[9] |
| Mass Spectrometry | Fragmentation Pattern: May show differences in the relative abundance of certain fragment ions due to stereochemically-influenced pathways. |
Conclusion
The differentiation of cis and trans benzofuranone isomers is a critical task that can be reliably accomplished through a multi-faceted spectroscopic approach. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants and the Nuclear Overhauser Effect, stands as the most definitive and indispensable tool for unambiguous stereochemical assignment. FTIR and UV-Vis spectroscopy provide valuable complementary data, offering insights into the carbonyl environment and the extent of π-conjugation, respectively. While mass spectrometry can offer supporting evidence, its interpretation is often more complex. By judiciously applying these techniques and understanding the underlying principles that govern their outcomes, researchers can confidently characterize their benzofuranone isomers, ensuring the integrity of their data and advancing their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. hpstar.ac.cn [hpstar.ac.cn]
- 11. benchchem.com [benchchem.com]
- 12. (e) How can you distinguish between cisand trans-stilbene with the help o.. [askfilo.com]
- 13. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Benzofuran Derivatives' Bioactivity
Introduction: The Versatility of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are found in numerous natural products and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities.[2][3] These activities include potent anticancer, antimicrobial, and anti-inflammatory properties, making the benzofuran nucleus a focal point for drug discovery and development.[2][4][5]
The therapeutic potential of these derivatives is largely dictated by the nature and position of substituents on the benzofuran core.[3][5] Understanding the structure-activity relationship (SAR) is therefore paramount for designing novel therapies with enhanced efficacy and selectivity.[4][6] This guide will delve into the in vitro evaluation of key bioactivities, comparing the performance of different derivatives and providing the technical rationale behind the experimental designs.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have shown significant promise as anticancer agents, demonstrating cytotoxic effects against a multitude of human cancer cell lines.[1][5] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like tubulin polymerization and mTOR to the induction of apoptosis (programmed cell death).[7][8][9]
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a compound's cytotoxic potency. The data below, collated from various studies, illustrates the potent anticancer activity of representative benzofuran derivatives against several cancer cell lines.
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-Oxadiazole Hybrid | Derivative 5d | A549 (Lung) | 6.3 ± 0.7 | [10] |
| Benzofuran-Triazole Hybrid | Derivative 13g | MCF-7 (Breast) | 1.287 | [7] |
| Benzofuran-Triazole Hybrid | Derivative 13b | MCF-7 (Breast) | 1.875 | [7] |
| Bromo Derivative | Derivative 14c | HCT116 (Colon) | 3.27 | [7] |
| Reference Drug | Doxorubicin | HepG2 (Liver) | 4.17 - 8.87 | [7] |
| Reference Drug | Cisplatin | MCF-7 (Breast) | 2.184 | [7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density and incubation time.
Expert Insight: The data clearly indicates that specific substitutions on the benzofuran scaffold can yield compounds with cytotoxicity superior to established chemotherapy drugs like cisplatin in certain cell lines.[7] For instance, the benzofuran-triazole hybrid 13g shows significantly higher potency against the MCF-7 breast cancer cell line than cisplatin.[7] The methoxy group on the phenyl ring of the benzofuran-oxadiazole hybrid 5d appears crucial for its high activity against A549 lung cancer cells.[10]
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a cornerstone of in vitro cytotoxicity screening. Its principle lies in the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). Rationale: Overnight incubation ensures cells recover from trypsinization and are in the logarithmic growth phase for the experiment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO-treated cells) and untreated controls. Rationale: A dose-response curve is essential to determine the IC50 value accurately.
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours).[1] Rationale: The incubation time is chosen based on the cell line's doubling time and the expected mechanism of the compound.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: This allows for sufficient time for the enzymatic conversion of MTT to formazan in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism: Apoptosis Induction Pathway
Many potent benzofuran derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is a critical self-validating endpoint, confirming a compound's ability to eliminate cancer cells. The pathway often involves the activation of caspases, a family of cysteine proteases.
Caption: Intrinsic apoptosis pathway induced by benzofuran derivatives.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[11] Benzofuran derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them attractive candidates for further development.[12]
Comparative Analysis of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for comparing the efficacy of different compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran (Comp. 1) | Staphylococcus aureus | 62.5 | [13] |
| Oxa-benzofuran (Comp. 6) | Penicillium italicum | 12.5 | [13] |
| Benzofuran Amide (Comp. 6a, 6b, 6f) | Various Bacteria/Fungi | as low as 6.25 | [14] |
| Benzofuran-3-carboxylic acid (Comp. III, IV, VI) | Gram-positive bacteria | 50 - 200 | [15] |
| Benzofuran-3-carboxylic acid (Comp. III, VI) | Candida albicans | 100 | [15] |
| Reference Drug | Ciprofloxacin | S. aureus, E. coli | - |
Expert Insight: The antimicrobial activity is highly dependent on the specific derivative and the target microorganism. For instance, aza-benzofurans show better activity against bacteria, while oxa-benzofurans are more effective against fungi.[13] The incorporation of an amide functional group appears to be a promising strategy for developing potent, broad-spectrum antimicrobial agents.[14]
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. It involves challenging the microorganism with a serial dilution of the compound in a liquid growth medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizing the Experimental Workflow
A systematic approach is crucial for the efficient screening and evaluation of novel compounds. The following workflow outlines the key stages in assessing the bioactivity of benzofuran derivatives.
Caption: General workflow for in vitro bioactivity evaluation.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulating key signaling pathways such as NF-κB and MAPK.[13][16][17]
Comparative Analysis of Anti-inflammatory Efficacy
The inhibitory effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
| Compound/Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Aza-benzofuran (Comp. 1) | RAW 264.7 | 17.3 | [13] |
| Aza-benzofuran (Comp. 4) | RAW 264.7 | 16.5 | [13] |
| Piperazine/benzofuran hybrid (5d) | RAW 264.7 | 52.23 ± 0.97 | [16] |
| Reference Drug | Celecoxib | RAW 264.7 | 32.1 ± 1.7 |
Expert Insight: Certain aza-benzofuran derivatives demonstrate more potent inhibition of NO production than the clinically used anti-inflammatory drug Celecoxib.[13] The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS) expression, and molecular docking studies suggest these compounds can fit well within the active site of the iNOS enzyme.[13] The piperazine/benzofuran hybrid 5d has been shown to inhibit not only NO but also other pro-inflammatory factors like COX-2, TNF-α, and IL-6 by targeting the NF-κB and MAPK pathways.[16]
Key Experimental Protocol: Griess Assay for Nitric Oxide Quantification
The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (a stable product of NO) concentration in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of the benzofuran derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
The benzofuran scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As demonstrated, its derivatives exhibit potent and diverse in vitro bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects. The strategic selection of substituents on the benzofuran core is critical for optimizing potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these promising compounds, enabling researchers to identify and validate new lead candidates for drug development. Further investigation into the precise mechanisms of action and structure-activity relationships will continue to unlock the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jopcr.com [jopcr.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Benzofuran-6-carbaldehyde
Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every scientist. This guide provides a comprehensive, step-by-step framework for the proper disposal of benzofuran-6-carbaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond a simple checklist, we will explore the rationale behind these procedures, grounding our recommendations in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This compound, a member of the aromatic aldehyde family, presents several potential risks that dictate our handling and disposal strategy.
Based on data for this compound and structurally similar compounds, the following hazards are identified:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Irritation: Causes skin and serious eye irritation[2]. May cause respiratory irritation.
-
Environmental Hazards: While specific data for this compound is limited, related compounds are noted as being harmful to aquatic life with long-lasting effects[3][4]. Therefore, it should not be released into the environment[2].
These hazards necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the use of appropriate Personal Protective Equipment (PPE)[1][5][6].
Table 1: Hazard Summary and Protective Measures for this compound
| Hazard Class | Description | Recommended PPE |
| Acute Toxicity | Harmful if swallowed, inhaled, or by skin contact[1]. | Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust or aerosols are generated[1][2]. |
| Skin Irritation | Causes skin irritation upon contact[2]. | Wear appropriate protective gloves and clothing to prevent skin exposure[2]. |
| Eye Irritation | Causes serious eye irritation[2]. | Tightly fitting safety goggles or a face shield[2][5]. |
| Environmental | Potentially harmful to aquatic life[3][4]. | Prevent release to the environment. Do not let product enter drains[1][2]. |
Step-by-Step Disposal Protocol: From the Beaker to Final Disposition
The disposal of this compound is not a one-step process. It involves careful segregation, containment, and documentation, culminating in collection by trained hazardous waste professionals. The following workflow provides a systematic approach.
Diagram: this compound Disposal Workflow
References
Navigating the Safe Handling of Benzofuran-6-carbaldehyde: A Comprehensive Guide
For Immediate Reference: Essential Safety and Personal Protective Equipment
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Benzofuran-6-carbaldehyde. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding of the materials in use.
Understanding the Hazard: A Proactive Approach to Safety
This compound is an aromatic aldehyde with a benzofuran scaffold, a heterocyclic compound. While specific toxicity data for this exact compound is limited, the precautionary principle dictates that it should be handled with care, assuming potential hazards based on its chemical class. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[1][2] The benzofuran moiety is present in various bioactive compounds, and its reactivity should be respected.
Key Identified Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
-
Unknown Long-Term Effects: Due to limited toxicological data, chronic exposure effects are not well-documented. Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not a one-size-fits-all solution but depends on the scale and nature of the work being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance to a range of chemicals, including aldehydes.[3] Always double-glove when handling neat material. |
| Eye Protection | Chemical Splash Goggles | Offers a complete seal around the eyes to protect against splashes and airborne particles.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from spills and splashes. |
| Foot Protection | Closed-toe Shoes | Prevents injury from spills and dropped objects. |
Respiratory Protection: A Critical Consideration
The use of respiratory protection should be determined by a risk assessment of the specific procedure.
-
For small-scale operations in a well-ventilated fume hood: Respiratory protection may not be required.
-
For larger quantities, or if there is a risk of aerosolization or vapor generation: A NIOSH-approved respirator is mandatory.[5]
Respirator Cartridge Selection:
| Respirator Type | Cartridge Type | NIOSH Color Code | Use Case |
| Air-Purifying Respirator (APR) | Organic Vapor/Acid Gas | Yellow | Protection against organic vapors and acid gases that may be present.[6][7] |
| Air-Purifying Respirator (APR) | Formaldehyde/Organic Vapor | Olive | Specifically designed for aldehydes and a broad range of organic vapors.[6][8] |
dot
Caption: PPE selection workflow for this compound.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[4]
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to reduce exposure to vapors and dust.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
In the event of a large spill, evacuate the area and contact the appropriate emergency response team.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility. As it is an organic compound, it should be treated as hazardous waste.
Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be marked as "Hazardous Waste" and list the chemical constituents.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. While not containing a halogen, its aromatic and heterocyclic nature warrants careful segregation.[10][11]
-
Contaminated Materials: All disposable items that come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be disposed of in the designated hazardous waste container.
Disposal Pathway
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[12][13][14]
dot
Caption: Disposal workflow for this compound waste.
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.fr [fishersci.fr]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. echemi.com [echemi.com]
- 5. pksafety.com [pksafety.com]
- 6. northwestern.edu [northwestern.edu]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 8. Formaldehyde & organic vapors cartridge for half and full-face pieces. | Sylprotec.com [sylprotec.com]
- 9. gov.uk [gov.uk]
- 10. uakron.edu [uakron.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. adem.alabama.gov [adem.alabama.gov]
- 13. epa.gov [epa.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
